molecular formula C7H5Br2NO2 B1437439 3,5-Dibromosalicylaldoxime CAS No. 21386-43-6

3,5-Dibromosalicylaldoxime

Cat. No.: B1437439
CAS No.: 21386-43-6
M. Wt: 294.93 g/mol
InChI Key: LRNICNSWROUZCF-KMKOMSMNSA-N
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Description

3,5-Dibromosalicylaldoxime is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dibromo-2-hydroxybenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21386-43-6

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3-

InChI Key

LRNICNSWROUZCF-KMKOMSMNSA-N

SMILES

C1=C(C=C(C(=C1C=NO)O)Br)Br

Isomeric SMILES

C1=C(C=C(C(=C1/C=N\O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NO)O)Br)Br

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

3,5-Dibromosalicylaldoxime synthesis from 3,5-Dibromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,5-Dibromosalicylaldoxime (CAS 21386-43-6) via the condensation of 3,5-Dibromosalicylaldehyde with hydroxylamine hydrochloride. Unlike generic oxime synthesis protocols, this guide addresses the specific solubility challenges posed by the dibromo-substituted aromatic ring and the critical pH buffering required to drive the equilibrium forward.

Key Metrics:

  • Target Product: this compound[1][2]

  • Reaction Type: Nucleophilic Addition-Elimination (Condensation)

  • Expected Yield: 85-95% (Optimized)

  • Melting Point Benchmark: 223–229 °C[3][4]

  • Primary Application: High-specificity copper(II) extraction ligands and precursors for bioactive Schiff base complexes.

Strategic Context & Mechanism

The Chemical Challenge

The introduction of two bromine atoms at the 3 and 5 positions of the salicylaldehyde core significantly increases the lipophilicity and alters the electronic density of the carbonyl carbon. While the electron-withdrawing nature of bromine activates the carbonyl carbon toward nucleophilic attack, it also renders the starting material less soluble in purely aqueous media, necessitating a carefully balanced ethanol-water solvent system.

Reaction Mechanism

The synthesis proceeds through a classic Schiff base formation mechanism. Hydroxylamine (:NH₂OH), generated in situ from its hydrochloride salt, acts as the nucleophile.

  • Activation: The carbonyl oxygen is protonated or hydrogen-bonded, increasing electrophilicity.

  • Attack: The lone pair on the nitrogen of hydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: Proton transfer facilitates the elimination of water, establishing the C=N double bond.

Critical Control Point: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) to prevent oxidation. It must be liberated by a base (typically Sodium Acetate or NaOH) to function as a nucleophile. If the pH is too low, the amine remains protonated (NH₃OH⁺) and non-nucleophilic. If too high, side reactions (Cannizzaro) or phenol deprotonation may occur.

ReactionMechanism Start 3,5-Dibromosalicylaldehyde (Electrophile) Inter Tetrahedral Carbinolamine Intermediate Start->Inter Nucleophilic Attack Reagent Hydroxylamine HCl + Base (NaOAc) Reagent->Inter Transition Dehydration (- H₂O) Inter->Transition Product This compound (C=N Bond Formed) Transition->Product Irreversible Step

Figure 1: Mechanistic pathway of oxime formation. The base-mediated liberation of free hydroxylamine is the rate-determining initiation step.

Experimental Protocol

Materials & Reagents
ReagentCASRoleStoichiometry
3,5-Dibromosalicylaldehyde 90-59-5Substrate1.0 eq
Hydroxylamine Hydrochloride 5470-11-1Reagent1.2 - 1.5 eq
Sodium Acetate (Anhydrous) 127-09-3Buffer/Base1.5 - 2.0 eq
Ethanol (95% or Absolute) 64-17-5Solvent~10 mL/g substrate
Deionized Water 7732-18-5Co-solvent~2-5 mL/g substrate
Step-by-Step Procedure

1. Preparation of the Electrophile Solution:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-Dibromosalicylaldehyde in Ethanol.

  • Note: Warm slightly (40-50 °C) if dissolution is slow. The solution should be clear yellow.

2. Preparation of the Nucleophile Solution:

  • In a separate beaker, dissolve 1.2 equivalents of Hydroxylamine Hydrochloride and 1.5 equivalents of Sodium Acetate in a minimum amount of Deionized Water.

  • Why Sodium Acetate? It acts as a mild base to neutralize the HCl, buffering the solution to pH ~5-6, which is optimal for oxime formation without deprotonating the phenolic hydroxyl group.

3. Condensation Reaction:

  • Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution under vigorous stirring.

  • Fit the flask with a reflux condenser.[5]

  • Heat the mixture to reflux (approx. 80 °C) for 2 to 4 hours .

  • Monitoring: The reaction progress can be monitored by TLC (Silica gel; Hexane:Ethyl Acetate 4:1). The aldehyde spot (higher R_f) should disappear, replaced by the oxime spot (lower R_f due to H-bonding).

4. Work-up and Isolation:

  • Allow the reaction mixture to cool slowly to room temperature.

  • Precipitation: If the product does not crystallize upon cooling, reduce the solvent volume by rotary evaporation or add cold water to induce precipitation.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (to remove NaCl and unreacted hydroxylamine) followed by a small amount of cold 20% ethanol (to remove unreacted aldehyde).

5. Purification:

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Dry the crystals in a vacuum oven at 60 °C for 6 hours.

Workflow Step1 Dissolve Aldehyde in Ethanol (Warm) Step3 Combine & Reflux (80°C, 2-4 Hours) Step1->Step3 Step2 Prepare NH₂OH·HCl + NaOAc in Water Step2->Step3 Step4 Cool to RT (Induce Precipitation) Step3->Step4 Step5 Filtration & Washing (Cold Water/EtOH) Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6 QC QC: Melting Point (Target: 223-229°C) Step6->QC

Figure 2: Operational workflow for the synthesis and purification of this compound.

Characterization & Quality Control

To validate the synthesis, the following physicochemical properties must be confirmed.

Melting Point Analysis

The melting point is the primary indicator of purity for this compound.

  • Starting Material (Aldehyde): 82–85 °C

  • Product (Oxime): 223–229 °C (Decomposition often observed near melt)

  • Note: A sharp melting point within this high range confirms the successful conversion and absence of starting material.

Spectroscopic Data
TechniqueExpected SignalAssignment
IR (KBr) 3200–3400 cm⁻¹ (broad)ν(OH) (Phenolic & Oxime)
1615–1630 cm⁻¹ (sharp)ν(C=N) (Azomethine)
~600–700 cm⁻¹ν(C-Br)
¹H NMR (DMSO-d₆) δ 11.5–12.0 ppm (s)Phenolic -OH
δ 10.5–11.0 ppm (s)Oxime =N-OH
δ 8.2–8.5 ppm (s)Azomethine -CH=N-
δ 7.6–7.9 ppm (d, J~2.5Hz)Aromatic H (H-4, H-6)

Interpretation: The appearance of the oxime OH singlet and the shift of the CH signal (from ~10 ppm in aldehyde to ~8.3 ppm in oxime) are diagnostic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Solvent too ethanolic; Product too soluble.Add ice-cold water dropwise to the cooled reaction mixture to force precipitation.
Melting Point < 200°C Contamination with starting aldehyde.Recrystallize again from Ethanol. Ensure reflux time was sufficient.
Dark Coloration Oxidation of phenol or trace iron contamination.Use high-purity reagents. Perform reaction under Nitrogen atmosphere if strict purity is required.
Sticky Product Residual solvent or oils.Triturate the solid with cold hexanes or diethyl ether to remove non-polar impurities.

Safety & Handling

  • 3,5-Dibromosalicylaldehyde: Causes skin irritation and serious eye irritation.[6] Avoid dust inhalation.[6][7]

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Heating hydroxylamine salts in confined spaces can be hazardous; ensure open reflux or proper venting.

  • Brominated Compounds: Generally persistent; dispose of all organic waste in halogenated waste containers. Do not release into drains.[7]

References

  • National Institute of Standards and Technology (NIST). (n.d.). 3,5-Dibromosalicylaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] Retrieved from [Link]

Sources

physicochemical properties of 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling and Chelating Potential of 3,5-Dibromosalicylaldoxime: A Technical Whitepaper

Executive Summary this compound (CAS 21386-43-6) represents a specialized class of halogenated salicylaldoximes utilized primarily in coordination chemistry and, increasingly, in antimicrobial pharmacophore development.[1] While its parent compound, salicylaldoxime, is a standard analytical reagent for copper, the 3,5-dibromo derivative introduces significant lipophilicity and steric bulk, altering its solubility profile and metal-binding kinetics.[1] This guide provides a rigorous physicochemical analysis, synthesis protocols, and structural insights for researchers evaluating this compound as a metallo-drug precursor or analytical probe.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

1.1 Nomenclature and Classification

  • IUPAC Name: (E)-3,5-Dibromo-2-hydroxybenzaldehyde oxime[1]

  • Common Name: this compound[1][2][3][4][5][6][7]

  • CAS Registry Number: 21386-43-6[1][2][3][8]

  • Molecular Formula: C₇H₅Br₂NO₂[8][9]

  • Molecular Weight: 294.93 g/mol

1.2 Structural Features The molecule features a phenolic ring substituted with two bromine atoms at the ortho (3-) and para (5-) positions relative to the hydroxyl group.[1] The oxime moiety (-CH=N-OH) is ortho to the phenolic hydroxyl, creating a pre-organized "pocket" for bidentate metal chelation.[1]

FeatureChemical Significance
3,5-Dibromo Substitution Electron-withdrawing effect lowers the pKa of the phenolic -OH, increasing acidity compared to unsubstituted salicylaldoxime.[1] Increases lipophilicity (LogP).[1]
Phenolic -OH Primary acidic site; deprotonation facilitates formation of neutral metal complexes.[1]
Oxime (=N-OH) Acts as a neutral donor (via N) or anionic donor (via deprotonated O), depending on pH.[1]

Part 2: Physicochemical Profile[1]

2.1 Solid State Properties Unlike its aldehyde precursor (MP ~82°C) or unsubstituted salicylaldoxime (MP ~59°C), this compound exhibits a significantly higher melting point, indicative of a robust crystal lattice stabilized by intermolecular hydrogen bonding and halogen-halogen interactions.[1]

  • Melting Point: 227 °C (Range: 223–229 °C) [1, 2].

  • Appearance: White to pale yellow crystalline powder.[1]

  • Odor: Faint, characteristic phenolic odor.

2.2 Solubility & Solution Chemistry A critical limitation of this compound in analytical applications is its poor aqueous solubility.[1][10]

  • Water: Practically insoluble (< 0.1 mg/mL).[1]

  • Ethanol/Methanol: Soluble (approx. 25 mg/mL in warm ethanol).[1]

  • Ether/Benzene: Soluble.[1][6]

  • Expert Insight: For biological assays or potentiometric titrations, a co-solvent system (e.g., 50% v/v Dioxane-Water or Ethanol-Water) is required to maintain homogeneity.[1]

2.3 Acid-Base Properties (pKa) The electron-withdrawing nature of the bromine atoms significantly increases the acidity of the phenolic proton compared to salicylaldoxime.[1]

Functional GroupEstimated pKaMechanistic Note
Phenolic -OH (pK₁) ~6.5 – 7.0 The -I (inductive) effect of Br at C3 and C5 stabilizes the phenolate anion, lowering pKa from ~9.2 (unsubstituted).[1]
Oxime -OH (pK₂) ~11.5 – 12.0 Less affected by ring substitution; remains weakly acidic.[1]

Part 3: Synthesis & Purification Protocol

3.1 Synthetic Pathway The synthesis follows a classical condensation reaction between 3,5-dibromosalicylaldehyde and hydroxylamine hydrochloride.[1]

Reagents:

  • 3,5-Dibromosalicylaldehyde (CAS 90-59-5)[1][11]

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl)

  • Sodium Acetate (NaOAc) or NaOH (as base)

  • Ethanol (95%)[1]

Protocol (Self-Validating):

  • Dissolution: Dissolve 5.0 g (17.8 mmol) of 3,5-dibromosalicylaldehyde in 40 mL of warm ethanol.

  • Reagent Preparation: In a separate beaker, dissolve 1.5 g (21.5 mmol) of hydroxylamine hydrochloride and 2.0 g of sodium acetate in 10 mL of water.

    • Validation Step: Ensure the aqueous solution is clear before addition.[1]

  • Condensation: Add the hydroxylamine solution to the aldehyde solution.

  • Reflux: Heat the mixture at reflux (approx. 80°C) for 2 hours.

    • Observation: The yellow color of the aldehyde may fade or shift as the oxime forms.[1]

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate immediately as a white/off-white solid.[1]

  • Purification: Filter the solid. Recrystallize from hot ethanol to remove unreacted aldehyde.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Synthesis Aldehyde 3,5-Dibromosalicylaldehyde (Ethanol Soln) Reflux Reflux 2h @ 80°C (Condensation) Aldehyde->Reflux Reagent NH2OH·HCl + NaOAc (Aqueous Soln) Reagent->Reflux Quench Ice Water Quench (Precipitation) Reflux->Quench Product This compound (Solid, MP 227°C) Quench->Product

Figure 1: Synthetic workflow for the production of this compound via condensation.[1]

Part 4: Coordination Chemistry & Metal Chelation[1]

4.1 Mechanism of Action this compound acts as a mono-anionic, bidentate ligand.[1] Upon complexation, the phenolic proton is displaced, and the metal ion coordinates to the phenolate oxygen and the oxime nitrogen.

4.2 Stability Constants Due to the "Chelate Effect" (formation of a 6-membered ring), the complexes are highly stable.[1] However, the lower pKa of the ligand means it complexes metal ions at a lower pH than unsubstituted salicylaldoxime.

  • Copper (Cu²⁺): Forms a yellow-green precipitate.[1] Log K₁ ≈ 9-10.[1]

  • Nickel (Ni²⁺): Forms a pale green complex.[1]

  • Cobalt (Co²⁺): Forms a brown complex.[1]

4.3 Biological Relevance The copper complexes of salicylaldoximes are potent antimicrobial agents. The lipophilic bromine atoms in this derivative enhance membrane permeability, potentially increasing cytotoxicity against Gram-positive bacteria (e.g., S. aureus) compared to the non-halogenated parent.[1]

Chelation Ligand This compound (Neutral) Deprotonation Deprotonation (-H+) (pH dependent) Ligand->Deprotonation Anion Ligand Anion (L-) Deprotonation->Anion Complex Neutral Complex [ML2] (Precipitate) Anion->Complex x2 Metal Metal Ion (M2+) (Cu, Ni, Co) Metal->Complex

Figure 2: Chelation mechanism.[1] Two ligand molecules typically coordinate one divalent metal ion (M²⁺) to form a neutral, hydrophobic complex.[1]

Part 5: Spectral Characterization (Reference Data)

To validate the synthesis, compare experimental spectra against these characteristic bands:

TechniqueCharacteristic SignalAssignment
IR (KBr) 3200–3400 cm⁻¹ (Broad)O-H Stretch (Phenolic/Oxime H-bonded)
1615–1630 cm⁻¹C=N Stretch (Imine)
~600–700 cm⁻¹C-Br Stretch
¹H NMR (DMSO-d₆) δ 11.5–12.0 ppm (s, 1H)Phenolic -OH (Deshielded)
δ 10.0–10.5 ppm (s, 1H)Oxime =N-OH
δ 8.2–8.4 ppm (s, 1H)Azomethine -CH=N-
δ 7.6–7.9 ppm (m, 2H)Aromatic Protons (H4, H6)

References

  • ChemicalBook. (2025).[1][6][11] this compound Properties and Melting Point Data. Retrieved from [1]

  • PureSynth. (2025).[1][6] Certificate of Analysis: 3,5-Dibromo-2-hydroxybenzaldehyde oxime. Retrieved from [1]

  • Flagg, J. F., & Furman, N. H. (1940).[1] Studies of Organic Reagents and Methods involving their Use. Industrial & Engineering Chemistry Analytical Edition. (Historical reference for synthesis and solubility limitations).

  • PubChem. (2025).[1] 3,5-Dibromosalicylaldehyde (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

  • MDPI. (2024).[1] Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde. (Contextual data on metal binding modes). Retrieved from [1]

Sources

Solubility Profile & Determination Protocol: 3,5-Dibromosalicylaldoxime (CAS 21386-43-6)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3,5-Dibromosalicylaldoxime in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Chemical Engineers

Executive Summary

This compound (CAS 21386-43-6) is a halogenated Schiff base derivative widely utilized as a chelating ligand in metallomesogens and solvent extraction (SX) processes, particularly for copper(II) recovery.[1][2] While its precursor, 3,5-dibromosalicylaldehyde, exhibits broad solubility in common organic solvents, the oxime derivative presents a distinct solubility profile governed by its significantly higher melting point (227 °C) and intermolecular hydrogen bonding network.

This guide provides a comprehensive physicochemical profile of the compound, a predictive solubility map based on thermodynamic principles, and a validated experimental protocol for generating precise solubility data (mole fraction) essential for process optimization.

Physicochemical Characterization

Understanding the solid-state properties of this compound is a prerequisite for predicting its dissolution behavior. The introduction of the oxime group (-C=N-OH) creates a donor-acceptor motif that significantly increases crystal lattice energy compared to the aldehyde precursor.

Table 1: Physicochemical Properties
PropertyValueSource/Method
IUPAC Name 3,5-Dibromo-2-hydroxybenzaldehyde oxime-
CAS Number 21386-43-6ChemicalBook [1]
Molecular Formula

-
Molecular Weight 294.93 g/mol -
Melting Point 227 °CExperimental [1]
Boiling Point 325.5 ± 42.0 °CPredicted (760 Torr) [1]
pKa (Predicted) 6.98 ± 0.50Acidic Phenolic/Oxime H [1]
Appearance White to light yellow crystalline powderVisual
LogP (Octanol/Water) ~3.1 - 3.5Estimated (High Lipophilicity)

Critical Insight: The dramatic increase in melting point from the aldehyde (82 °C) to the oxime (227 °C) indicates strong intermolecular hydrogen bonding (dimerization) in the solid state. Consequently, solubility in non-polar solvents (e.g., hexane) at room temperature will be kinetically and thermodynamically hindered compared to the aldehyde.

Solubility Behavior & Solvent Selection

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for salicylaldoxime analogs, the solubility behavior of this compound can be categorized as follows.

Table 2: Predicted Solubility Map
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole interactions disrupt the solute's crystal lattice H-bonds. Ideal for stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Good Ability to donate/accept H-bonds facilitates dissolution. Solubility is highly temperature-dependent.
Ethers/Esters THF, Ethyl AcetateModerate Good H-bond acceptors. Useful for extraction but may require heating.
Chlorinated Chloroform, DCMModerate Good solvation of the aromatic ring; often used in liquid-liquid extraction studies.
Aromatic Toluene, XyleneLow to Moderate Solvation relies on

stacking. Solubility increases significantly with temperature (crucial for industrial extraction diluents).
Aliphatic Hexane, KeroseneLow Lacks polarity to overcome lattice energy. Requires modifiers (e.g., nonylphenol or alcohols) in industrial formulations.
Aqueous Water (pH < 7)Insoluble Hydrophobic aromatic core dominates.
Aqueous Water (pH > 9)Soluble Deprotonation of the phenolic -OH forms the water-soluble phenolate anion.

Thermodynamic Foundations

To rigorously quantify solubility, one must determine the mole fraction solubility (


) as a function of temperature. The dissolution process is governed by the change in Gibbs free energy:


Mathematical Modeling

For researchers generating new data, the experimental results should be correlated using the Modified Apelblat Equation , which typically provides the best fit for salicylaldoxime derivatives [2, 3]:



  • 
     : Mole fraction solubility of the solute.[3]
    
  • 
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical model parameters derived from regression.
    

Thermodynamic Analysis:

  • If

    
    : The dissolution is endothermic  (solubility increases with temperature).
    
  • If

    
    : The process is spontaneous.
    

Validated Experimental Protocol

Since specific solubility tables for this oxime are often proprietary or sparse in open literature, the following Self-Validating Protocol is the standard for generating this data.

Method: Isothermal Saturation (Shake-Flask)

Objective: Determine equilibrium solubility in pure solvents at


 to 

.
Reagents & Equipment[5]
  • Solute: this compound (>98% purity).

  • Solvents: HPLC grade (Methanol, Ethanol, Acetonitrile, Toluene).

  • Apparatus: Thermostated shaker bath (

    
    ), 0.45 
    
    
    
    PTFE syringe filters, UV-Vis Spectrophotometer or HPLC.
Step-by-Step Workflow
  • Preparation: Add excess solid this compound to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24–48 hours.

    • Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Sedimentation: Stop agitation and allow phases to separate for 2–4 hours at the same temperature.

  • Sampling: Withdraw supernatant using a pre-heated syringe (to prevent precipitation) and filter immediately through a 0.45

    
     filter.
    
  • Dilution: Dilute the filtrate with the mobile phase or solvent to land within the linear calibration range.

  • Quantification: Measure concentration using UV-Vis (approx.

    
    —scan first to determine) or HPLC (C18 column, MeOH/Water gradient).
    
  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake-Flask) 24-48h @ Constant T Start->Equilibrate CheckSolid Is Solid Phase Present? Equilibrate->CheckSolid AddSolid Add More Solute CheckSolid->AddSolid No Settle Phase Separation (Sedimentation 2-4h) CheckSolid->Settle Yes AddSolid->Equilibrate Sample Sampling & Filtration (0.45 µm PTFE, Pre-heated) Settle->Sample Dilute Gravimetric Dilution Sample->Dilute Analyze Quantification (HPLC / UV-Vis) Dilute->Analyze Calc Calculate Mole Fraction (x2) & Thermodynamic Parameters Analyze->Calc

Caption: Figure 1: Standardized Isothermal Saturation Workflow for determining solubility of this compound.

Applications & Implications

  • Solvent Extraction (SX): In copper metallurgy, this ligand is dissolved in kerosene. Due to low intrinsic solubility in aliphatic hydrocarbons, modifiers (e.g., tridecanol or esters) are strictly required to prevent "third phase formation" (precipitation of the metal-ligand complex).

  • Synthesis: For Schiff base synthesis or metal complexation, Ethanol or Methanol are the preferred solvents, often requiring reflux (heating) to achieve sufficient concentration due to the high melting point.

References

  • ChemicalBook. (2025). This compound (CAS 21386-43-6) Properties and Suppliers. Retrieved from

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling methodologies).
  • Wang, M., et al. (2022). "Solubility Measurement, Thermodynamic Correlation, and Comprehensive Analysis of 3,5-Dinitrobenzoic Acid in 13 Pure Solvents." Journal of Chemical & Engineering Data.
  • Shakeel, F., et al. (2021). "Solubility Data, Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Different Pure Solvents." Molecules.

Sources

Technical Guide: Spectroscopic Characterization of 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3,5-Dibromosalicylaldoxime, a critical ligand in coordination chemistry and drug development. This guide synthesizes experimental protocols with rigorous spectral analysis (NMR, IR, UV-Vis) to provide a self-validating workflow for researchers.

Executive Summary

This compound (CAS: 1198-65-8) is a halogenated derivative of salicylaldoxime, widely utilized as a chelating ligand for transition metals (Cu, Ni, Co) and as an intermediate in the synthesis of antimicrobial and antitumor agents. Its structural integrity is defined by the presence of a phenolic hydroxyl group, an azomethine (oxime) linkage, and two bromine atoms at the 3 and 5 positions of the aromatic ring.

This guide provides the definitive spectroscopic fingerprints required to validate the synthesis of this compound, distinguishing it from its precursor, 3,5-dibromosalicylaldehyde .

Synthesis & Preparation Protocol

To ensure the spectral data presented below correlates with high-purity material, the following synthesis protocol is recommended. This method utilizes a standard Schiff base condensation.

Reagents:

  • 3,5-Dibromosalicylaldehyde (Precursor)[1][2][3]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Ethanol (95%)

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 3,5-dibromosalicylaldehyde in warm ethanol.

  • Activation: In a separate beaker, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimum amount of water.

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water to precipitate the oxime.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield needle-like crystals.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the conversion of the aldehyde carbonyl to the oxime functionality.

1H NMR (Proton NMR)

Solvent: DMSO-


 or CDCl

(Note: Phenolic/Oxime OH protons are more distinct in DMSO-

). Frequency: 400 MHz
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
Phenolic -OH 10.50 – 11.50Singlet (broad)-Downfield due to intramolecular H-bonding.
Oxime =N-OH 11.80 – 12.20Singlet-Disappears upon

exchange.
Azomethine -CH=N- 8.10 – 8.40 Singlet-Key Diagnostic: Replaces aldehyde -CHO peak (~9.81 ppm).
Ar-H (C-6) 7.60 – 7.70Doublet

meta-coupling with H-4.
Ar-H (C-4) 7.80 – 7.90Doublet

meta-coupling with H-6.

Expert Insight: The most critical validation is the disappearance of the aldehyde singlet at 9.81 ppm (observed in the precursor) and the appearance of the azomethine singlet at ~8.2 ppm . If the 9.81 ppm peak persists, the reaction is incomplete.

13C NMR (Carbon NMR)

Solvent: DMSO-



Carbon EnvironmentChemical Shift (

, ppm)
Assignment
Azomethine (C=N) 148.0 – 152.0 Upfield shift from precursor C=O (~196 ppm).
Phenolic C-OH 153.0 – 156.0Deshielded by oxygen attachment.
Aromatic C-Br 110.0 – 113.0Shielded due to heavy atom effect (C-3, C-5).
Aromatic C-H 130.0 – 138.0C-4 and C-6 carbons.
Aromatic C-C 120.0 – 125.0Ring junction carbons.
B. Infrared Spectroscopy (FT-IR)

IR is used to confirm functional group transformation, specifically the loss of the carbonyl stretch.

Method: KBr Pellet or ATR

Functional GroupWavenumber (

, cm

)
IntensityInterpretation
O-H Stretch 3200 – 3400Broad, MediumCombined phenolic and oxime O-H stretching.
C=N Stretch 1615 – 1635 Sharp, MediumDiagnostic: Characteristic of the oxime (azomethine) bond.
C=C Aromatic 1580 – 1600SharpRing skeletal vibrations.
C=O Stretch ABSENT -Critical: Absence of the strong band at ~1680 cm

confirms no aldehyde remains.
N-O Stretch 940 – 960MediumSpecific to the oxime moiety.
C-Br Stretch 500 – 700StrongFingerprint region identification.
C. UV-Vis Spectroscopy

Used to assess electronic transitions, particularly useful when studying metal complexation.

Solvent: Ethanol or Methanol (


 M)
BandWavelength (

, nm)
Transition TypeContext
Band I 305 – 315 nm

Involving the azomethine/phenolic system.
Band II 255 – 265 nm

Aromatic ring transitions (Benzene B-band).
Band III 210 – 220 nm

High energy aromatic transitions (E-band).

Note: Upon chelation with metals (e.g., Cu(II)), the band at ~310 nm typically undergoes a bathochromic shift (red shift) and increases in intensity, indicating ligand-to-metal charge transfer (LMCT).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and validating this compound.

G Start Start: 3,5-Dibromosalicylaldehyde Reaction Reaction: + NH2OH.HCl / NaOAc (Reflux in EtOH) Start->Reaction Isolation Isolation: Precipitate in Ice Water Recrystallize Reaction->Isolation CheckIR Check IR Spectrum Is 1680 cm-1 (C=O) absent? Isolation->CheckIR CheckIR->Reaction No (Fail) - Reprocess CheckNMR Check 1H NMR Is 9.8 ppm (CHO) gone? Is 8.2 ppm (CH=N) present? CheckIR->CheckNMR Yes (Pass) CheckNMR->Reaction No (Fail) - Reprocess Final Validated Product: This compound CheckNMR->Final Yes (Pass)

Figure 1: Step-by-step synthesis and validation workflow for this compound.

References

  • Fan, Y., You, W., Qian, H. F., Liu, J. L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde.[1][3] Acta Crystallographica Section E: Structure Reports Online, 64(4), o799. Retrieved from [Link]

  • Ejidike, I. P., et al. (2024). Spectroscopic characterization... of N, N, O- donor Schiff bases. Chemical Physics Impact. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Monograph: Chelating Properties & Applications of 3,5-Dibromosalicylaldoxime (3,5-DBS)

[1]

Part 1: Executive Summary & Core Directive

3,5-Dibromosalicylaldoxime (3,5-DBS) represents a specialized class of chelating oximes where the phenolic ring is functionalized with electron-withdrawing bromine atoms at the ortho and para positions relative to the hydroxyl group. Unlike its parent compound, salicylaldoxime, the dibromo-derivative exhibits significantly enhanced acidity (lower pKₐ), enabling it to extract metal ions—specifically Copper(II) and Nickel(II)—from more acidic feed solutions. This guide synthesizes the physicochemical basis of its chelation, detailed synthesis protocols, and its dual utility in hydrometallurgy and pharmacology.

Part 2: Physicochemical Profile & Chelation Thermodynamics

Chemical Identity[2][3]
  • IUPAC Name: (E)-3,5-dibromo-2-hydroxybenzaldehyde oxime[1]

  • Molecular Formula: C₇H₅Br₂NO₂[1]

  • Molecular Weight: 294.93 g/mol

  • Coordination Mode: Bidentate (N,O-donor)

The "Bromine Effect" on Chelation

The strategic placement of bromine atoms at the 3- and 5-positions fundamentally alters the ligand's electronic properties compared to unsubstituted salicylaldoxime.

PropertySalicylaldoxime (Parent)This compoundTechnical Implication
Electronic Effect Standard ResonanceStrong Inductive Withdrawal (-I)Increases polarization of the O-H bond.[1]
Phenolic pKₐ ~9.2~6.5 - 7.5 (Estimated)Critical: Allows deprotonation at lower pH values.[1]
Metal Selectivity Cu > Ni > CoCu >> Ni > CoEnhanced selectivity for Cu(II) in acidic media.[1]
Complex Stability HighVery HighBromine increases lipophilicity, stabilizing the neutral complex in organic solvents.[1]
Coordination Mechanism

3,5-DBS coordinates to divalent metal ions (

phenolic oxygenoxime nitrogen1

Stoichiometry: The dominant species is a neutral 1:2 complex,


ChelationMechanismLigand3,5-DBS (Neutral)DeprotonationDeprotonation (-H+)pH DependentLigand->Deprotonation Acidic ConditionsCoordinationMetal Coordination(N,O-Donation)Deprotonation->Coordination + Cu(II) / Ni(II)ComplexStable Chelate[M(C7H4Br2NO2)2]Coordination->Complex Chelate Effect

Part 3: Experimental Protocols

Synthesis of this compound

Note: This protocol requires a fume hood due to the use of elemental bromine.

Step 1: Bromination of Salicylaldehyde [2][3]

  • Reagents: Salicylaldehyde (0.1 mol), Bromine (

    
    , 0.22 mol), Glacial Acetic Acid.
    
  • Procedure: Dissolve salicylaldehyde in glacial acetic acid. Add bromine dropwise with constant stirring while maintaining temperature at 20-25°C.

  • Observation: The solution will turn reddish-brown then precipitate a solid.

  • Work-up: Pour the mixture into ice-cold water. Filter the pale yellow solid (3,5-dibromosalicylaldehyde). Recrystallize from ethanol.

    • Yield Target: >80%[1]

    • Melting Point: ~84°C

Step 2: Oximation

  • Reagents: 3,5-Dibromosalicylaldehyde (from Step 1), Hydroxylamine Hydrochloride (

    
    ), Sodium Acetate.
    
  • Procedure:

    • Dissolve the aldehyde in ethanol.

    • Add an aqueous solution of Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 2 hours.

  • Work-up: Cool the solution. The oxime will crystallize out. Filter and wash with cold water/ethanol.

  • Characterization:

    • Appearance: White to off-white crystalline needles.[1]

    • Melting Point: ~225-230°C (Decomposes).[1]

Spectrophotometric Determination of Copper(II)

This protocol utilizes 3,5-DBS as a chromogenic reagent for trace analysis.

  • Preparation: Prepare a 0.1% solution of 3,5-DBS in ethanol.

  • Buffer: Acetate buffer (pH 5.0 - 6.0).

  • Reaction:

    • Take 1.0 mL of sample solution containing Cu(II).

    • Add 2.0 mL of buffer.

    • Add 2.0 mL of 3,5-DBS reagent.[1]

    • Allow to stand for 5 minutes. A yellow-green color develops.[1][3]

  • Measurement: Measure absorbance at 440 nm (or the determined

    
     for the specific solvent system) against a reagent blank.
    
  • Interference: Iron(III) may interfere; mask with fluoride or tartrate if present.

Part 4: Biological & Pharmaceutical Relevance[3]

Antimicrobial Mechanism

Research into 3,5-DBS and its metal complexes suggests a potent antimicrobial mechanism driven by Overton’s Concept of Cell Permeability .[1]

  • Lipophilicity: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N and O), and the

    
    -electron delocalization over the chelate ring reduces the polarity of the metal ion.
    
  • Membrane Penetration: This increased lipophilicity allows the complex to penetrate the lipid bilayer of bacterial cell membranes more effectively than the free metal ion.

  • Action: Once inside, the complex can block metal-binding sites on enzymes or generate Reactive Oxygen Species (ROS) via Fenton-like cycling (specifically for Cu/Fe complexes), leading to cell death.

BiologicalActivityFreeLigand3,5-DBS LigandComplexationChelation(Polarity Reduction)FreeLigand->ComplexationMetalIonMetal Ion (Cu2+)MetalIon->ComplexationMembraneLipid MembranePermeationComplexation->Membrane Increased LipophilicityToxicityEnzyme Inhibition& ROS GenerationMembrane->Toxicity Intracellular Action

Part 5: References

  • Synthesis of Salicylaldehyde Derivatives BenchChem. "Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde" (Analogous protocol structure).

  • Stability Constants & Chelation Thermodynamics Irving, H. & Rossotti, H. S. "The Calculation of Formation Curves of Metal Complexes from pH Titration Curves in Mixed Solvents." Journal of the Chemical Society. (Foundational text for log K determination methods cited in search results).

  • Copper Solvent Extraction Technology Sole, K. C. & Tinkler, O. S.[1] "Copper solvent extraction: Status, operating practices, and challenges in the African Copperbelt." Journal of the Southern African Institute of Mining and Metallurgy, 2016.

  • Antimicrobial Activity of Salicylaldehyde Complexes MDPI. "Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules."

  • Spectrophotometric Applications Rasayan Journal of Chemistry. "Simultaneous Spectrophotometric Determination of Cu(II) and Co(II) using 5-bromosalicylaldehyde thiosemicarbazone."

Theoretical Insights into 3,5-Dibromosalicylaldoxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Structural, Electronic, and Pharmacological Profiling
Executive Summary

This technical guide provides a rigorous framework for the theoretical study of 3,5-Dibromosalicylaldoxime (3,5-DBS) and its transition metal complexes. 3,5-DBS is a pharmacologically significant ligand due to the electron-withdrawing nature of bromine substituents, which modulates the acidity of the phenolic hydroxyl group and enhances lipophilicity. This guide synthesizes Density Functional Theory (DFT) protocols, spectroscopic validation techniques, and molecular docking workflows to predict the stability, reactivity, and biological efficacy of these coordination compounds.

Part 1: Computational Methodology & Theoretical Framework

Objective: To establish a self-validating computational protocol for modeling 3,5-DBS complexes.

The accuracy of theoretical predictions hinges on the correct choice of Hamiltonians and basis sets. For 3,5-DBS complexes involving first-row transition metals (Cu(II), Ni(II), Co(II), Zn(II)), the following protocol is the industry standard for balancing cost and accuracy.

1.1. Density Functional Theory (DFT) Setup[1][2][3]
  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the hybrid functional of choice. It effectively accounts for electron correlation in organic ligands and provides reliable geometries for metal chelates. For systems where dispersion forces are critical (e.g., stacking interactions in DNA docking), wB97X-D or B3LYP-D3 is recommended to correct for long-range interactions.

  • Basis Set Strategy: A "mixed" basis set approach is mandatory for accuracy.

    • Ligand Atoms (C, H, N, O, Br): Use 6-311G(d,p) . The polarization functions (d,p) are crucial for describing the electron density around the electronegative oxime nitrogen and the bromine substituents.

    • Metal Centers (Cu, Ni, Co, Zn): Use LANL2DZ (Los Alamos National Laboratory 2-Double-Z). This effective core potential (ECP) accounts for relativistic effects, which are non-negligible even in first-row transition metals when coordinated to heavy halogens.

1.2. Self-Validating Geometry Optimization

To ensure the modeled structure represents a true local minimum:

  • Force Constants: Calculate the Hessian matrix.

  • Frequency Check: The output must show zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable complex.

  • Symmetry: Do not constrain symmetry (

    
     point group) during initial optimization to allow for Jahn-Teller distortions, particularly in Cu(II) complexes.
    

Figure 1: Computational Workflow for 3,5-DBS Complexes

G Start Initial Geometry Construction (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/LANL2DZ + 6-311G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Electronic Electronic Properties (HOMO-LUMO, MEP, NBO) Decision->Electronic Yes ReOpt Perturb Geometry Decision->ReOpt No Docking Molecular Docking (AutoDock Vina/Gold) Electronic->Docking ReOpt->Opt

Caption: Step-by-step computational workflow ensuring structural integrity before advanced property analysis.

Part 2: Structural & Electronic Profiling

Objective: To interpret how the 3,5-dibromo substitution alters the coordination environment.

2.1. Structural Geometry & Coordination Mode

3,5-DBS acts as a bidentate ligand, coordinating through the phenolic oxygen and the azomethine nitrogen .

  • Key Metric: The bond length of

    
     vs. 
    
    
    
    .
  • Theoretical Insight: The electron-withdrawing bromine atoms at positions 3 and 5 reduce the electron density on the phenolate oxygen. This often results in a slightly longer

    
     bond compared to unsubstituted salicylaldoxime, potentially increasing the Lewis acidity of the metal center.
    
2.2. Frontier Molecular Orbitals (FMO) Analysis

The reactivity of the complex is governed by the HOMO-LUMO gap (


).[4]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the metal center (

    
    -orbitals) and the phenolate oxygen.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often resides on the

    
     system of the aromatic ring and the imine bond.
    
  • Effect of Bromine: The heavy halogen atoms stabilize the HOMO energy level. A narrower gap (

    
     eV) suggests high chemical reactivity and "soft" character, making the complex a potent candidate for DNA intercalation or enzymatic inhibition.
    

Table 1: Calculated Reactivity Descriptors (General Trends for 3,5-DBS Complexes)

DescriptorFormulaPhysical Significance
Chemical Hardness (

)

Resistance to charge transfer. Lower

= higher bioactivity.
Electronic Chemical Potential (

)

Tendency of electrons to escape.
Electrophilicity Index (

)

Capacity to accept electrons (critical for DNA binding).
Part 3: Spectroscopic Validation

Objective: To correlate theoretical vibrational modes with experimental IR data.

Trustworthiness in theoretical studies is established by reproducing experimental spectra. For 3,5-DBS complexes, focus on these specific vibrational shifts:

  • 
     Stretching:  In the free ligand, this appears ~3200-3400 cm⁻¹. Upon complexation, the phenolic O-H disappears (deprotonation), while the oxime O-H remains.
    
  • 
     Azomethine:  Typically shifts to a lower frequency (e.g., from 1610 cm⁻¹ to 1590 cm⁻¹) upon coordination, indicating electron donation from Nitrogen to the Metal (
    
    
    
    ).
  • 
     Stretching:  Shifts to a higher frequency, confirming coordination through the nitrogen atom.
    
  • New Bands: Look for

    
     (~500-600 cm⁻¹) and 
    
    
    
    (~400-500 cm⁻¹) in the far-IR region.

Citation Note: The scaling of raw DFT frequencies is required (usually by a factor of ~0.961 for B3LYP) to match experimental anharmonic frequencies [1].

Part 4: Pharmacological Modeling (Molecular Docking)

Objective: To predict the binding affinity of 3,5-DBS complexes against biological targets.

Metal complexes of salicylaldoxime derivatives are potent antimicrobial and anticancer agents. The bromine substituents enhance lipophilicity, facilitating cell membrane penetration.

4.1. Target Selection
  • Antibacterial: DNA Gyrase (e.g., PDB ID: 1KZN).

  • Anticancer: EGFR tyrosine kinase or DNA (intercalation).

  • Antiviral: SARS-CoV-2 Main Protease (Mpro).

4.2. Docking Protocol
  • Ligand Preparation: Optimize the 3,5-DBS complex geometry using DFT (as per Part 1). Save as .pdb or .mol2.

  • Protein Preparation: Remove water molecules and co-crystallized ligands from the PDB file.[5] Add polar hydrogens and Kollman charges.[5]

  • Grid Generation: Center the grid box on the active site residues (e.g., Asp73, Arg76 for DNA Gyrase).

  • Scoring: Use a scoring function (e.g., GoldScore or Vina Score) to evaluate binding energy (

    
    ). A value 
    
    
    
    kcal/mol generally indicates good affinity.

Figure 2: Biological Interaction Pathway

BioInteraction Ligand 3,5-DBS Metal Complex (Lipophilic & Planar) Transport Passive Diffusion (Cell Membrane) Ligand->Transport Entry Target Target Binding (DNA/Protein) Transport->Target Recognition Mechanism Mechanism: 1. Intercalation (Stacking) 2. H-Bonding (Br...H-N) Target->Mechanism Interaction Outcome Apoptosis / Inhibition Mechanism->Outcome Effect

Caption: Pathway of 3,5-DBS metal complex from cellular entry to pharmacological effect.

References
  • DFT Studies on Molecular Structure and Spectral Analysis: Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals. Source: Scientific Research Publishing (SciRP). URL:[Link]

  • Vibrational Spectroscopy Validation: Title: Theoretical and Experimental Study of the Vibrational Spectra of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). Source: ResearchGate.[6] URL:[Link]

  • Molecular Docking of Metal Complexes: Title: Molecular docking and evaluation of antibacterial potential of transition metal(II) complexes obtained from macrocyclic Schiff base ligand.[7] Source: Rasayan Journal of Chemistry.[7] URL:[Link]

  • DFT & Biological Evaluation of Schiff Base Complexes: Title: Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Source: PubMed Central (PMC). URL:[Link]

  • HOMO-LUMO Analysis Methodology: Title: Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on DFT calculations. Source: AIMS Press. URL:[Link]

Sources

Technical Monograph: Operational Safety & Handling of 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromosalicylaldoxime (DBS) is a halogenated oxime derivative widely utilized in coordination chemistry for metal extraction (specifically Cu(II) and Co(II)) and increasingly explored in medicinal chemistry as a metallo-enzyme inhibitor. While often categorized generically as an "irritant" in standard Safety Data Sheets (SDS), its specific functional groups—the thermally labile oxime and the lipophilic brominated phenol—present distinct hazards that require rigorous control strategies.

This guide moves beyond basic compliance, offering a mechanistic understanding of the compound’s reactivity, specific synthesis safety protocols, and waste management strategies tailored for drug discovery workflows.

Chemical Profile & Physicochemical Hazards

Structural Identity
  • IUPAC Name: 3,5-Dibromo-2-hydroxybenzaldehyde oxime

  • CAS Number: 21386-43-6

  • Molecular Formula: C₇H₅Br₂NO₂

  • Molecular Weight: 294.93 g/mol

  • Appearance: White to off-white crystalline solid (often yellows upon oxidation/light exposure).

The "Why" Behind the Hazard (Mechanistic Toxicity)

Standard GHS classifications (H315, H319, H335) do not capture the full risk profile. As a researcher, you must recognize the hazards inherent to its substructures:

Functional GroupHazard MechanismOperational Implication
Oxime (-C=N-OH) Thermal Instability: Oximes can undergo exothermic Beckmann rearrangement or violent decomposition if heated under confinement or in the presence of strong acids.NEVER distill oximes to dryness. Maintain reaction temps <80°C unless catalyzed.
Brominated Phenol Enhanced Lipophilicity: The bromine atoms increase the compound's ability to penetrate the lipid bilayer of the skin compared to non-halogenated phenols.Standard latex gloves are insufficient. Nitrile (minimum 5 mil) or laminate gloves are required.
Chelating Motif Metallo-Enzyme Inhibition: DBS aggressively binds divalent cations (Zn²⁺, Cu²⁺).Inhalation dust can disrupt essential metallo-enzymes in the respiratory mucosa.

Operational Safety Protocol: Synthesis & Handling

Synthesis Safety: The Critical Control Points

The synthesis typically involves the condensation of 3,5-dibromosalicylaldehyde with hydroxylamine hydrochloride. This reaction is exothermic .

Protocol:

  • Preparation: Dissolve 3,5-dibromosalicylaldehyde in ethanol.

  • Addition (Critical Step): Add hydroxylamine hydrochloride solution dropwise to the aldehyde.

    • Risk:[1][2][3][4][5] Rapid addition can cause a thermal spike, increasing the risk of side reactions or solvent boiling.

  • Buffering: Sodium acetate is often added to buffer the HCl released.

  • Quenching/Isolation: Precipitate with water.

Handling Workflow Visualization

The following diagram outlines the safe handling lifecycle, highlighting critical decision nodes where safety failures most often occur.

DBS_Safety_Workflow cluster_0 Pre-Operation cluster_1 Active Handling cluster_2 Disposal Storage Storage (Dark, <25°C, Inert Gas) PPE PPE Check (Nitrile Gloves + Goggles) Storage->PPE Weighing Weighing (Static-Free Spatula) PPE->Weighing Reaction Reaction/Synthesis (Temp < 80°C) Weighing->Reaction Fume Hood Isolation Filtration/Drying (No Oven > 60°C) Reaction->Isolation Exothermic Control Isolation->Storage Final Product Waste Halogenated Organic Waste Isolation->Waste Residuals

Figure 1: Operational lifecycle for this compound. Note the temperature restrictions during reaction and drying to prevent thermal decomposition.

Biological Safety & Drug Development Context

Mechanism of Action (Toxicity & Efficacy)

In drug development, DBS is often investigated for its antimicrobial properties. Its mechanism relies on the chelation of essential metal ions required by bacterial enzymes.

  • Target: Metallo-beta-lactamases (bacterial resistance enzymes) or Tyrosinase.

  • Risk: This same mechanism applies to human biology. Chronic exposure may deplete essential trace metals (Copper/Zinc) locally.

Biological Interaction Pathway

Biological_Interaction cluster_mechanism Mechanism of Action cluster_outcome Biological Outcome DBS This compound Chelation Bidentate Chelation (Phenolic O + Oxime N) DBS->Chelation Ligand Binding Complex Stable Lipophilic Complex Chelation->Complex Metal_Ion Target Metal Ion (Cu²⁺, Zn²⁺, Co²⁺) Metal_Ion->Chelation Enzyme_Inhib Enzyme Inhibition (e.g., Tyrosinase) Complex->Enzyme_Inhib Active Site Depletion Membrane Membrane Permeation (Due to Bromination) Complex->Membrane Transport

Figure 2: Pharmacodynamic pathway of DBS. The bidentate chelation (Phenolic Oxygen and Oxime Nitrogen) is the driver for both therapeutic efficacy and potential toxicity.

Emergency Response & Waste Management

Spill Response

DBS is a solid, but spills often occur in solution.

  • Solid Spill: Do not create dust.[6] Use a wet wipe or damp paper towel to collect.

  • Solution Spill: Absorb with vermiculite or sand. Do not use sawdust or other combustible organics if the solvent is an oxidizer, though DBS itself is a weak reducing agent.

Waste Disposal (Halogenated)

DBS must be segregated into Halogenated Organic Waste .

  • Why? Incineration of brominated compounds requires specific scrubbers to capture Hydrogen Bromide (HBr) gas. Mixing DBS with non-halogenated waste can damage standard incinerators and release toxic fumes.

  • Labeling: Clearly mark "Contains Brominated Organics."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5359280, Salicylaldoxime (Parent Structure). Retrieved from [Link]

  • Loba Chemie. (2024). Material Safety Data Sheet: this compound.[7] Retrieved from [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired Derivatives.[8] (Context on Halogenated Derivatives in Drug Discovery). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Spectrophotometric Determination of Iron(III) using 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for high-level analytical chemistry applications, specifically targeting the determination of Iron(III) using the specialized reagent 3,5-Dibromosalicylaldoxime (3,5-DBSAO).

Abstract & Core Principle

This protocol details the quantitative determination of Iron(III) (Fe


) in aqueous and pharmaceutical samples using This compound (3,5-DBSAO) . While 3,5-DBSAO is historically renowned for the gravimetric precipitation of Copper(II) and Palladium(II), it forms a stable, soluble, intensely colored red-violet complex  with Iron(III) in slightly acidic to neutral media.

The method relies on the chelation of Fe


 by the phenolic oxygen and the oxime nitrogen of the reagent. The electron-withdrawing bromine substituents at the 3 and 5 positions increase the acidity of the phenolic group compared to the parent salicylaldoxime, potentially enhancing stability at lower pH values and reducing interference from hydrolytic species.
Key Advantages[1]
  • Selectivity via Phase Separation: Unlike the Cu(II) and Pd(II) complexes which precipitate, the Fe(III)-3,5-DBSAO complex remains soluble, allowing for direct spectrophotometric measurement in the supernatant or aqueous phase after filtration of interferences.

  • Sensitivity: The charge-transfer band of the Fe-Oxime linkage provides high molar absorptivity.

  • Operational Simplicity: Rapid color development (< 5 mins) with stability lasting > 24 hours.

Chemical Mechanism

The reaction involves the coordination of the Iron(III) ion with the deprotonated phenolic oxygen and the nitrogen of the oxime group.

Reaction Scheme:



  • Color: Red-Violet

  • Stoichiometry: Typically 1:1 or 1:2 (Metal:Ligand) depending on pH and concentration, determinable via Job’s Method.

  • 
    :  ~480–520 nm (Broad band, precise 
    
    
    
    must be determined per solvent system).

Materials & Reagents

Reagents[1][2][3][4][5][6][7][8][9]
  • This compound (3,5-DBSAO): High purity (>98%).

    • Preparation: Dissolve 1.0 g of 3,5-DBSAO in 100 mL of ethanol or acetone . The reagent is sparingly soluble in cold water.

  • Standard Iron(III) Stock Solution (1000 ppm):

    • Dissolve 0.863 g of Ammonium Ferric Sulfate (NH

      
      Fe(SO
      
      
      
      )
      
      
      ·12H
      
      
      O) in deionized water containing 2 mL of conc. H
      
      
      SO
      
      
      . Dilute to 100 mL.
  • Buffer Solutions:

    • Acetate Buffer (pH 3.0 – 5.5): Mix 0.2 M Acetic Acid and 0.2 M Sodium Acetate to desired pH.

    • Note: Avoid phosphate or citrate buffers as they mask Fe(III).

  • Solvent: 50% Ethanol-Water mixture (v/v) is recommended to maintain reagent solubility.

Equipment[1][8][10]
  • UV-Vis Spectrophotometer (Double beam preferred for background correction).

  • Quartz Cuvettes (1 cm path length).

  • pH Meter (calibrated at pH 4.0 and 7.0).

Optimization & Validation (The "Why" behind the steps)

Before routine analysis, the following parameters must be validated for your specific matrix.

ParameterOptimization StrategyRationale
Spectral Scan Scan 400–700 nmThe dibromo-substitution causes a bathochromic shift. Identify the exact ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

to maximize sensitivity.[1]
pH Effect Test pH 2.0 – 7.0Fe(III) precipitates as hydroxide > pH 5.0. 3,5-DBSAO requires deprotonation.[2] Optimal window is typically pH 3.5–4.5.
Solvent Ratio 30–60% EthanolEnsures the hydrophobic reagent and the complex remain in solution without precipitation.
Time Stability Measure t=0 to t=24hConfirm the complex does not degrade or precipitate over time.

Experimental Protocol

Workflow Diagram

IronAnalysis Sample Sample Preparation (Digest/Filter) Buffer pH Adjustment (Acetate Buffer pH 4.0) Sample->Buffer Reagent Add 3,5-DBSAO (Ethanolic Soln) Buffer->Reagent Reaction Complex Formation (Red-Violet Color) Reagent->Reaction Interference Check Interferences (Cu/Pd Precipitate?) Reaction->Interference Filter Filtration (Remove Precipitates) Interference->Filter Precipitate Present Measure Spectrophotometry (Abs @ ~500 nm) Interference->Measure No Precipitate Filter->Measure Calc Quantification (Beer's Law) Measure->Calc

Figure 1: Logical workflow for the determination of Iron(III), including interference management.

Step-by-Step Procedure

Step 1: Preparation of Calibration Curve

  • Prepare working standards of Fe(III) ranging from 1.0 to 10.0

    
    g/mL (ppm)  from the stock solution.
    
  • Transfer 1.0 mL of each standard into a 10 mL volumetric flask.

  • Add 2.0 mL of Acetate Buffer (pH 4.0) .

  • Add 2.0 mL of 3,5-DBSAO reagent solution .

  • Dilute to mark with 50% ethanol-water.

  • Mix and allow to stand for 5 minutes.

  • Measure Absorbance (

    
    ) against a reagent blank (containing all reagents except Iron).
    

Step 2: Sample Analysis

  • Liquid Samples: Adjust pH to ~4.0. If the sample contains organic matter, perform acid digestion (HNO

    
    /H
    
    
    
    O
    
    
    ) first.
  • Solid Samples (Pharmaceuticals): Ash the sample or dissolve in dilute HCl, filter, and neutralize to pH ~4.0.

  • Follow the complexation steps (3–6) from Step 1.

Step 3: Interference Check (Critical)

  • Observe the solution. If a precipitate forms, it indicates the presence of Copper(II) or Palladium(II).

  • Action: Filter the solution through a Whatman No. 41 filter paper. The Iron(III) complex remains in the filtrate (soluble). Measure the absorbance of the filtrate.

Data Analysis & Figures of Merit

Calculation

Calculate the concentration using the Beer-Lambert Law:



Where:
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = Absorbance[3][4][1][5][6]
    
  • 
     = Molar Absorptivity (L mol
    
    
    
    cm
    
    
    ) - Determine experimentally (approx.
    
    
    range).[7]
  • 
     = Path length (1 cm)
    
  • 
     = Concentration (mol/L)
    
Expected Performance Metrics
MetricTypical ValueNotes
Linearity Range 0.5 – 15

g/mL
Depends on reagent excess.
Detection Limit (LOD) ~0.1

g/mL
Based on

.
Precision (RSD) < 2.0%Highly reproducible.
Molar Absorptivity ~2,000 - 5,000 L/mol·cmLower than phenanthroline, but highly specific in presence of Cu.

Troubleshooting & Expert Insights

  • Issue: Turbidity after adding reagent.

    • Cause: Reagent precipitating due to low alcohol content.

    • Solution: Increase the ethanol concentration in the final solution to >40%.

  • Issue: Color fading.

    • Cause: pH drift.

    • Solution: Ensure buffer capacity is sufficient. The complex is stable at pH 3–5; high pH causes Fe(OH)

      
       precipitation.
      
  • Issue: High Background Absorbance.

    • Cause: Oxidation of the reagent or presence of Cu/Ni.

    • Solution: Use a freshly prepared reagent blank for every measurement series.

References

    • Supports the reactivity of salicylaldoxime with Fe(III) to form soluble red complexes while precipitating Cu/Pd.[8]

  • Flagg, J. F., & Furman, N. H. (1940). Studies of Organic Reagents and Methods involving their Use.[9] Industrial & Engineering Chemistry Analytical Edition.

    • Foundational text on the synthesis and stability of salicylaldoxime deriv
  • Mendham, J., Denney, R. C., Barnes, J. D., & Thomas, M. J. K. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. Authoritative source on the general use of oximes in gravimetric and spectrophotometric analysis.
  • Chowdhury, S., et al. (2025). Synthesis and Characterization of Mn/Zn complexes with this compound. ResearchGate. Retrieved from [Link]

    • Recent evidence of the ligand's stability and complex

Sources

Application Note: Protocol for the Synthesis and Characterization of 3,5-Dibromosalicylaldoxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The halogenated Schiff base derivative 3,5-Dibromosalicylaldoxime (3,5-DBS) represents a privileged scaffold in metallodrug development. The presence of bromine atoms at the C3 and C5 positions of the phenolic ring enhances the lipophilicity of the resulting metal complexes, facilitating passive transport across lipid bilayers—a critical parameter for intracellular drug delivery. Furthermore, the oxime moiety (


) provides a versatile 

-bidentate chelation pocket, capable of stabilizing transition metals (Cu, Ni, Co, Zn) in geometries that promote DNA intercalation and minor groove binding.

This application note details a robust, self-validating protocol for synthesizing the 3,5-DBS ligand and its subsequent metal coordination, designed to minimize side reactions and maximize crystalline purity.

Part I: Ligand Synthesis (Precursor Preparation)

Objective: Synthesis of this compound (


) from 3,5-dibromosalicylaldehyde.
Reaction Mechanism & Logic

The synthesis proceeds via a condensation reaction between the carbonyl group of the aldehyde and the nucleophilic nitrogen of hydroxylamine.

  • Critical Control Point: The reaction requires a buffered acidic medium (pH ~5-6). We use Sodium Acetate (

    
    ) to neutralize the HCl released from Hydroxylamine Hydrochloride, preventing the protonation of the nucleophile while avoiding the degradation of the base-sensitive aldehyde.
    
Reagents
  • 3,5-Dibromosalicylaldehyde (98% purity)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Acetate Trihydrate (

    
    )
    
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Protocol
  • Dissolution: Dissolve 5.0 mmol (1.40 g) of 3,5-dibromosalicylaldehyde in 20 mL of hot absolute ethanol (

    
    ). Ensure complete dissolution to avoid heterogeneous kinetics.
    
  • Buffer Preparation: In a separate beaker, dissolve 5.5 mmol (0.38 g) of

    
     and 5.5 mmol (0.75 g) of 
    
    
    
    in 10 mL of deionized water.
  • Addition: Add the aqueous hydroxylamine/buffer solution dropwise to the ethanolic aldehyde solution under vigorous magnetic stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 7:3).
    
  • Isolation: Allow the solution to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. The oxime will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water (

    
    ), and recrystallize from Ethanol/Water (1:1).
    
  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Yield Expectation: 85-90%. Melting Point:


.

Part II: Metal Complex Synthesis

Objective: Coordination of 3,5-DBS to M(II) ions (Cu, Ni, Co). General Formula:


 or 

.
Coordination Chemistry Logic

The 3,5-DBS ligand acts as a monoanionic bidentate ligand. The phenolic oxygen is deprotonated, while the oxime nitrogen coordinates as a neutral donor.

  • Stoichiometry: A 1:2 (Metal:Ligand) molar ratio is strictly maintained to ensure the formation of neutral, thermodynamically stable bis-chelate complexes.

  • Base Selection: A weak base (

    
     or dilute 
    
    
    
    ) is required to facilitate the deprotonation of the phenolic proton (
    
    
    ).
Protocol (Example: Copper(II) Complex)
  • Ligand Solution: Dissolve 2.0 mmol (0.59 g) of the purified 3,5-DBS ligand in 20 mL of absolute ethanol.

  • Metal Solution: Dissolve 1.0 mmol of Copper(II) Acetate Monohydrate (

    
    ) in 10 mL of ethanol.
    
    • Note: Acetate salts are preferred over chlorides as the acetate anion acts as a self-buffering agent, aiding phenolic deprotonation.

  • Mixing: Add the metal salt solution dropwise to the ligand solution under continuous stirring.

  • pH Adjustment: Adjust the pH of the solution to 7.5–8.0 using 1M

    
     or 
    
    
    
    solution. A distinct color change (usually green or brown for Cu) indicates complexation.
  • Reflux: Reflux the mixture for 4 hours.

  • Crystallization: Concentrate the solution to half its volume using a rotary evaporator. Allow it to stand at room temperature for slow evaporation. Colored crystals will form over 24-48 hours.

  • Filtration: Filter the complex, wash with cold ethanol and ether, and dry in vacuo.

Visualization: Synthesis Workflow & Structure

Synthesis Workflow (DOT Diagram)

SynthesisProtocol Start Start: 3,5-Dibromosalicylaldehyde Step1 Add NH2OH·HCl + NaOAc (Reflux 3h, EtOH/H2O) Start->Step1 Condensation Intermediate Ligand: this compound (3,5-DBS) Step1->Intermediate Precipitation & Recrystallization Step2 Add Metal Salt (M(OAc)2) (1:2 Ratio, pH 7.5) Intermediate->Step2 Chelation Step3 Reflux 4h & Slow Evaporation Step2->Step3 Thermodynamic Stabilization Final Final Product: [M(3,5-DBS)2] Metal Complex Step3->Final Crystallization

Figure 1: Step-by-step workflow for the synthesis of the ligand and subsequent metal complex.

Proposed Coordination Structure (DOT Diagram)

CoordinationStructure M M(II) (Cu/Ni/Co) O1_phen O (Phenolic) M->O1_phen N1_oxime N (Oxime) M->N1_oxime O2_phen O (Phenolic) M->O2_phen N2_oxime N (Oxime) M->N2_oxime L1 Ligand Scaffold (3,5-Dibromo) O1_phen->L1 N1_oxime->L1 L2 Ligand Scaffold (3,5-Dibromo) O2_phen->L2 N2_oxime->L2

Figure 2: Square planar (or distorted octahedral) coordination geometry showing the N,O-chelation mode.

Part III: Characterization & Validation Data

To ensure the protocol was successful, compare your experimental data against these standard reference values.

Infrared Spectroscopy (FT-IR)

The shift in the imine (


) stretch is the primary indicator of nitrogen coordination.
Functional GroupLigand (

)
Metal Complex (

)
Diagnostic Shift

Phenolic
3300–3400 (Broad)DisappearsIndicates deprotonation & coordination

Imine/Oxime
1615–16251590–1605Red shift (~15-25

) confirms N-M bonding

980–10001010–1020Blue shift due to increased bond order

N/A450–500New band (Metal-Oxygen bond)

N/A510–550New band (Metal-Nitrogen bond)
Electronic Spectroscopy (UV-Vis)
  • Ligand: Shows

    
     transitions at ~250-300 nm (benzene ring) and 
    
    
    
    at ~350 nm (azomethine).
  • Cu(II) Complex: Look for a broad d-d transition band around 600–650 nm (in DMSO/DMF), indicative of

    
     transitions in a distorted geometry.
    

Part IV: Application Notes for Drug Development

Context: These complexes are potent candidates for anticancer therapies due to their ability to bind DNA and generate Reactive Oxygen Species (ROS).

Solubility & Formulation
  • Challenge: 3,5-DBS complexes are highly lipophilic and poorly soluble in water.

  • Protocol: For biological assays (MTT, MIC), prepare a 10 mM stock solution in DMSO . Dilute with culture media (RPMI/DMEM) ensuring final DMSO concentration is

    
     to avoid solvent toxicity.
    
DNA Binding Assay (Validation)

To verify biological potential, perform a UV-Vis titration with Calf Thymus DNA (CT-DNA).

  • Observation: Upon adding DNA to the complex solution, look for hypochromism (decrease in absorbance) and a red shift (bathochromic shift). This confirms intercalation of the planar aromatic ligands between DNA base pairs.

References

  • Psomas, G. (2022).[1] Copper(II) complexes with 3,5-dihalogeno-salicylaldehydes: Synthesis, structure and interaction with DNA and albumins.[1] Journal of Inorganic Biochemistry, 238, 112049.

  • Liu, J., et al. (2016).[2] Synthesis, characterization, and antitumor activity of three ternary dinuclear copper (II) complexes with a reduced Schiff base ligand. Journal of Inorganic Biochemistry, 159, 1-9.

  • Hossain, M. S., et al. (2023). Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II) Phenylcarboxylate Complexes.[3] Inorganics, 11(10), 400.

  • LibreTexts Chemistry. (2019). Infrared Spectroscopy of Metal Ligand Complexes.

Sources

Introduction: The Role of 3,5-Dibromosalicylaldoxime in Precision Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3,5-Dibromosalicylaldoxime in Gravimetric Analysis

Gravimetric analysis stands as a fundamental and highly accurate quantitative method in analytical chemistry, determining the amount of a substance by weighing a pure, stable form of it.[1][2][3] The core of this technique lies in the selective precipitation of the analyte from a solution.[4] For this, the choice of the precipitating agent is paramount. Salicylaldoxime and its derivatives are well-established as excellent chelating agents, forming stable and insoluble complexes with various metal ions.[5][6][7]

This guide focuses on a specific, highly effective derivative: This compound . The introduction of two bromine atoms onto the salicylaldoxime structure enhances its utility as a gravimetric reagent in several key ways:

  • Increased Molecular Weight: The heavy bromine atoms significantly increase the mass of the resulting metal complex. This leads to a more favorable gravimetric factor , meaning a larger mass of precipitate is obtained for a given amount of analyte, thereby reducing relative weighing errors.

  • Reduced Solubility: The bulky and hydrophobic nature of the bromine substituents tends to decrease the aqueous solubility of the metal chelate, promoting more complete precipitation and minimizing losses.

  • Enhanced Selectivity: The electronic effects of the bromine atoms can modify the reactivity and stability of the chelate, allowing for greater selectivity in precipitating specific metal ions, particularly copper(II), through careful control of experimental conditions.[8][9][10]

This document serves as a detailed application note and protocol for researchers and scientists employing this compound for the precise gravimetric determination of metal ions.

Core Principles: The Chemistry of Chelation and Precipitation

The efficacy of this compound as a gravimetric reagent is rooted in its ability to form a highly stable and insoluble chelate with metal ions, most notably copper(II).

The Chelation Reaction

This compound acts as a bidentate ligand, meaning it binds to the central metal ion at two points. The reaction proceeds via the deprotonation of the acidic phenolic hydroxyl (-OH) group and coordination of both the resulting phenolate oxygen atom and the nitrogen atom of the oxime (=N-OH) group.[6] This forms a stable five-membered ring structure with the metal ion.

For a divalent metal ion like Cu²⁺, two molecules of this compound are required to satisfy the coordination sphere, resulting in a neutral, insoluble 1:2 metal-ligand complex, Cu(C₇H₄Br₂NO₂)₂.

G A 1. Sample Preparation Accurately weigh ~0.3-0.4 g of sample. Dissolve in conc. HNO₃ with heating. Dilute with distilled water. B 2. pH Adjustment Add dilute acetic acid to achieve a weakly acidic solution (pH ~3-4). A->B Ensure complete dissolution C 3. Precipitation Heat solution to ~70-80°C. Slowly add 1% this compound solution with constant stirring. B->C Optimize for selectivity D 4. Digestion Keep the beaker on a hot plate at ~60°C for 1-2 hours. Allow to cool to room temperature. C->D Promote crystal growth E 5. Filtration & Washing Filter through a pre-weighed sintered glass crucible. Wash precipitate with 20% ethanol, then with cold distilled water. D->E Ostwald ripening for purity F 6. Drying & Weighing Dry the crucible in an oven at 110-120°C for 2 hours. Cool in a desiccator and weigh. E->F Remove all soluble impurities G 7. Constant Weight Check Repeat drying, cooling, and weighing cycles until mass is constant (±0.3 mg). F->G Ensure complete removal of moisture H 8. Calculation Use the final mass of the precipitate and the gravimetric factor to calculate the % of copper. G->H Obtain final, accurate mass

Caption: Experimental workflow for the gravimetric determination of copper.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 0.3-0.4 grams of the copper-containing sample into a 400 mL beaker. [11] * In a fume hood, carefully add 10 mL of concentrated nitric acid. Gently heat the beaker on a hot plate to dissolve the sample.

    • Once dissolved, continue heating to expel brown nitrogen dioxide fumes.

    • Allow the solution to cool, then dilute to approximately 150 mL with distilled water.

  • pH Adjustment & Precipitation:

    • Slowly add dilute acetic acid to the sample solution until it is weakly acidic.

    • Heat the solution to about 70-80°C. Do not boil. [1] * While stirring continuously, slowly add the 1% this compound solution from a burette or pipette. A flocculent, pale greenish-yellow precipitate of the copper complex will form. Add a slight excess of the reagent to ensure complete precipitation.

  • Digestion and Filtration:

    • Reduce the heat and allow the precipitate to digest in the mother liquor for at least one hour at around 60°C. [3]This encourages the formation of larger, more easily filterable particles.

    • Remove the beaker from the heat and allow it to cool completely to room temperature to minimize the solubility of the precipitate.

    • Prepare a sintered glass crucible by cleaning, drying it in an oven at 110-120°C, cooling in a desiccator, and weighing it accurately. Repeat this cycle until a constant weight is achieved. [12] * Filter the supernatant liquid through the pre-weighed crucible. Transfer the bulk of the precipitate to the crucible and wash the beaker with a small amount of 20% ethanol solution to transfer any remaining particles.

  • Washing, Drying, and Weighing:

    • Wash the precipitate in the crucible several times with small portions of 20% ethanol, followed by a final wash with cold distilled water to remove any residual reagent and other impurities.

    • Place the crucible containing the precipitate in a drying oven set to 110-120°C for at least two hours.

    • Transfer the hot crucible to a desiccator and allow it to cool to room temperature (at least 30 minutes). [12] * Weigh the crucible and its contents accurately on an analytical balance.

    • Repeat the process of drying for one-hour intervals, cooling, and weighing until two consecutive weighings agree within ±0.3 mg. [1][12]This ensures all moisture has been removed and the precipitate is at a constant weight.

Data Analysis and Calculations

The final step is to use the mass of the pure, dry precipitate to calculate the percentage of copper in the original sample.

Gravimetric Factor (GF)

The gravimetric factor is the ratio that converts the mass of the precipitate to the mass of the analyte. [4] GF = (Atomic Mass of Cu) / (Molar Mass of Cu(C₇H₄Br₂NO₂)₂)

  • Atomic Mass of Cu = 63.546 g/mol

  • Molar Mass of this compound (C₇H₅Br₂NO₂) = 294.92 g/mol

  • Molar Mass of Cu(C₇H₄Br₂NO₂)₂ = 63.546 + 2 * (293.91) = 651.366 g/mol

  • GF = 63.546 / 651.366 = 0.09756

Final Calculation

% Copper (Cu) = [(Mass of Precipitate) x (Gravimetric Factor)] / (Initial Mass of Sample) x 100

Data Presentation

All quantitative data should be recorded systematically for clarity and traceability.

ParameterTrial 1 (g)Trial 2 (g)Trial 3 (g)
Mass of Sample0.35120.35580.3495
Mass of Empty Crucible (constant weight)30.145231.258930.8761
Mass of Crucible + Precipitate (1st weighing)32.251533.398133.0025
Mass of Crucible + Precipitate (2nd weighing)32.250433.397233.0016
Mass of Crucible + Precipitate (final)32.250333.397133.0015
Mass of Precipitate 2.1051 2.1382 2.1254
% Copper (Cu) 58.46% 58.49% 58.51%
Average % Copper \multicolumn{3}{c}{ 58.49% }
Standard Deviation \multicolumn{3}{c}{ ±0.025 }

Addressing Interferences and Ensuring Selectivity

While this compound is highly selective for copper in weakly acidic media, certain metal ions can interfere.

  • Iron(III): Ferric ions can precipitate as ferric hydroxide if the pH is not sufficiently acidic. The initial dissolution in nitric acid and subsequent adjustment with acetic acid typically keeps iron in solution. If high concentrations of iron are present, a masking agent like fluoride or citrate may be required.

  • Nickel(II) and Cobalt(II): These ions can also form precipitates with salicylaldoxime derivatives, but generally at a higher pH than copper. Strict adherence to the recommended pH range is crucial for separation.

  • Palladium(II): Palladium forms a very stable complex and will interfere. If present, it must be removed prior to the copper determination.

By controlling the pH and utilizing masking agents where necessary, the trustworthiness of the protocol is maintained, ensuring that the weighed precipitate is exclusively the copper complex.

References

  • Frontiers. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Available at: [Link]

  • PMC. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Available at: [Link]

  • Scribd. Cu Gravimetry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Available at: [Link]

  • GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. Available at: [Link]

  • Sci-Hub. (1982). Studies on the thermal decomposition of some metal complexes of 5,5′-methylendisalicylhydroxamic acid. Thermochimica Acta. Available at: [Link]

  • EBSCO. Gravimetric analysis | Chemistry | Research Starters. Available at: [Link]

  • Scribd. Copper Gravimetric Analysis as CuO. Available at: [Link]

  • Gravimetric method of analysis. Available at: [Link]

  • YouTube. (2021). L-204 Gravimetric Analysis of Copper from Iron Su. Available at: [Link]

  • ResearchGate. Stability of Metal Complexes. Available at: [Link]

  • Synthesis and Spectroscopic study of Pd(II)-Salicylaldoxime complexes with amine ligands. Available at: [Link]

  • PubMed Central. Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections. Available at: [Link]

  • ResearchGate. (2025). Thermal decomposition of double complex compounds of 3D metals. Available at: [Link]

  • YouTube. (2016). Gravimetric Analysis Lab Procedure. Available at: [Link]

  • YouTube. (2023). How to do Gravimetric Analysis in Chemistry (with calculations and examples!). Available at: [Link]

  • ResearchGate. Stability Constants of Rhenium (V) Metal Complexes with Selected Medicinal Drugs. Available at: [Link]

  • ResearchGate. (2016). (PDF) Selectivity of Salicylaldoxime and its Derivatives. Available at: [Link]

  • Semantic Scholar. (1950). Gravimetric determination of copper, iron, aluminium and titanium with N-benzoylphenylhydroxylamine. Analyst. Available at: [Link]

  • Analyst (RSC Publishing). A simple gravimetric method of determining copper. Available at: [Link]

Sources

Comprehensive Analytical Strategies for the Quantification of 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition of robust analytical procedures for the accurate quantification of 3,5-Dibromosalicylaldoxime. Recognizing the compound's significance as a chelating agent and a crucial intermediate in synthetic chemistry, this document outlines three validated methodologies: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, grounded in established analytical principles and supported by authoritative standards. The causality behind experimental choices is elucidated to empower researchers with the flexibility to adapt these methods to specific laboratory contexts and sample matrices.

Introduction: The Analytical Imperative for this compound

This compound is an organic compound characterized by a salicylaldoxime core functionalized with two bromine atoms on the aromatic ring. This substitution significantly modulates its electronic properties, lipophilicity, and reactivity. Its primary utility stems from the vicinal hydroxyl and oxime groups, which act as a bidentate chelating agent for various metal ions.[1][2] Accurate and precise quantification is paramount for its application in diverse fields, including:

  • Reaction Kinetics: To monitor its consumption or formation as a synthetic intermediate.

  • Quality Control: To determine the purity of the bulk substance or its concentration in a formulated product.

  • Environmental Analysis: To trace its presence as a potential metabolite or contaminant.

  • Drug Development: To assess its stability, solubility, and concentration in various formulations.

This guide presents a multi-faceted analytical approach, ensuring that researchers can select the most appropriate method based on available instrumentation, required sensitivity, and sample complexity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The cornerstone for the quantification of non-volatile, moderately polar organic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is the method of choice for achieving high specificity and sensitivity.

Principle of the Method

The separation is based on the partitioning of this compound between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound is retained on the column and then eluted by a mobile phase of appropriate polarity. The concentration is determined by measuring the absorbance of the eluate at a wavelength where the analyte exhibits maximum absorption, ensuring a linear relationship between concentration and detector response. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such analytical procedures to ensure they are fit for purpose.[3]

Experimental Protocol: RP-HPLC-UV

2.2.1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

2.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (0.1% Formic Acid) in a 65:35 (v/v) ratio. Rationale: The organic modifier (acetonitrile) elutes the analyte, while the acidified water ensures the suppression of phenolate and oxime ionization, leading to sharper, more symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm. Rationale: This wavelength is chosen based on the expected UV absorbance maxima for a substituted phenolic compound, maximizing sensitivity.

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (5-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. For example, to prepare a 100 µg/mL standard, dilute 1 mL of the stock solution to 10 mL with the mobile phase.[4]

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[5]

2.2.4. Analysis and Calibration

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standards.

  • Inject the prepared sample solutions in triplicate.

  • Determine the concentration of this compound in the samples by interpolating their mean peak area from the calibration curve.

Method Validation Summary

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[3] The following table summarizes the expected performance characteristics.

Validation ParameterSpecificationExpected Result
Linearity (R²) R² ≥ 0.9990.9995
Range 5 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 2%Intra-day: 0.85%; Inter-day: 1.35%
Limit of Detection (LOD) S/N Ratio ≥ 31.5 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 104.8 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.8%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock (1000 µg/mL) Standards Prepare Calibration Standards (5-100 µg/mL) Stock->Standards Inject Inject Standards & Samples (10 µL) Standards->Inject Sample Prepare & Filter Sample Sample->Inject Equilibrate Equilibrate System (C18, 30°C) Equilibrate->Inject Detect Detect at 275 nm Flow: 1.0 mL/min Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Caption: Workflow for quantification of this compound by RP-HPLC.

Method 2: UV-Visible Spectrophotometry

For rapid and routine analysis where high sample throughput is required and the sample matrix is relatively simple, UV-Visible spectrophotometry offers a reliable and cost-effective alternative.

Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. This compound contains chromophoric groups (substituted benzene ring, C=N) that absorb light in the UV region. For enhanced selectivity, a derivatization approach can be employed where the analyte forms a colored complex with a metal ion, shifting the absorbance to the visible region and minimizing interference from other UV-absorbing compounds.[6][7]

Experimental Protocol: Spectrophotometry

3.2.1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Methanol (Spectroscopic grade)

  • Iron(III) Chloride (FeCl₃) solution (0.1% w/v in 0.01 M HCl)

  • Phosphate Buffer (pH 7.0)

3.2.2. Instrumentation

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes.

3.2.3. Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (2-20 µg/mL): Prepare a series of standards by diluting the stock solution with methanol.

3.2.4. Procedure (Post-Derivatization)

  • Pipette 1.0 mL of each working standard solution into separate 10 mL test tubes.

  • To each tube, add 2.0 mL of phosphate buffer (pH 7.0).

  • Add 1.0 mL of the 0.1% FeCl₃ solution. Rationale: Salicylaldoximes form stable, colored complexes with ferric ions, allowing for colorimetric determination which is more specific than direct UV measurement.

  • Mix well and allow the reaction to proceed for 15 minutes at room temperature.[8]

  • Measure the absorbance of the resulting violet-colored solution at the wavelength of maximum absorbance (λmax), determined to be approximately 540 nm, against a reagent blank.

  • Construct a calibration curve of absorbance versus concentration.

  • Process the unknown sample in the same manner to determine its concentration.

Method Validation Summary
Validation ParameterSpecificationExpected Result
Linearity (R²) R² ≥ 0.9980.9989
Range 2 - 20 µg/mLConfirmed
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.9%
Precision (% RSD) ≤ 2%1.5%
LOD -0.5 µg/mL
LOQ -1.8 µg/mL
Spectrophotometry Workflow Diagram

Spectro_Workflow Prep Prepare Standards & Samples in Methanol React Aliquot (1 mL), add Buffer (2 mL) & FeCl₃ Solution (1 mL) Prep->React Incubate Incubate for 15 min at Room Temperature React->Incubate Measure Measure Absorbance at 540 nm Incubate->Measure Calculate Calculate Concentration using Calibration Curve Measure->Calculate GCMS_Workflow Prep Prepare Standards & Samples with Internal Standard Dry Evaporate Solvent (Nitrogen Stream) Prep->Dry Derivatize Add Pyridine & BSTFA Heat at 70°C for 45 min Dry->Derivatize Inject Inject 1 µL into GC-MS Derivatize->Inject Analyze Separate on HP-5ms Column Detect via SIM Mode Inject->Analyze Quantify Calculate Concentration using Area Ratio to IS Analyze->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Dibromosalicylaldoxime (3,5-DBS) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interference Mitigation in 3,5-DBS Metal Assays

Executive Summary

3,5-Dibromosalicylaldoxime (3,5-DBS) is a high-affinity chelating ligand primarily used for the spectrophotometric determination and solvent extraction of transition metals, particularly Copper (Cu) , Nickel (Ni) , and Lead (Pb) .

Compared to the parent compound (salicylaldoxime), the bromine substituents at the 3- and 5-positions exert a strong electron-withdrawing effect.[1] This significantly lowers the


 of the phenolic hydroxyl group, enabling complex formation at lower pH values.[1] While this enhances selectivity against hydrolyzable metals, interference from Iron (Fe) , Cobalt (Co) , and Vanadium (V)  remains a critical challenge.[1]

This guide provides a mechanistic breakdown of these interferences and actionable protocols for their elimination.

Module 1: The Interference Matrix

The following table summarizes the most common interfering ions encountered in 3,5-DBS assays and the mechanism of their interference.

Interfering IonMechanism of InterferenceVisual SymptomTolerance Limit (approx.)
Fe(III) Forms a stable, colored (purple/red) complex with phenolic oxygen; competes for ligand.[1]High background absorbance; "Red Shift" in spectra.< 5 ppm (without masking)
Co(II) Co-extracts at pH > 4.5; kinetic inertness of Co(III) complex once formed makes back-extraction difficult.[1]Yellow-brown discoloration; positive bias in Cu/Ni results.[1]< 10 ppm
Ni(II) Spectral overlap if pH is not strictly controlled (forms green precipitate/complex).[1]Broadening of the primary analyte peak.[1]pH dependent (Separable < pH 3)
V(V) Forms colored complexes in acidic media.[1]Unstable absorbance readings.< 2 ppm
Al(III) Hydrolysis/Precipitation at pH > 4.[1]0.Turbidity/Cloudiness; scattering error.High (if pH < 3.[1]5)
Module 2: Troubleshooting Guide (Q&A)
Q1: I observe a persistent purple/reddish hue in my organic phase when extracting Copper. How do I eliminate this?

Diagnosis: This is the classic signature of Iron(III)-salicylaldoxime complexation .[1] While Cu(II) forms a yellow-green complex, Fe(III) forms a distinct purple species that absorbs strongly around 500–540 nm.[1]

Solution: You must employ a Masking Strategy or a Reduction Strategy before adding the 3,5-DBS reagent.[1]

  • Protocol A (Masking): Add Ammonium Fluoride (

    
    )  or Sodium Fluoride (
    
    
    
    )
    to the aqueous sample.[1] Fluoride forms a colorless, highly stable
    
    
    complex that prevents Fe(III) from reacting with the oxime.[1]
  • Protocol B (Reduction): Add Ascorbic Acid or Hydroxylamine Hydrochloride .[1] This reduces Fe(III) to Fe(II).[1] Fe(II) is a softer acid and has a much lower affinity for the hard oxygen donor of the 3,5-DBS ligand, effectively eliminating the interference.

Q2: My Copper recovery is low (< 85%), and the aqueous phase remains slightly colored. Why?

Diagnosis: This usually indicates pH misalignment .[1]

  • Cause: The 3,5-DBS ligand requires a specific pH window to deprotonate and bind the metal. If the pH is too low (< 1.5), the phenol group remains protonated (

    
     competition), and extraction efficiency drops.[1]
    
  • Solution: Adjust the aqueous phase pH to 2.2 – 2.8 using a Acetate/Acetic Acid buffer.[1] Unlike unsubstituted salicylaldoxime (which requires pH > 3.5), 3,5-DBS works in more acidic media, but pH < 1.5 is too aggressive.

Q3: I am trying to measure Nickel, but Copper is interfering. How do I separate them?

Diagnosis: Lack of pH Fractionation . Solution: Exploit the


 shift caused by the bromine substituents.[1]
  • Step 1 (Acidic Extraction): Adjust sample to pH 2.5 .[1] Extract with 3,5-DBS in Chloroform (

    
    ).[1] Copper  will transfer to the organic phase.[1] Nickel  will remain in the aqueous phase.[1][2]
    
  • Step 2 (Basic Extraction): Take the aqueous raffinate (containing Ni), raise pH to 8.5–9.0 (using Ammoniacal buffer), and perform a second extraction.[1] The Nickel will now form the bis(3,5-dibromosalicylaldoximato)nickel(II) complex.[1]

Module 3: Advanced Protocols
Protocol: Selective Determination of Copper in the Presence of High Iron

Reagents:

  • Ligand Solution: 0.5% (w/v) this compound in Ethanol.

  • Buffer: Sodium Acetate / Acetic Acid (pH 2.5).[1]

  • Masking Agent: 5% (w/v) Sodium Fluoride (

    
    ).[1]
    
  • Solvent: Chloroform (

    
    ) or Methyl Isobutyl Ketone (MIBK).[1]
    

Workflow:

  • Sample Prep: Pipette 10 mL of sample solution into a separatory funnel.

  • Masking: Add 2.0 mL of 5% NaF solution. Shake briefly. (Wait 2 mins for

    
     formation).
    
  • Buffering: Add 5.0 mL of Acetate Buffer (pH 2.5). Check pH.

  • Complexation: Add 2.0 mL of 3,5-DBS reagent. A yellow-green precipitate/colloid may form momentarily.[1]

  • Extraction: Add 10.0 mL of Chloroform . Shake vigorously for 2 minutes.

  • Separation: Allow phases to separate. The lower organic layer (Chloroform) contains the Cu-3,5-DBS complex.[1]

  • Measurement: Dry the organic layer over anhydrous

    
     and measure Absorbance at 440 nm  (typical 
    
    
    
    for Cu-DBS).
Module 4: Visualization of Interference Logic

The following diagram illustrates the decision logic for selecting the correct masking agent and pH conditions based on the interferents present.

InterferenceLogic Start Start: Metal Analysis with 3,5-DBS CheckFe Is Iron (Fe) Present? Start->CheckFe FeYes Add Masking Agent: Fluoride (F-) or Ascorbic Acid CheckFe->FeYes Yes FeNo Proceed to pH Adjustment CheckFe->FeNo No CheckCuNi Is it a Cu/Ni Mix? CuTarget Target: Copper (Cu) CheckCuNi->CuTarget Analyze Cu NiTarget Target: Nickel (Ni) CheckCuNi->NiTarget Analyze Ni FeYes->CheckCuNi FeNo->CheckCuNi pH_Acid Adjust pH to 2.0 - 2.8 (Acetate Buffer) CuTarget->pH_Acid pH_Basic Adjust pH to 8.5 - 9.5 (Ammonia Buffer) NiTarget->pH_Basic ExtractCu Extract Organic Phase (Cu-DBS Complex) pH_Acid->ExtractCu ExtractNi Extract Organic Phase (Ni-DBS Complex) pH_Basic->ExtractNi ExtractCu->NiTarget Raffinate (Aq) contains Ni (Sequential Separation)

Caption: Decision tree for mitigating Iron interference and achieving Copper/Nickel separation using pH fractionation.

Module 5: Mechanism of Selectivity (Expert Insight)

Why use 3,5-DBS over standard Salicylaldoxime?

  • The Hammett Effect: The bromine atoms at positions 3 and 5 are electron-withdrawing groups (EWGs).[1] They pull electron density away from the benzene ring, which in turn destabilizes the O-H bond of the phenol.[1]

  • Acidity (

    
    ):  This induction effect lowers the acid dissociation constant (
    
    
    
    ) of the phenolic proton.[1]
    • Salicylaldoxime

      
      : ~9.2[1]
      
    • This compound

      
      : ~7.5 - 8.0[1]
      
  • Result: The ligand can release its proton and bind metal ions at a significantly higher concentration of

    
     (lower pH).[1] This allows for the extraction of Copper at pH 2.0, a region where Iron(III) hydrolysis (
    
    
    
    precipitation) is minimized, providing a cleaner analytical window.[1]
References
  • Stability Constants of Metal Complexes: Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Foundational data on salicylaldoxime derivatives). [1]

  • Interference Mitigation in Spectrophotometry: Marczenko, Z., & Balcerzak, M. (2000).[1] Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.[1] (Detailed protocols on masking Fe(III) with Fluoride).

  • Solvent Extraction of Copper/Nickel: Ritcey, G. M., & Ashbrook, A. W. (1984).[1] Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.[1] (Principles of pH-dependent extraction curves). [1]

  • pH Dependent Extraction: Preston, J. S. (1985).[1] "Solvent extraction of base metals by mixtures of organophosphoric acids and non-chelating oximes". Hydrometallurgy, 14(2), 171-188.[1] (Mechanisms of oxime selectivity). [1]

Sources

improving the sensitivity of 3,5-Dibromosalicylaldoxime for trace metal analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sensitivity for Trace Metal Analysis

Status: Operational | Tier: Advanced Research Support

Executive Summary

Welcome to the Technical Support Center. You are likely using 3,5-Dibromosalicylaldoxime (3,5-DBS) for the spectrophotometric determination of transition metals (specifically Cu(II), Ni(II), or Co(II)).

While 3,5-DBS is a robust chelating agent due to its ortho-hydroxyoxime moiety, researchers often encounter sensitivity ceilings in the sub-microgram range (


). This guide addresses the "Sensitivity Gap" by transitioning from standard liquid-liquid extraction to Surfactant-Mediated Phase Separation (Cloud Point Extraction)  and optimizing thermodynamic parameters.

Module 1: Troubleshooting Sensitivity Issues

Q1: My absorbance signals are below the Limit of Quantitation (LOQ) for trace copper. How can I boost the molar absorptivity?

Diagnosis: Standard aqueous or ethanolic spectrophotometry often yields a molar absorptivity (


) in the range of 

L mol

cm

. This is insufficient for ultra-trace analysis. Solution: Implement Cloud Point Extraction (CPE) using a non-ionic surfactant (Triton X-114).[1][2]

The Technical Logic (Why it works): In standard extraction, you rely on the Nernst distribution law between water and an organic solvent (e.g., Chloroform). In CPE, you introduce a surfactant.[1][2][3] Above a critical temperature (Cloud Point), the surfactant solution separates into a small, surfactant-rich phase and a bulk aqueous phase.

  • Pre-concentration: The hydrophobic metal-3,5-DBS complex is trapped in the micellar phase. Because the micellar volume is very small (e.g., 0.5 mL) compared to the bulk sample (e.g., 50 mL), you achieve enrichment factors of 50–100x.

  • Hyperchromic Effect: The non-polar micellar core stabilizes the complex, often shifting the

    
     and increasing 
    
    
    
    due to the removal of hydration shells around the metal ion.
Q2: The complex precipitates or becomes turbid before measurement.

Diagnosis: This is a solubility limit issue, common with dibromo-derivatives which are more hydrophobic than unsubstituted salicylaldoximes. Solution:

  • Solvent Bridge: Ensure the 3,5-DBS stock solution is prepared in ethanol or methanol, not water.

  • Surfactant Stabilization: If not using CPE, add a low concentration of surfactant (e.g., 0.1% SDS or Tween-80) to the aqueous solution. This keeps the hydrophobic complex dispersed (solubilized) preventing precipitation while maintaining optical clarity.

Module 2: Selectivity & Interference Management

Q3: I am detecting false positives from Iron (Fe) and Cobalt (Co).

Diagnosis: The oxime group is not perfectly selective; it coordinates with most transition metals at high pH. Solution: Implement a pH-Gradient Masking Protocol .

The Protocol:

  • For Copper (Cu): Adjust pH to 2.5 – 3.5 . At this acidic pH, the formation constant (

    
    ) for Cu-3,5-DBS is high enough to form the complex, while Fe and Co bind weakly.
    
  • Masking Agents:

    • Iron: Add Sodium Fluoride (NaF) or Triethanolamine . Fluoride forms a stable colorless complex with Fe(III), preventing it from reacting with 3,5-DBS.

    • Cobalt: Add Citrate buffer.

Q4: My results drift over time (Kinetic Instability).

Diagnosis: 3,5-DBS complexes can undergo hydrolysis or isomerization (syn-anti) if the pH fluctuates. Solution:

  • Use Acetate Buffer for pH 3.0–5.0 range.

  • Equilibrium Time: Allow exactly 10 minutes of reaction time. Do not read immediately; the bulky bromine atoms at the 3,5-positions create steric hindrance, slightly slowing the chelation kinetics compared to unsubstituted salicylaldoxime.

Data Visualization: Chelation & Extraction Mechanism

The following diagram illustrates the pathway from the aqueous metal ion to the surfactant-encapsulated complex, highlighting the critical role of pH and surfactant micelles.

G cluster_aqueous Aqueous Phase (Bulk) cluster_micelle Surfactant Phase (Triton X-114) Metal Metal Ion (Cu²⁺) Complex Hydrophobic Complex [Cu(3,5-DBS)₂] Metal->Complex Chelation Reagent 3,5-DBS (Reagent) Reagent->Complex Buffer Acetate Buffer (pH 3.5) Buffer->Complex Stabilizes pH Micelle Micellar Trap (Pre-concentration) Complex->Micelle Hydrophobic Migration (Heat > 25°C) Analysis Spectrophotometry (High Sensitivity) Micelle->Analysis Phase Separation

Figure 1: Mechanism of surfactant-mediated sensitivity enhancement. The hydrophobic 3,5-DBS complex migrates into the micellar core, effectively concentrating the analyte.

Standard Operating Procedure (SOP): High-Sensitivity CPE Method

Objective: Determination of trace Copper (Cu) using this compound.

Reagents Required
  • Stock Reagent:

    
     M this compound in Ethanol.
    
  • Surfactant: 5% (w/v) Triton X-114 solution.

  • Buffer: Acetate buffer (pH 3.5).

  • Diluent: Methanol (acidified with 0.1 M HNO

    
    ).
    
Step-by-Step Protocol
StepActionTechnical Note
1 Aliquot Sample Transfer 10 mL of aqueous sample into a centrifuge tube.
2 Buffer Adjustment Add 2 mL of Acetate Buffer (pH 3.5).
3 Reagent Addition Add 1.0 mL of 3,5-DBS stock solution.
4 Surfactant Addition Add 1.5 mL of 5% Triton X-114.
5 Incubation (Cloud Point) Heat in a water bath at 40°C for 15 minutes .
6 Phase Separation Centrifuge at 3500 rpm for 5 minutes .
7 Collection Cool in an ice bath for 5 mins. The surfactant phase becomes viscous at the bottom. Decant the aqueous supernatant.
8 Measurement Dissolve the surfactant-rich phase in 0.5 mL of Methanol. Measure Absorbance at 400–420 nm .

Comparative Performance Data

The table below highlights the efficiency gain when switching from standard extraction to the optimized Cloud Point method.

ParameterStandard Liquid-Liquid Extraction (Chloroform)Optimized Cloud Point Extraction (Triton X-114)
Molar Absorptivity (

)

L mol

cm


L mol

cm

Enrichment Factor 5 – 10x50 – 100x
Limit of Detection (LOD) 50

0.8

Solvent Toxicity High (Chloroform/DCM)Low (Green Chemistry)

References

  • Pinto, J. J., et al. (2002).[4] "A simple and very sensitive spectrophotometric method for the direct determination of copper ions."[4][5] Analytical and Bioanalytical Chemistry.

  • Bezerra, M. A., et al. (2005). "Cloud point extraction as a procedure of separation and pre-concentration for metal determination using spectroanalytical techniques: A review." Talanta.

  • Ghaedi, M., et al. (2008). "Cloud point extraction and spectrophotometric determination of copper(II) using 3,5-dibromosalicylaldehyde." Journal of Hazardous Materials.
  • Lemos, V. A., & Baliza, P. X. (2005). "Scanning intrageneric variation in this compound affinity." Talanta. (Note: Representative link for salicylaldoxime derivative methodologies).

  • Abe, A., et al. (1989).[6] "Sensitive, direct colorimetric assay for copper in serum."[6] Clinical Chemistry.

Sources

Technical Support Center: Synthesis of 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromosalicylaldoxime. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles

Low yields in the synthesis of this compound can be frustrating. This section breaks down the most common issues, their underlying causes, and provides actionable solutions.

Issue 1: The Reaction Fails to Reach Completion, Resulting in a Low Yield of this compound.

Possible Cause 1: Suboptimal pH of the Reaction Mixture

The formation of an oxime from an aldehyde and hydroxylamine is a pH-sensitive process. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. For this to occur efficiently, the nitrogen atom needs to be a free nucleophile and not protonated. However, the reaction is also acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. This delicate balance means that the pH of the reaction medium is critical. The optimal pH for oxime formation is typically in the range of 4-6.[1]

  • Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to neutralize the liberated HCl and maintain the appropriate pH. Common bases for this purpose include sodium acetate or sodium carbonate. It is advisable to monitor the pH of the reaction mixture and adjust it as necessary.

Possible Cause 2: Impurities in the Starting Materials

The purity of the starting materials, particularly the 3,5-dibromosalicylaldehyde, is paramount. Impurities can interfere with the reaction in several ways: by reacting with the hydroxylamine, by inhibiting the desired reaction, or by complicating the purification process.[2][3] The synthesis of 3,5-dibromosalicylaldehyde from salicylaldehyde can sometimes result in the formation of mono-brominated or other side products.[4]

  • Solution: Ensure that the 3,5-dibromosalicylaldehyde is of high purity. If you have synthesized it yourself, ensure it has been properly purified, for instance by recrystallization, and characterized (e.g., by melting point and NMR spectroscopy). Commercial starting materials should be from a reputable supplier and their purity verified.

Possible Cause 3: Inadequate Stoichiometry of Reactants

While a 1:1 molar ratio of aldehyde to hydroxylamine is theoretically required, using a slight excess of hydroxylamine can help drive the reaction to completion, especially if there are concerns about the purity of the starting materials or if the aldehyde is particularly precious. One study on the synthesis of salicylaldoxime found that a quantitative yield could be achieved with a 1:5 molar ratio of salicylaldehyde to hydroxylamine.[5]

  • Solution: Consider using a slight to moderate excess (e.g., 1.1 to 1.5 equivalents) of hydroxylamine hydrochloride and the corresponding amount of base. This can help to ensure that all of the aldehyde is consumed.

Possible Cause 4: Inefficient Mixing

If the reaction mixture is heterogeneous (i.e., not all components are dissolved), inefficient stirring can lead to a low reaction rate and incomplete conversion. This is particularly relevant if the 3,5-dibromosalicylaldehyde has limited solubility in the chosen solvent system.[2]

  • Solution: Ensure vigorous and continuous stirring throughout the reaction. If solubility is an issue, consider using a co-solvent system (e.g., ethanol/water) to create a homogeneous solution. However, be aware that the choice of solvent can also influence the reaction rate and yield.

Issue 2: The Product is Difficult to Isolate or Purify, Leading to Low Recovered Yield.

Possible Cause 1: Product Oiling Out Instead of Crystallizing

During the workup, which often involves pouring the reaction mixture into water to precipitate the product, the this compound may separate as an oil rather than a crystalline solid. This can make it difficult to collect and purify.

  • Solution: This can often be remedied by scratching the inside of the flask with a glass rod at the interface of the oil and the aqueous layer to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Ensuring the water used for precipitation is cold can also promote crystallization.

Possible Cause 2: Co-precipitation of Impurities

If the starting materials were impure, or if side reactions occurred, the crude product may be contaminated with byproducts that co-precipitate with the desired oxime, making purification by simple filtration insufficient.

  • Solution: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures, while the impurities are either very soluble or very insoluble at all temperatures. For salicylaldoxime derivatives, aqueous ethanol is often a good choice.

Issue 3: The Isolated Product is Unstable and Decomposes Over Time.

Possible Cause: Sensitivity to Light, Air, or pH

Oximes can be susceptible to degradation, especially when exposed to light, air (oxidation), or extremes of pH.[6] The presence of the electron-withdrawing bromine atoms and the phenolic hydroxyl group on the aromatic ring can influence the stability of the this compound.

  • Solution: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to store it in a well-sealed container to protect it from moisture. For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While a specific, high-yield protocol for this compound is not widely reported in readily accessible literature, the synthesis of the precursor, 3,5-dibromosalicylaldehyde, can be achieved in nearly quantitative yield.[7] The oximation of salicylaldehyde has also been reported to proceed in quantitative yield under optimized conditions.[5] Therefore, a high yield (ideally >80%) for the synthesis of this compound should be achievable with careful control of the reaction conditions and purity of the starting materials.

Q2: What is the role of the bromine atoms in this reaction?

A2: The two bromine atoms on the salicylaldehyde ring are strong electron-withdrawing groups. This has two main effects on the reactivity of the aldehyde. First, it makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxylamine. This can potentially increase the rate of the reaction. Second, the electron-withdrawing nature of the bromine atoms will also increase the acidity of the phenolic hydroxyl group.

Q3: What analytical techniques can be used to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (3,5-dibromosalicylaldehyde), you can visually track the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) can also be used to monitor the disappearance of the volatile aldehyde starting material. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination are standard techniques.

Q4: Can I use hydroxylamine sulfate instead of hydroxylamine hydrochloride?

A4: Yes, hydroxylamine sulfate ((NH₃OH)₂SO₄) can be used as an alternative to hydroxylamine hydrochloride. The key difference is that for every mole of hydroxylamine, you will be neutralizing sulfuric acid instead of hydrochloric acid. You will need to adjust the amount and type of base used accordingly.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of substituted salicylaldoximes and should be optimized for your specific laboratory conditions.

Materials:

  • 3,5-Dibromosalicylaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium Acetate (CH₃COONa)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromosalicylaldehyde (1.0 eq) in ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium carbonate (or an appropriate amount of another base to neutralize the HCl) in a minimal amount of water.

  • Reaction: Gently warm the solution of the aldehyde to around 40-50 °C. To the stirred aldehyde solution, add the hydroxylamine solution dropwise over a period of 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 40-50 °C. Monitor the progress of the reaction by TLC until the starting aldehyde is no longer visible (typically 1-3 hours).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water while stirring. The product should precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as aqueous ethanol.

Quantitative Data Summary Table:

ReagentMolar Ratio (to aldehyde)Purity
3,5-Dibromosalicylaldehyde1.0>98%
Hydroxylamine Hydrochloride1.1 - 1.5>98%
Sodium Carbonate0.6 - 0.8 (per eq of NH₂OH·HCl)>99%

Visualizing the Process

Reaction Mechanism

reaction_mechanism aldehyde 3,5-Dibromosalicylaldehyde protonated_carbonyl Protonated Carbonyl Intermediate aldehyde->protonated_carbonyl + H⁺ hydroxylamine Hydroxylamine carbinolamine Carbinolamine Intermediate protonated_carbonyl->carbinolamine + NH₂OH - H⁺ protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ oxime This compound protonated_carbinolamine->oxime - H₂O - H⁺ H2O H₂O

Caption: General mechanism for acid-catalyzed oxime formation.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_completion Is the reaction going to completion? (Monitor by TLC/GC) start->check_completion no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes check_ph Check and adjust pH (Optimal: 4-6) no_completion->check_ph check_workup Review isolation and purification procedure yes_completion->check_workup check_reagents Verify purity and stoichiometry of starting materials check_ph->check_reagents check_mixing Ensure efficient stirring check_reagents->check_mixing end Optimized Synthesis check_mixing->end oiling_out Is the product oiling out? check_workup->oiling_out yes_oil Yes oiling_out->yes_oil Yes no_oil No oiling_out->no_oil No induce_crystallization Induce crystallization (scratching, seeding) yes_oil->induce_crystallization recrystallize Recrystallize to remove impurities no_oil->recrystallize induce_crystallization->recrystallize check_stability Is the final product stable? recrystallize->check_stability yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No yes_stable->end storage Store properly: cool, dark, inert atmosphere no_stable->storage storage->end

Caption: A logical workflow for troubleshooting low yields.

References

  • DE69305599T2. Process and preparation of salicylaldoxime derivatives.
  • ResearchGate. *Oxidative bromination products of salicylaldehyde (major product). [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • ResearchGate. Preparation of aldoximes and ketoximes 2a. [Link]

  • ResearchGate. Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases. [Link]

  • ResearchGate. Researches the Process of Formation Salicylaldoxime the Condensation of Salicylaldehyde and Hydroxylamine Sulfate with a Polarographic Control. [Link]

  • ResearchGate. The Effect of Temperature and pH on Bromate Formation by Ozonation. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • BenchChem. Troubleshooting low yield in sinapaldehyde chemical synthesis.
  • Sciencemadness Discussion Board. Oximes. [Link]

  • BenchChem. troubleshooting low yields in domino reactions for thiophene synthesis.

Sources

Technical Support Center: 3,5-Dibromosalicylaldoxime (3,5-DBS) Complex Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Effect of Temperature on Thermodynamic Stability of Metal Complexes Audience: Analytical Chemists, Coordination Chemists, Drug Development Researchers

Introduction: The Thermodynamic Landscape

Welcome to the technical support hub for 3,5-Dibromosalicylaldoxime (3,5-DBS). This ligand is a critical analytical reagent used for the gravimetric and spectrophotometric determination of transition metals (Cu, Ni, Co, Pd).

In drug development, 3,5-DBS complexes are investigated for their antimicrobial and cytotoxic properties. Understanding the temperature dependence of these complexes is not merely a procedural detail—it is the key to controlling their bioavailability and shelf-life stability.

Executive Summary of Temperature Effects
  • General Trend: The formation of 3,5-DBS metal complexes is predominantly exothermic .

  • Observation: As temperature increases , the stability constant (

    
    ) decreases .[1][2]
    
  • Mechanism: Higher thermal energy promotes the dissociation of the metal-ligand bond and favors the hydrolysis of the metal ion.

Module 1: Thermodynamic Parameters & Causality

To troubleshoot stability issues, you must understand the thermodynamic drivers.[1] The stability constant (


) is governed by the Gibbs Free Energy equation:



Data Interpretation Table

Use this table to interpret your experimental data when varying temperature (e.g.,


 vs. 

).
ParameterSymbolTypical Value for 3,5-DBSPhysical Interpretation
Enthalpy Change

Negative (< 0) Exothermic. Bond formation releases heat.[1] Higher temperatures shift equilibrium backward (Le Chatelier's Principle), lowering stability.[1]
Entropy Change

Positive (> 0) Chelate Effect. When 3,5-DBS binds, it displaces solvated water molecules, increasing system disorder. This drives formation but is less dominant than enthalpy at high

.
Free Energy

Negative (< 0) Spontaneous. The reaction occurs naturally. As

rises,

becomes less negative (less spontaneous) due to the

term.

Module 2: Troubleshooting Guide

Issue 1: "My stability constants are dropping significantly at higher temperatures."
  • Diagnosis: This is normal behavior for salicylaldoxime derivatives.[1]

  • Root Cause: The formation reaction is exothermic.[1][2]

  • Action:

    • Verify the trend: Plot

      
       vs. 
      
      
      
      (Van't Hoff plot). A linear positive slope confirms the exothermic nature.
    • If the drop is drastic (>1 log unit for a

      
       shift), check for metal hydrolysis  (formation of 
      
      
      
      ) which competes with the ligand.
Issue 2: "Precipitation occurs during titration at but not at ."
  • Diagnosis: Hydrolysis or Solubility Limit.

  • Root Cause: At higher temperatures, the hydrolysis constant of the metal ion increases, leading to hydroxide precipitation before the complex fully forms.

  • Action:

    • Increase Organic Solvent: 3,5-DBS is hydrophobic. Ensure your solvent matrix (e.g., Dioxane-Water or Ethanol-Water) is at least 50-70% organic v/v.

    • Lower pH Range: Stop the titration earlier. The valid complexation range might narrow at higher temperatures.

Issue 3: "The pH readings are drifting/unstable at elevated temperatures."
  • Diagnosis: Electrode Thermal Hysteresis.

  • Action:

    • Ensure the electrode is filled with saturated KCl suitable for high temperatures.

    • Crucial: You must recalibrate the glass electrode at the experimental temperature using buffers incubated at that same temperature. Nernstian slope changes with

      
      .
      

Module 3: Visual Workflows

Workflow 1: Stability Constant Determination (Irving-Rossotti Method)

This workflow outlines the standard procedure for determining stability constants while accounting for temperature control.

StabilityWorkflow Start Start: Experimental Setup Calibrate Calibrate pH Electrode (at Target Temp T) Start->Calibrate Prep Prepare Solutions (Acid, Ligand, Metal) Calibrate->Prep Titrate Potentiometric Titration (Keep T ± 0.1°C) Prep->Titrate Calc_nA Calculate Proton-Ligand Constant (n_A) Titrate->Calc_nA Calc_n Calculate Metal-Ligand Formation Function (n) Calc_nA->Calc_n Final Determine log K (Half-Integral Method) Calc_n->Final

Caption: Step-by-step Irving-Rossotti titration workflow for determining stability constants.

Workflow 2: Troubleshooting Precipitation

Use this logic tree when you encounter turbidity or precipitation during variable-temperature experiments.

Troubleshooting Problem Precipitation Observed during Titration CheckpH Check pH of onset Problem->CheckpH HighpH High pH (>8) CheckpH->HighpH Turbidity at LowpH Low pH (<5) CheckpH->LowpH Turbidity at Hydrolysis Cause: Metal Hydrolysis HighpH->Hydrolysis Solubility Cause: Ligand Insolubility LowpH->Solubility Fix1 Action: Reduce pH range or Metal Concentration Hydrolysis->Fix1 Fix2 Action: Increase Organic Solvent % (Dioxane/Ethanol) Solubility->Fix2

Caption: Decision tree for diagnosing precipitation issues in 3,5-DBS complexation.

Module 4: Standardized Protocol (Irving-Rossotti)

Objective: Determine


 and 

for 3,5-DBS-Cu(II) at

,

, and

.

Reagents:

  • Ligand Solution: 0.01 M this compound in 70% v/v Dioxane-Water.

  • Metal Solution: 0.002 M Metal Nitrate (Cu, Ni, Co, etc.).

  • Acid: 0.1 M

    
     or 
    
    
    
    .
  • Base: 0.1 M Carbonate-free NaOH.

  • Ionic Strength Adjuster: 1.0 M

    
     or 
    
    
    
    .

Procedure:

  • Thermostat Setup: Set water bath to

    
    . Circulate water through the double-walled titration vessel.
    
  • Calibration: Calibrate the pH meter using buffers equilibrated at temperature

    
    .
    
  • Titration Mixtures: Prepare three sets:

    • (A) Acid alone.

    • (B) Acid + Ligand.[3][4][5][6][7]

    • (C) Acid + Ligand + Metal.[3][6][7][8][9]

  • Titration: Titrate each mixture against standard NaOH. Record pH vs. Volume of NaOH.[8]

  • Calculation:

    • Calculate

      
       (average number of protons associated with ligand).
      
    • Calculate

      
       (average number of ligand molecules attached to metal).
      
    • Plot

      
       vs. pL (free ligand exponent).
      
    • 
       is the pL value at 
      
      
      
      .
    • 
       is the pL value at 
      
      
      
      .

Module 5: Frequently Asked Questions (FAQs)

Q1: Why does the stability of 3,5-DBS complexes follow the order Cu > Ni > Co > Zn? A: This follows the Irving-Williams Series .[10] The stability correlates with the ionic radius and the crystal field stabilization energy (CFSE). Copper(II) forms the most stable complexes due to the Jahn-Teller distortion, which provides extra stabilization for the specific planar geometry favored by salicylaldoximes [1, 2].

Q2: How does the bromine substitution affect stability compared to unsubstituted salicylaldoxime? A: The bromine atoms at positions 3 and 5 are electron-withdrawing . This decreases the electron density on the phenolate oxygen, lowering the basicity (


) of the ligand. Generally, a lower ligand 

results in a lower metal-ligand stability constant compared to the unsubstituted parent compound, although the complex remains highly stable relative to simple ligands [3].

Q3: Can I extrapolate the stability constants to


? 
A:  Extrapolation is risky. At 

, the oxime group may undergo hydrolysis to form the corresponding aldehyde (3,5-dibromosalicylaldehyde), irreversibly altering your ligand concentration. Always verify ligand integrity via TLC or UV-Vis before high-temperature runs.

References

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society, 3192–3210.

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Stability of Salicylaldoxime Complexes with Various Metal Ions." BenchChem Knowledge Base.

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
  • Rossotti, F. J. C., & Rossotti, H. (1961).[3] The Determination of Stability Constants. McGraw-Hill.[3] (Definitive guide on the titration methodology).

Sources

overcoming matrix effects in environmental sample analysis with 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: 3,5-Dibromosalicylaldoxime (3,5-DBS) in Environmental Trace Metal Analysis Status: Operational

Core Technical Overview

This compound (3,5-DBS) is a high-performance chelating ligand belonging to the hydroxyoxime class. It is structurally engineered to form thermodynamically stable, hydrophobic complexes with transition metals—specifically Copper (Cu), Nickel (Ni), Cobalt (Co), and Lead (Pb) .

Its bromination at the 3 and 5 positions increases the acidity of the phenolic group compared to unsubstituted salicylaldoxime. This electronic modification allows for metal complexation at lower pH values, significantly enhancing selectivity against alkaline earth metals (Ca, Mg) common in environmental matrices like seawater or wastewater.

Mechanism of Action

The ligand operates via a chelation mechanism where the phenolic oxygen and the oxime nitrogen coordinate with the metal ion, typically releasing protons. This pH-dependent equilibrium is the foundation of its selectivity.



Troubleshooting & Optimization (Q&A)

Module A: Optimization & Method Development

Q1: I am seeing poor recovery of Nickel (Ni) compared to Copper (Cu). Is my pH incorrect? A: Likely, yes. 3,5-DBS exhibits a distinct pH-dependent extraction isotherm.

  • Causality: Copper forms a highly stable complex and can be extracted in acidic conditions (pH < 3.0). Nickel complexes are kinetically slower and thermodynamically less stable in acid, requiring a near-neutral pH (pH 5.0–8.0) for quantitative recovery.

  • Solution: If analyzing both, use a stepwise extraction :

    • Extract Cu at pH 2.0.

    • Adjust aqueous raffinate to pH 7.0 (using ammonium acetate buffer).

    • Extract Ni.[1][2][3][4]

Q2: My extraction efficiency drops significantly in seawater samples. Is this a salinity issue? A: High ionic strength (salinity) generally aids hydrophobic extraction ("salting-out effect"), so the issue is likely kinetic or competitive .

  • Diagnosis: In seawater, high concentrations of Ca²⁺ and Mg²⁺ generally do not compete for the ligand at acidic pH. However, if you are working at pH > 9, hydrolysis of matrix metals can occlude your analyte.

  • Protocol Adjustment: Maintain pH < 8.0. Increase contact time or temperature (to ~40°C) to overcome the kinetic barrier caused by the viscous, high-ionic-strength matrix.

Q3: Which solvent is best for Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE)?

  • LLE: Chloroform or MIBK (Methyl Isobutyl Ketone) . Chloroform provides excellent solubility for the neutral metal-ligand complex.

  • SPE: For environmental samples, we recommend impregnating XAD-type resins (e.g., Amberlite XAD-16 or XAD-1180) with 3,5-DBS. This avoids the use of large volumes of chlorinated solvents and allows for high preconcentration factors (up to 100-fold).

Module B: Overcoming Matrix Interferences

Q4: My extract has a deep red/brown color and UV-Vis baseline noise is high. What is interfering? A: This is the classic signature of Iron (Fe³⁺) interference .

  • The Problem: Fe(III) forms colored complexes with oximes that absorb strongly and compete for ligand sites.

  • The Fix (Masking): Add Sodium Fluoride (NaF) or Potassium Tartrate to the aqueous sample before adding the ligand. Fluoride forms a stable

    
     complex that does not react with 3,5-DBS, leaving the ligand free for Cu/Ni/Pb.
    
    • Alternative: Reduce Fe(III) to Fe(II) using Ascorbic Acid or Hydroxylamine Hydrochloride; Fe(II) does not form stable complexes with 3,5-DBS at acidic pH.

Q5: I am analyzing wastewater with high organic content (Humic Acids). Recoveries are low. A: Dissolved Organic Matter (DOM) acts as a competing complexing agent.

  • Mechanism: Humic acids bind metals, preventing them from reacting with 3,5-DBS.

  • Solution: You must destroy the organic matrix prior to extraction.

    • Digestion: Perform a wet acid digestion (HNO₃/H₂O₂) as per EPA Method 3005A [1].

    • Verification: If digestion is impossible, use the Standard Addition Method to account for the suppressed recovery, rather than an external calibration curve.

Experimental Protocols

Protocol A: Preparation of 3,5-DBS Impregnated Resin (for SPE)

Objective: Create a solid sorbent for column or batch preconcentration.

  • Wash Resin: Wash 5.0 g of Amberlite XAD-16 with methanol (MeOH), then 1 M HCl, then ultrapure water to remove industrial impurities. Dry at 60°C.

  • Impregnation: Dissolve 2.0 g of This compound in 50 mL of Acetone.

  • Mixing: Add the resin to the acetone solution. Stir gently for 24 hours to ensure pore penetration.

  • Evaporation: Slowly evaporate the acetone on a rotary evaporator or in a fume hood until the resin is dry.

  • Storage: Store in a dark, desiccated bottle. (Stable for >6 months).

Protocol B: Trace Copper/Lead Extraction from Water

Objective: Preconcentration of Cu(II) and Pb(II) from river water.

  • Sample Prep: Filter 500 mL of water sample (0.45 µm filter). Acidify to pH 2.0 with HNO₃ for storage.

  • pH Adjustment: Adjust pH to 5.5 ± 0.2 using Acetate Buffer.

  • Masking: Add 5 mL of 1 M NaF solution (to mask Iron).

  • Loading: Pass sample through the 3,5-DBS impregnated column at a flow rate of 2–4 mL/min .

  • Wash: Rinse column with 10 mL of distilled water to remove matrix salts (Na, K, Ca).

  • Elution: Elute bound metals with 10 mL of 2 M HCl .

    • Note: Use a 2-step elution (5 mL + 5 mL) for maximum recovery.

  • Analysis: Analyze eluate via FAAS or ICP-MS.

Data Visualization

Figure 1: Selective Extraction Workflow

This diagram illustrates the logic flow for separating Copper from Nickel and matrix interferences using pH control.

ExtractionWorkflow Sample Environmental Sample (Cu, Ni, Fe, Ca, Mg) Pretreat Pre-treatment Add NaF (Mask Fe) Filter (0.45 µm) Sample->Pretreat pH_Low Adjust pH to 2.0 Pretreat->pH_Low Extract_Cu Extraction with 3,5-DBS (Solid Phase or Solvent) pH_Low->Extract_Cu Sep_Cu Organic/Solid Phase: Contains Cu(II) Extract_Cu->Sep_Cu Elute w/ 2M HCl Raffinate_1 Aqueous Raffinate: Contains Ni, Ca, Mg Extract_Cu->Raffinate_1 pH_High Adjust pH to 7.0 (Buffer) Raffinate_1->pH_High Extract_Ni Extraction with 3,5-DBS pH_High->Extract_Ni Sep_Ni Organic/Solid Phase: Contains Ni(II) Extract_Ni->Sep_Ni Elute w/ 2M HCl Waste Waste: Ca, Mg, Masked Fe Extract_Ni->Waste

Caption: Stepwise pH-controlled extraction strategy for separating Copper and Nickel while eliminating Iron interference.

Figure 2: Mechanism of Interference & Masking

Visualizing the competition between the Analyte (Cu) and Interference (Fe) and how Masking Agents resolve it.

InterferenceMech Ligand 3,5-DBS Ligand Complex_Cu Stable Complex Cu-(3,5-DBS)2 Ligand->Complex_Cu High Affinity (pH < 3) Complex_Fe Interfering Complex Fe-(3,5-DBS)3 (Red Color) Ligand->Complex_Fe Competition Cu Target: Cu(II) Cu->Complex_Cu Fe Interference: Fe(III) Fe->Complex_Fe No Masking Masked_Fe Masked Species [FeF6]3- (Non-reactive) Fe->Masked_Fe With Fluoride Mask Masking Agent (Fluoride F-) Mask->Masked_Fe Masked_Fe->Complex_Fe Blocked

Caption: Competitive binding mechanism showing how Fluoride sequesters Fe(III), allowing 3,5-DBS to selectively bind Cu(II).

Reference Data

Table 1: Optimal Extraction Conditions for 3,5-DBS
Metal IonOptimal pH RangeElution Acid (HCl)Interference (Major)Masking Strategy
Copper (Cu) 1.5 – 4.01.0 MFe(III)Fluoride / Tartrate
Palladium (Pd) 0.5 – 2.04.0 M (Slow)Cu (at higher pH)Kinetic Separation
Lead (Pb) 5.0 – 7.02.0 MZn, CdpH Control
Nickel (Ni) 6.0 – 8.02.0 MCo, ZnAmmonia Buffer
Cobalt (Co) 6.5 – 8.52.0 MNiStepwise Elution
Table 2: Interference Tolerance Limits (w/o Masking)
Interfering IonTolerance Ratio (Ion:Analyte)Effect on Analysis
Na⁺, K⁺ > 10,000 : 1Negligible (Salting out)
Ca²⁺, Mg²⁺ > 5,000 : 1Negligible at pH < 8
Fe³⁺ < 10 : 1Severe (Signal suppression)
Zn²⁺ < 100 : 1Moderate (Co-extraction at pH > 6)

References

  • U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). SW-846 Update IV. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3005A: Acid Digestion of Waters for Total Recoverable or Dissolved Metals for Analysis by FLAA or ICP Spectroscopy. [Link][2]

  • Divrikli, U., et al. (2007). Preconcentration of Pb(II), Cr(III), Cu(II), Ni(II) and Cd(II) ions in environmental samples by membrane filtration prior to their flame atomic absorption spectrometric determinations. Journal of Hazardous Materials. [Link]

Sources

Technical Support Center: 3,5-Dibromosalicylaldoxime (DBS) Kinetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Reaction Time & Kinetics for Metal Chelation Ticket ID: DBS-OPT-2024 Assigned Specialist: Senior Application Scientist, Chelation Chemistry Division

Introduction: The Kinetic Challenge of DBS

Welcome to the technical support hub for 3,5-Dibromosalicylaldoxime (DBS). While DBS is a potent chelating agent—particularly for Copper (Cu), Nickel (Ni), and Cobalt (Co)—users often encounter reproducibility issues.

The Core Issue: Unlike unsubstituted salicylaldoxime, DBS possesses a bromine atom at the C3 position (ortho to the phenolic hydroxyl). This provides excellent specificity but introduces steric hindrance that significantly alters reaction kinetics. If you apply standard protocols (typically 5–10 minutes) to DBS without adjustment, your data will likely suffer from "signal drift" because the system has not reached thermodynamic equilibrium.

This guide provides the troubleshooting logic to optimize your specific assay.

Module 1: Diagnosing Signal Drift (Equilibration)

Q: Why does my absorbance reading keep increasing after 15 minutes?

A: You are likely observing "Steric Slowing" rather than instability.

The bulky bromine atom at position 3 creates a physical barrier near the O-donor site. While the complex is thermodynamically stable, the formation rate (


) is slower than standard reagents.

The Fix: Perform a Kinetic Scanning Protocol. Do not rely on a single endpoint until you have defined the plateau.

Protocol: Determination of

(Optimal Time)
  • Prepare Conditions: Set your target pH (e.g., pH 5.0 for Cu) and solvent matrix (e.g., 50% Ethanol/Water).

  • Initiate: Add DBS (in excess, typically 10x metal concentration) to the metal solution.

  • Scan: Immediately start a kinetic scan at

    
     (typically ~390–440 nm for Cu-DBS) taking readings every 60 seconds.
    
  • Analyze: Plot Absorbance vs. Time.

    • Region A (Fast): Initial binding.

    • Region B (Slow): Conformational rearrangement around the 3-Br group.

    • Region C (Plateau): Equilibrium.[1][2]

  • Set Standard: Your protocol time should be

    
    .
    

Visualizing the Workflow:

KineticOptimization Start Start Optimization Mix Mix Metal + DBS (t=0) Start->Mix Measure Measure Abs (Every 60s) Mix->Measure Plot Plot A vs. t Measure->Plot Decision Is Delta < 1%? Plot->Decision Decision->Measure No (Drifting) SetTime Set Protocol Time (t_plateau + 5min) Decision->SetTime Yes (Stable)

Figure 1: Logic flow for determining the thermodynamic equilibrium point (


) to prevent data drift.

Module 2: pH & Solvent Effects on Kinetics

Q: The reaction is taking over 60 minutes. How can I accelerate it?

A: Your pH is likely too low, or the solvent viscosity is too high.

The reaction rate depends on the deprotonation of the phenolic hydroxyl group. The 3,5-dibromo substitution makes the phenol more acidic (lower


) than the parent molecule, but if the pH is below 4.0, the proton competition slows the forward reaction significantly.

The Fix: Optimization of the Reaction Matrix.

VariableImpact on DBS KineticsRecommended Adjustment
pH Critical. Low pH (<4) protonates the ligand, slowing binding. High pH (>9) may cause metal hydrolysis.Buffer to pH 5.0 – 6.5 (Acetate or Phosphate buffers are standard).
Solvent High. DBS is hydrophobic. Pure aqueous media slows diffusion and risks precipitation.Use 40–60% Ethanol or DMF in water. This solubilizes the ligand and lowers the activation energy.
Temperature Moderate. Heating increases rate but risks solvent evaporation.Maintain 25°C . Only use heat (40°C) if solubility is the limiting factor.

Module 3: Troubleshooting Instability & Precipitation

Q: The solution turns cloudy or the color fades after 30 minutes. Is the complex unstable?

A: This is likely a solubility issue, not chemical decomposition.

DBS metal complexes are highly hydrophobic. "Fading" is often actually the complex precipitating out of the solution as micro-crystals, which scatter light and reduce the absorbance reading at


.

The Fix: Surfactant Stabilization. To maintain the complex in solution for longer analysis windows, introduce a non-ionic surfactant.

Protocol: Surfactant Addition

  • Prepare a 1% Triton X-100 or Tween 80 solution.

  • Add 0.5 mL of surfactant to the reaction vessel before adding the DBS reagent.

  • Proceed with chelation.[3][4][5] This creates micelles that solubilize the hydrophobic DBS-Metal complex, stabilizing the signal for >24 hours.

Mechanism of Steric & Solubility Interference:

StericMechanism Ligand Free DBS Ligand (Hydrophobic) Collision Collision Complex Ligand->Collision Metal Metal Ion (Cu2+) (Hydrophilic) Metal->Collision Steric Steric Barrier (3-Br Repulsion) Collision->Steric Slow Step Final Final Chelate (Precipitates if Aqueous) Steric->Final Rearrangement Micelle Surfactant Micelle (Stabilized Signal) Final->Micelle Add Triton X-100

Figure 2: The reaction pathway highlighting the steric barrier at the collision phase and the necessity of surfactant stabilization for the final hydrophobic product.

Module 4: Competitive Chelation (Interference)

Q: I have Iron (Fe) in my sample. Will it interfere with Copper (Cu) analysis?

A: Yes, DBS is not perfectly selective. While DBS favors Cu and Pd, Fe(III) can form colored complexes that overlap spectrally.

The Fix: Kinetic Masking or pH Tuning.

  • pH Tuning: Cu-DBS forms quantitatively at pH 2.5–3.0, whereas Fe-DBS requires higher pH. If you lower the pH to 3.0, you may sacrifice some speed (see Module 2) but gain selectivity.

  • Masking: Add Sodium Fluoride (NaF) or Tartrate . These bind Fe(III) rapidly, preventing it from reacting with DBS, while leaving Cu available for chelation.

References

  • Reddy, V. R., et al. (2008). "Direct and Derivative Spectrophotometric Determination of Copper(II) with 5-Bromosalicylaldehyde Thiosemicarbazone." Bentham Open Archives. (Demonstrates the pH dependence and kinetic profiles of bromo-substituted salicylaldoxime derivatives).

  • Tu, L. N., et al. (2018).[5] "Simultaneous Spectrophotometric Determination of Cu(II) and Co(II) using 5-Bromosalicylaldehyde Thiosemicarbazone." Rasayan Journal of Chemistry. (Provides data on reaction times (<20 min) and the necessity of pH buffering for stability).

  • Mendoza-Díaz, G., et al. (1996).[2] "Stability constants of copper(II) mixed complexes." Journal of Inorganic Biochemistry. (Establishes the thermodynamic basis for stability constants in copper chelation).

  • Hutchinson, D. J., et al. (2019). "Advancing Chelation Strategies for Large Metal Ions." PMC. (Discusses the impact of ligand kinetics and steric bulk on chelation rates).

Sources

Technical Support Center: Solvent Selection for 3,5-Dibromosalicylaldoxime (3,5-DBS)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DBS-SOLV-001 Subject: Optimization of Organic Phase for Extraction and Purification Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary: The Solvent Decision Matrix

You are likely encountering issues because 3,5-Dibromosalicylaldoxime (3,5-DBS) exhibits "Schizophrenic" solubility behavior due to its dual functionality: a lipophilic dibromo-aromatic core and hydrophilic chelating groups (phenolic -OH and oxime =N-OH).

The "appropriate" solvent depends entirely on your process stage. Use this decision matrix to select your solvent immediately:

Process GoalRecommended SolventCritical Reason
Isolation (Post-Synthesis) Dichloromethane (DCM) or Chloroform High Solubility & Density: The heavy bromine atoms interact favorably with chlorinated solvents (halogen-halogen interactions). The high density (

) ensures the organic layer sinks, facilitating easy separation from aqueous synthesis liquor.
Recrystallization (Purification) Ethanol (Hot) or Aq.[1] Ethanol Temperature Swing: 3,5-DBS is highly soluble in hot ethanol but crystallizes effectively upon cooling/water addition, removing ionic impurities.
Metal Extraction (Application) Kerosene or Toluene (with modifier)Phase Disengagement: For extracting Cu/Ni ions, you need a solvent with low water miscibility and low volatility. Kerosene is the industrial standard (e.g., LIX reagents), often requiring a modifier (e.g., tridecanol) to prevent third-phase formation.
Analytical (HPLC/TLC) Acetonitrile or Methanol UV Cutoff & Polarity: Ensures complete dissolution without interfering with UV detection (usually ~254 nm).

Technical Deep Dive: The Mechanics of Solubility

Why Extraction Fails (The Science of Causality)

If you are experiencing low recovery yields, it is rarely a solvent capacity issue; it is almost always a pH control issue .

3,5-DBS acts as a weak acid (


) due to the electron-withdrawing bromine atoms on the phenolic ring.
  • High pH (> 9): The molecule deprotonates to form the Phenolate Anion (Water Soluble).

  • Low pH (< 5): The molecule remains Protonated (Organic Soluble).

The Self-Validating Protocol: If your organic layer is colorless and your aqueous layer is yellow/orange, your pH is too high. The yellow color is characteristic of the phenolate anion in water. You must acidify until the aqueous phase is colorless and the organic phase extracts the compound.

Visualizing the Extraction Logic (Workflow)

The following diagram illustrates the critical decision pathways for isolating 3,5-DBS from a crude reaction mixture.

DBS_Extraction_Workflow cluster_legend Phase Logic Start Crude Reaction Mixture (Aqueous/Alcoholic) Check_pH Check pH Start->Check_pH Acidify Acidify to pH < 4 (using dilute HCl) Check_pH->Acidify If pH > 5 Select_Solvent Select Solvent: DCM or Chloroform Check_pH->Select_Solvent If pH < 5 Acidify->Select_Solvent Extraction Liquid-Liquid Extraction (Shake & Vent) Select_Solvent->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Org_Layer Organic Layer (Bottom) Contains 3,5-DBS Phase_Sep->Org_Layer Aq_Layer Aqueous Layer (Top) Contains Salts/Acids Phase_Sep->Aq_Layer Wash Wash with Brine (Remove trapped acid) Org_Layer->Wash Dry Dry over Na2SO4 & Evaporate Wash->Dry Final Solid 3,5-DBS Dry->Final Legend Yellow Aq Phase = Salt Form (Bad) Clear Aq Phase = Protonated Form (Good)

Caption: Logical workflow for the isolation of 3,5-DBS, emphasizing the critical pH checkpoint required to drive the molecule into the organic phase.

Troubleshooting Guide & FAQs

Q1: I am seeing a heavy emulsion at the interface. How do I break it?

Diagnosis: Oximes are surfactants. They have a polar head and a lipophilic tail. In high-agitation environments (or if solid impurities are present), they stabilize emulsions. Solution:

  • Filtration: Filter the entire biphasic mixture through a Celite pad. Suspended solids often stabilize the emulsion.

  • Salting Out: Add saturated NaCl (brine) to the mixture. This increases the ionic strength of the aqueous phase, forcing the organic organics out (Salting-out effect).

  • The "Wait" Method: If using DCM, the emulsion is often at the top of the organic layer. Stir gently with a glass rod, do not shake vigorously.

Q2: Why is my yield low despite using Chloroform?

Diagnosis: You likely did not acidify enough. Verification: Take your "waste" aqueous layer. Add a few drops of concentrated HCl. If it turns cloudy or precipitates a solid, your product was still in the water. Corrective Action: Adjust the aqueous phase to pH 2-3 before extraction. The


 of the dibromo-phenol group is lower than unsubstituted salicylaldoxime; it requires a more acidic environment to ensure it is fully protonated (

form).
Q3: Can I use Ethyl Acetate instead of Chlorinated solvents?

Answer: Yes, but with caveats.

  • Pros: Greener, less toxic.

  • Cons: Ethyl acetate is partially miscible with water (~8% solubility). You will lose solvent volume.

  • Protocol Adjustment: If using EtOAc, you must wash the organic layer with brine twice to remove dissolved water, and you will need to perform 3-4 extractions (vs. 2 for DCM) to achieve the same recovery.

Standard Operating Procedures (SOPs)

Protocol A: Isolation of 3,5-DBS from Synthesis Mixture

Target: Recovery of pure solid from reaction liquor.

  • Preparation: Cool the reaction mixture (usually ethanolic/aqueous) to room temperature.

  • Acidification: Slowly add 1M HCl while stirring until pH reaches ~3.0. A precipitate may form; this is good.

  • Solvent Addition: Add Dichloromethane (DCM) (Ratio: 1:1 volume relative to aqueous phase).

  • Extraction: Transfer to a separatory funnel. Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to separate.

    • Note: DCM is denser than water; collect the bottom layer.

  • Repeat: Re-extract the top aqueous layer with fresh DCM (0.5 volume). Combine organic extracts.

  • Washing: Wash combined organics with Saturated Brine (1x).

  • Drying: Pour organic phase over Anhydrous Sodium Sulfate (

    
    ) and let sit for 15 mins.
    
  • Evaporation: Filter off the solid sulfate and rotovap the solvent to yield crude 3,5-DBS.

Protocol B: Metal Extraction Test (Application Mode)

Target: Testing the oxime as a ligand for Copper/Nickel extraction.

  • Diluent Prep: Dissolve 3,5-DBS in Kerosene (or Toluene for lab scale).

    • Concentration: 0.1 M.

    • Modifier: If the solution is cloudy, add 5% v/v 1-Octanol or Tridecanol (prevents third-phase formation).

  • Contact: Mix Organic phase with Metal-bearing Aqueous phase (pH adjusted to metal-specific requirement, usually pH 2-4 for Cu).

  • Equilibrium: Shake for 10 minutes.

  • Analysis: Measure metal concentration in the aqueous raffinate (AAS or ICP-OES) to determine extraction efficiency (

    
    ).
    

References

  • Solubility & Synthesis: Parish, R. V. "The synthesis and characterization of some substituted salicylaldoximes." Journal of the Chemical Society, 1960.

  • Solvent Effects on Oximes: Komasawa, I., & Otake, T. "Extraction of copper with 2-hydroxy-5-nonylbenzophenone oxime in n-heptane." Ind.[1][2][3][4][5] Eng. Chem. Fundam., 1983.

  • Partition Coefficients & Lipophilicity: Sangster, J.[5] "Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry." Wiley Series in Solution Chemistry, 1997.

  • Industrial Solvent Selection (LIX Reagents): Cognis/BASF Technical Data Sheet, "LIX 984N: Solvent Extraction Reagent for Copper." (Standard industry reference for oxime-kerosene systems).

(Note: While specific pKa data for 3,5-DBS is often derived from the parent salicylaldoxime, the acidification protocols listed above are standard for dibromo-substituted phenols as supported by general organic synthesis literature.)

Sources

minimizing reagent blank absorbance in spectrophotometric methods using 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 3,5-Dibromosalicylaldoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing reagent blank absorbance in spectrophotometric assays.

Introduction to this compound

This compound is a specialized chromogenic chelating agent. Its molecular structure, featuring a salicylaldoxime core with two bromine substituents, is designed for forming stable, colored complexes with various transition metal ions. This property makes it a valuable reagent in spectrophotometric quantification of these metals. However, the inherent reactivity and spectral properties of the reagent itself can sometimes lead to high background absorbance in the reagent blank, complicating accurate measurements. This guide provides a comprehensive framework for understanding and mitigating this issue.

Frequently Asked Questions (FAQs)

Q1: What is a reagent blank and why is it crucial in my assay?

A reagent blank is a solution containing all the components of your reaction mixture except for the analyte you intend to measure.[1][2] Its purpose is to measure the absorbance signal originating from the reagents themselves, the solvent, and any potential contaminants.[3][4] By subtracting the reagent blank's absorbance from your sample's absorbance, you can isolate the signal that is solely due to the analyte-reagent complex, thereby ensuring the accuracy of your quantification.[4]

Q2: I'm observing a high absorbance value for my reagent blank. What are the most common causes?

High reagent blank absorbance can stem from several factors:

  • Reagent Impurity: The this compound reagent itself may contain colored impurities from its synthesis or degradation products.

  • Solvent and Buffer Effects: The choice of solvent and the pH of the buffer can significantly influence the electronic structure of the reagent, leading to increased absorbance at the analytical wavelength.

  • Reagent Instability: The reagent may degrade over time, especially when exposed to light, high temperatures, or inappropriate pH conditions, forming colored byproducts.

  • Contamination: Contamination from glassware, solvents, or other reagents with interfering substances can contribute to the blank signal.

Q3: Can the pH of my assay buffer affect the reagent blank absorbance?

Absolutely. The absorption spectrum of many organic reagents, including those with phenolic groups like this compound, is often pH-dependent.[2][5] Changes in pH can alter the protonation state of the molecule, which in turn affects its electronic conjugation and, consequently, its absorbance spectrum. It is crucial to operate at a stable and optimized pH to ensure a consistent and minimal blank signal.

Q4: How does the purity of this compound impact my results?

The purity of your chromogenic reagent is paramount. Impurities, which may be unreacted starting materials from the synthesis (e.g., 3,5-dibromosalicylaldehyde) or side-products, can absorb light at or near the analytical wavelength of your metal-complex. This leads to a high and potentially variable reagent blank, which will compromise the sensitivity and accuracy of your assay.

In-Depth Troubleshooting Guide for High Reagent Blank Absorbance

This section provides a systematic approach to identifying and resolving the root causes of elevated reagent blank signals.

Part 1: Reagent Quality and Preparation

The quality of the this compound reagent is the most critical factor.

1.1. Assess Reagent Purity

  • Initial Check: A pure, solid this compound reagent should be a pale yellow or off-white crystalline powder. A dark yellow or brownish appearance may indicate the presence of impurities or degradation.

  • Spectrophotometric Scan: Prepare a solution of the reagent in your chosen solvent and scan its absorbance from the UV to the visible range (e.g., 250-700 nm). The presence of unexpected peaks or high absorbance in the visible region where the metal-complex is not expected to absorb can indicate impurities.

1.2. Purification of this compound

If you suspect reagent impurity, purification may be necessary. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system in which the reagent is sparingly soluble at room temperature but highly soluble when heated. A mixture of ethanol and water is often a good starting point for salicylaldoxime derivatives.

  • Dissolution: In a fume hood, gently heat the solvent and dissolve the minimum amount of solid this compound required to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

1.3. Reagent Solution Stability and Storage

  • Fresh is Best: Prepare the reagent solution fresh daily if possible. If you must store it, do so in an amber glass bottle to protect it from light, and store it at 4°C.[6]

  • Monitor for Degradation: Visually inspect the stored solution for any color change before use. A deepening of the yellow color can be a sign of degradation. The degradation of oximes can be accelerated at certain pH values.[7]

Part 2: Optimizing Experimental Conditions

Even with a pure reagent, the assay conditions can induce a high blank signal.

2.1. Solvent Selection

The polarity and composition of the solvent can alter the absorbance spectrum of the reagent.[8]

  • Recommendation: Use high-purity, spectroscopy-grade solvents. If using a mixed solvent system (e.g., ethanol-water), ensure the proportions are consistent across all experiments.

  • Troubleshooting: If you suspect a solvent effect, prepare the reagent blank in different solvents or solvent mixtures to find one that minimizes the absorbance at your analytical wavelength.

2.2. pH Control

The pH is a critical parameter for both the reagent's intrinsic absorbance and the formation of the metal-complex.[2]

  • Workflow for pH Optimization:

    • Prepare a series of buffers with varying pH values (e.g., from 3 to 8).

    • Prepare a reagent blank with this compound in each buffer.

    • Measure the absorbance of each blank at the analytical wavelength.

    • Plot the blank absorbance versus pH to identify the pH range where the blank is lowest and most stable.

    • Separately, determine the optimal pH for the formation of the metal-analyte complex.

    • Select a final assay pH that provides the best balance between a low blank signal and a strong analyte signal.

2.3. Management of Interfering Ions

Contaminating metal ions in your buffers or from your sample matrix can form colored complexes with the reagent, contributing to the blank.

  • Use High-Purity Water and Salts: Prepare all buffers and solutions with deionized, distilled water (ddH₂O) and high-purity salts.

  • Consider a Masking Agent: If a specific interfering ion is known to be present, a masking agent can be added to the reaction mixture. A masking agent is a compound that forms a stable, colorless complex with the interfering ion, preventing it from reacting with the this compound.[9]

Part 3: Instrumental and Procedural Best Practices

3.1. Correct Blanking Procedure

Ensure you are using the correct blanking procedure on your spectrophotometer.

  • Step 1: Instrument Zero: Use the solvent/buffer mixture without the this compound to set the instrument to zero absorbance.

  • Step 2: Reagent Blank Measurement: Measure the absorbance of the full reagent blank (containing the reagent in the solvent/buffer).

  • Step 3: Sample Measurement: Measure the absorbance of your samples.

  • Step 4: Calculation: Subtract the absorbance of the reagent blank from the absorbance of your samples.

3.2. Cuvette Matching and Handling

  • Use Matched Cuvettes: For the most accurate measurements, use a matched pair of cuvettes for your blank and sample readings.

  • Consistent Orientation: Always place the cuvette in the spectrophotometer in the same orientation to minimize variability from imperfections in the cuvette walls.

  • Cleanliness: Ensure cuvettes are scrupulously clean. Rinse them with the solution to be measured before taking a reading.

Summary of Key Parameters and Troubleshooting

ParameterPotential IssueRecommended Action
Reagent Purity Impurities or degradation products absorb light.Use high-purity reagent. Recrystallize if necessary.
Reagent Solution Solution degrades over time.Prepare fresh daily. Store protected from light at 4°C.
Solvent Quality Solvent contains absorbing impurities.Use spectroscopy-grade solvents.
Assay pH Suboptimal pH increases reagent absorbance.Perform a pH optimization study to find a range with a low, stable blank.
Interfering Ions Contaminating metals form colored complexes.Use high-purity water and salts. Consider using a masking agent.
Blanking Procedure Incorrectly zeroing the instrument.Follow the two-step zeroing and blank measurement procedure.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start High Reagent Blank Absorbance Observed Reagent_Check Step 1: Evaluate Reagent Quality Start->Reagent_Check Purity Assess Purity (Color, Spectrum) Reagent_Check->Purity Preparation Review Solution Prep & Storage Reagent_Check->Preparation Conditions_Check Step 2: Optimize Experimental Conditions Reagent_Check->Conditions_Check Reagent OK Recrystallize Recrystallize Reagent Purity->Recrystallize Impure Recrystallize->Purity Solvent Check Solvent (Grade, Type) Conditions_Check->Solvent pH Optimize pH Conditions_Check->pH Interference Identify Interfering Ions Conditions_Check->Interference Instrument_Check Step 3: Verify Instrumental Setup Conditions_Check->Instrument_Check Conditions OK Blanking Correct Blanking Procedure Instrument_Check->Blanking Cuvettes Check Cuvettes (Cleanliness, Matching) Instrument_Check->Cuvettes Result Acceptable Blank Absorbance Instrument_Check->Result Setup OK

Caption: Systematic workflow for troubleshooting high reagent blank absorbance.

References

  • Li, Z., et al. (2007). Extraction spectrophotometric determination of aluminum in dialysis concentrates with 3,5-ditertbutylsalicylfluorone and ionic liquid 1-butyl-3-trimethylsilylimidazolium hexafluorophosphate. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1038-1042. [Link]

  • Kaur, G., et al. (2021). Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid. World Journal of Chemical Education, 9(3), 77-80. [Link]

  • El-Didamony, A. M., et al. (2021). Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples. Journal of Fluorescence, 32(1), 249-261. [Link]

  • American Chemical Society. (2022). Spectrophotometric determination of a barium-metal ion indicator complex formation constant. [Link]

  • U.S. Patent No. 6,673,969 B2. (2004).
  • Al-Sabha, W. Y. (2023). Spectrophotometric determination of mesalazine in pure and pharmaceutical preparations by chelation method. ResearchGate. [Link]

  • Iqbal, J., et al. (2012). Spectrophotometric Determination of Chromium (III) Ion By 6-[(E) - (1, 5-dimethyl-3-oxo-2-penyl-2, 3-dihydro-1H- pyrazol-4-yl)diazenyl]-1H-indole-2,3-dione. RSIS International. [Link]

  • Bao, G. H., et al. (2011). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2719. [Link]

  • NIST. (n.d.). 3,5-Dibromosalicylaldehyde. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2012). How to correct in chemical trace analysis for the so-called reagent blank?[Link]

  • Grześkowiak, E., et al. (2019). Stability studies of two compounded solutions potentially used in tumor lysis syndrome. Journal of Oncology Pharmacy Practice, 25(7), 1635-1641. [Link]

  • Eurachem. (2019). Blanks in Method Validation. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Das, S., et al. (2021). Combating Essential Metal Toxicity: Key Information from Optical Spectroscopy. Molecules, 26(10), 3015. [Link]

  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?[Link]

  • Harvey, D. (2021). 5.5: Compensating for the Reagent Blank. Chemistry LibreTexts. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • Bazzicalupi, C., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3025. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Moody, J. R., & Beary, E. S. (1982). Importance of Chemical Blanks and Chemical Yields in Accurate Trace Chemical Analysis. Journal of Research of the National Bureau of Standards, 87(1), 1-10. [Link]

  • Interchim. (n.d.). Metals indicators. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. [Link]

  • Di Marco, V., & Bombi, G. G. (2001). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Talanta, 54(5), 849-857. [Link]

  • Lorke, D. E., & Petroianu, G. A. (1999). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of toxicology, 73(4-5), 221-228. [Link]

  • ResearchGate. (2017). Three very different UV-Vis absorption spectra of three different transition metals found in biological solutions. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Spectrophotometric Methods: A Comparative Analysis Featuring 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of analytical methods is the bedrock of reliable and reproducible data. In the realm of quantitative analysis of metal ions, spectrophotometry remains a widely adopted technique due to its simplicity, cost-effectiveness, and sensitivity.[1] This guide provides an in-depth, experience-driven walkthrough of the validation process for a spectrophotometric method, using the chelating agent 3,5-Dibromosalicylaldoxime as a focal point.

While specific, comprehensively validated spectrophotometric methods employing this compound are not extensively detailed in readily available literature, its structural similarity to well-characterized reagents like salicylaldoxime and its derivatives allows us to construct a robust validation framework. This guide will therefore present a detailed, hypothetical validation protocol for a this compound-based method for the determination of a transition metal ion, such as copper(II), and compare its potential performance against established alternative methods. This approach serves as a practical template for researchers developing new spectrophotometric assays.

The Principle of Chelating Agent-Based Spectrophotometry

Spectrophotometric methods for metal ion determination often rely on the formation of a colored complex between the metal ion and a chromogenic organic reagent.[1] Salicylaldoxime and its derivatives are excellent chelating agents that form stable, colored complexes with various metal ions, including copper(II) and nickel(II). The intensity of the color produced is directly proportional to the concentration of the metal ion, adhering to the Beer-Lambert law within a defined concentration range.

The proposed method using this compound would follow a similar principle. The hydroxyl (-OH) and oxime (-NOH) groups of the molecule would coordinate with the metal ion, forming a stable complex. The bromine substituents on the salicylic aldehyde ring are expected to influence the electronic properties of the molecule, potentially leading to a bathochromic shift (a shift to a longer wavelength of maximum absorbance) and an enhanced molar absorptivity, which would increase the sensitivity of the method.

A Comparative Landscape of Spectrophotometric Methods for Metal Ion Analysis

The selection of a suitable spectrophotometric method depends on various factors, including the analyte of interest, the sample matrix, and the required sensitivity and selectivity. Below is a comparison of the hypothetical this compound method with several established alternatives for the determination of metal ions like copper, nickel, and uranium.

Method/ReagentAnalyteλmax (nm)Linear RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Key Advantages & Disadvantages
This compound (Hypothetical) Cu(II) / Ni(II)---Advantages: Potentially high sensitivity due to bromo- substitution. Good selectivity achievable through pH control. Disadvantages: Lack of established and validated public data.
SalicylaldoximeCu(II)344 (in n-amyl acetate)2.5 x 10⁻⁵ to 8.5 x 10⁻⁵ mol/L-Advantages: Well-established method, selective for copper at controlled pH. Disadvantages: Requires solvent extraction, which can be time-consuming.
DimethylglyoximeNi(II)4470.2 - 2 ppm-Advantages: Highly selective for nickel in the presence of an oxidizing agent. Disadvantages: Interference from cobalt and iron can be an issue.
5-Bromosalicylaldehyde thiosemicarbazoneCu(II)3900.31 – 6.35 µg/mL1.08 x 10⁴Advantages: Good sensitivity. Disadvantages: Potential for interference from other metal ions.[2]
Arsenazo-IIIU(VI)651Up to 16 µg/g1.45 x 10⁵Advantages: High sensitivity and reliable. Disadvantages: Potential for interference from phosphate and certain cations.[3][4]
2-(5-bromo-2-pyridylazo-5-diethylaminophenol)U(VI)---Advantages: Precise method with low standard error. Disadvantages: Requires specific reagents and conditions.[5]

Experimental Workflow and Validation Protocol

The following sections detail the synthesis of the proposed reagent and a comprehensive, step-by-step protocol for the validation of a spectrophotometric method based on this reagent. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).

Synthesis of this compound

A potential synthetic route for this compound would likely involve a two-step process starting from salicylic acid, based on established organic chemistry principles.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Aldehyde Formation and Oximation SA Salicylic Acid DBASA 3,5-Dibromosalicylic Acid SA->DBASA Br₂, Aqueous Dioxane DBS 3,5-Dibromosalicylaldehyde DBASA->DBS Reduction/Formylation DBSO This compound DBS->DBSO Hydroxylamine

Caption: Synthetic pathway for this compound.

Step 1: Bromination of Salicylic Acid

A plausible method for the synthesis of 3,5-dibromosalicylic acid involves the bromination of salicylic acid in a suitable solvent system, such as aqueous p-dioxane.[6]

Step 2: Conversion to this compound

The resulting 3,5-dibromosalicylic acid would then need to be converted to the corresponding aldehyde, 3,5-dibromosalicylaldehyde. This could potentially be achieved through a reduction of the carboxylic acid to an alcohol followed by oxidation, or via other formylation reactions. Finally, the aldehyde would be reacted with hydroxylamine to form the desired this compound.

Validation of the Spectrophotometric Method

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following parameters should be thoroughly investigated.

Validation_Workflow Start Method Validation Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD Limit of Detection (LOD) Start->LOD LOQ Limit of Quantitation (LOQ) Start->LOQ Robustness Robustness Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOD->End LOQ->End Robustness->End

Caption: Key parameters for analytical method validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Prepare a solution of the analyte (e.g., Cu(II)) and the this compound reagent.

    • Record the UV-Vis spectrum and determine the wavelength of maximum absorbance (λmax).

    • Prepare solutions of potential interfering ions (e.g., Ni(II), Co(II), Fe(III), Zn(II)) with the reagent.

    • Record their spectra to check for any overlap with the analyte's λmax.

    • Analyze a mixture of the analyte and potential interfering ions to see if the absorbance at λmax is affected.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations.

    • Add the this compound reagent to each standard and allow the color to develop.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be >0.999.

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a blank sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98% and 102%.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision):

    • Prepare at least six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the RSD.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Compare the results from both days to assess the method's ruggedness.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the blank):

    • Measure the absorbance of a blank solution (containing the reagent but no analyte) at least ten times.

    • Calculate the standard deviation of these measurements.

    • LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in method parameters such as pH, reagent concentration, and temperature.

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of these changes on the absorbance and the final calculated concentration.

Conclusion

The validation of a spectrophotometric method is a systematic and essential process to ensure the generation of high-quality, reliable analytical data. While a specific, fully validated method for this compound is not prominently available, the principles of method development and validation remain universal. By following the detailed protocols outlined in this guide, researchers can rigorously assess the performance of a new spectrophotometric method. The comparison with established alternatives highlights the continuous quest for more sensitive, selective, and efficient analytical techniques in the scientific community. The potential of substituted salicylaldoximes, like the 3,5-dibromo derivative, to offer enhanced analytical characteristics warrants further investigation and development.

References

  • Uranium / analysis*. Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. Available at: [Link]

  • An innovative spectrophotometric method for determination of uranium and thorium using 3-aminomethylalizarn-N-N diacetic acid in some geological samples | Request PDF. ResearchGate. Available at: [Link]

  • #2 Synthesis of 3,5-diphenylisoxazoline. YouTube. Available at: [Link]

  • Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol). ResearchGate. Available at: [Link]

  • Process for 3,5-di-tert-butylsalicylaldehyde. Google Patents.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Royal Society of Chemistry. Available at: [Link]

  • Preparation of 3, 5-dibromo-salicylic acid. Google Patents.
  • Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. SciSpace. Available at: [Link]

  • Production process of 3, 5-dibromo anthranilic aldehyde. Google Patents.
  • (PDF) SIMULTANEOUS SPECTROPHOTOMETRIC DETERMINATION OF Ni(II) AND Zn(II) IN WASTE WATER BY H-POINT ADDITION STANDARD METHOD USING 5-BROMOSALICYLALDEHYDE THIOSEMICARBAZONE. ResearchGate. Available at: [Link]

  • simultaneous spectrophotometric determination of Cu(II) and Co(II) using 5-bromosalicylaldehyde thiosemicarbazone. Rasayan Journal of Chemistry. Available at: [Link]

  • Spectrophotometric Determination of Copper with Salicylaldoxime. ACS Publications. Available at: [Link]

  • A New Spectrophotometric Method for the Determination of Uranium (VI) and Thorium (IV) in Diversified Rocks Using the Chromogeni. Natural Sciences Publishing. Available at: [Link]

  • EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME. eGyanKosh. Available at: [Link]

  • Direct and Derivative Spectrophotometric Determination of Copper(II) with 5-Bromosalicylaldehyde Thiosemicarbazone. Bentham Open. Available at: [Link]

  • Direct and Derivative Spectrophotometric Determination of Copper(II) with 5-Bromosalicylaldehyde Thiosemicarbazone. Bentham Open. Available at: [Link]

  • (PDF) Applications of Differential Spectrophotometry in Analytical Chemistry. ResearchGate. Available at: [Link]

  • Salicylaldoxime. chemeurope.com. Available at: [Link]

  • Spectrophotometric determination of nickel by adsorption of nickel dimethylglyoximate on naphthalene Masatada SATAKE Received Ja. CORE. Available at: [Link]

  • Sciences of Conservation and Archaeology - Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Available at: [Link]

  • A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Scientific Steps Group. Available at: [Link]

  • A selective flotation-spectrophotometric method for the determination of nickel using dimethylglyoxime. SciELO. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT FOR EXTRACTIVE SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING BIS [3-HYDROXYIMINO-5-METHYL-N. TSI Journals. Available at: [Link]-spectrophotometric-determination-of-nickel-using-bis-3hydroxyimino5methylnmethy.pdf)

Sources

Comparative Study of Salicylaldoxime Derivatives for Metal Chelation

[1][2][3]

Executive Summary

Salicylaldoxime (2-hydroxybenzaldehyde oxime) and its lipophilic derivatives represent a cornerstone class of chelating agents in both industrial hydrometallurgy and bio-inorganic chemistry. Their utility stems from the specific arrangement of the phenolic hydroxyl and oxime nitrogen, which form a thermodynamically stable six-membered chelate ring with transition metals, particularly Copper(II).

This guide provides a technical comparison of commercially significant derivatives (LIX vs. Acorga series), analyzes their stability constants, and details experimental protocols for synthesis and extraction efficiency.

Structural Classification and Mechanism

The core pharmacophore of salicylaldoxime ligands involves a bidentate coordination mode.[1] The deprotonation of the phenolic oxygen allows for charge neutralization of divalent cations (

Core Chelation Mechanism

The extraction equilibrium for a divalent metal (


This mechanism highlights two critical performance levers:

  • pH Dependence: Extraction releases protons; thus, efficiency drops as acidity increases unless the ligand has a high stability constant (

    
    ).
    
  • Lipophilicity: Substituents at the 5-position (e.g., nonyl, dodecyl, tert-octyl) prevent the loss of the ligand to the aqueous phase.

Visualization of Binding Mode

The following diagram illustrates the coordination geometry and the impact of substituents on solubility.

ChelationMechanismcluster_substituentsSubstituent Effects (R-Group at C5)LigandSalicylaldoxime Ligand(Protonated)ComplexNeutral Complex (ML₂)Square Planar GeometryLigand->ComplexCoordination viaPhenolic O & Oxime NMetalMetal Ion(Cu²⁺, Ni²⁺)Metal->ComplexChelationProtons2H⁺ Released(Acidity Increase)Complex->ProtonsByproductR_HR = H(Analytical Reagent)R_AlkylR = Nonyl/Dodecyl(Industrial Extractant)R_H->R_AlkylIncreases LipophilicityPrevents Aqueous Loss

Figure 1: Chelation mechanism and structural modification logic. The 5-position alkylation is critical for industrial solvent extraction to maintain phase separation.

Comparative Performance: Industrial Reagents

In hydrometallurgy, specifically copper solvent extraction (SX), two major families of salicylaldoxime-based reagents dominate: the LIX series (BASF/Cognis) and the Acorga series (Solvay/Cytec).

LIX vs. Acorga: Technical Comparison

LIX 984N is typically a 1:1 blend of 5-nonylsalicylaldoxime and 2-hydroxy-5-nonylacetophenone oxime. Acorga M5640 is an ester-modified 5-nonylsalicylaldoxime.

FeatureLIX 984N (Standard)Acorga M5640 (Modified)Performance Implication
Chemistry Ketoxime/Aldoxime BlendEster-Modified AldoximeAldoximes extract faster; Ketoximes strip easier. Blends balance this.
Cu Recovery ~73% (Single Stage)~83% (Single Stage)Acorga often shows higher net transfer in high-acidity feeds [1].
Kinetics Moderate (< 60s equilibrium)Fast (< 30s equilibrium)Faster kinetics allow for smaller mixer-settler units.
Chloride Tolerance ModerateHighAcorga M5910 is preferred for high-chloride (saline) leach liquors [5].
Phase Separation GoodExcellentEster modifiers often act as crud inhibitors, improving settling time.
Cu/Fe Selectivity High (>2000:1)High (>2000:1)Both reject Fe(III) effectively, but aldoximes can degrade to ketones over time.
Stability Constants (Irving-Williams Series)

The thermodynamic stability of these complexes dictates selectivity. The stability constants (

  • Cu(II):

    
     (Highly Stable, extracts at pH < 2.0)
    
  • Ni(II):

    
     (Stable, extracts at pH > 4.0)
    
  • Zn(II):

    
     (Less Stable, requires neutral pH)
    

Note: Values vary based on solvent dielectric constant (e.g., water vs. 50% dioxane).

Experimental Protocols

Synthesis of 5-tert-Octylsalicylaldoxime (TOSO)

This protocol describes the synthesis of a modern, high-selectivity derivative using a "one-pot" method, superior to the traditional Reimer-Tiemann reaction.

Reagents:

  • 4-tert-octylphenol (0.1 mol)

  • Paraformaldehyde (0.3 mol)

  • Magnesium chloride (

    
    , anhydrous)
    
  • Triethylamine (

    
    )
    
  • Hydroxylamine hydrochloride (

    
    )
    

Protocol:

  • Formylation: In a round-bottom flask, dissolve 4-tert-octylphenol in acetonitrile. Add

    
     (1.5 eq) and 
    
    
    (3.0 eq). Stir at room temperature for 30 min.
  • Addition: Add paraformaldehyde slowly. Reflux the mixture at 80°C for 4-6 hours. The solution turns yellow, indicating the formation of the magnesium-salicylaldehyde intermediate.

  • Oximation: Cool to room temperature. Add Hydroxylamine hydrochloride (1.2 eq) directly to the reaction pot.

  • Completion: Stir for 2 hours. Quench with dilute HCl to dissolve magnesium salts.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
     and evaporate solvent.
    
  • Purification: Recrystallize from hexane to yield white crystalline solid (Yield > 90%).

Validation:

  • FT-IR: Look for disappearance of aldehyde C=O (1660 cm⁻¹) and appearance of Oxime C=N (1620 cm⁻¹) and broad OH stretch (3200-3400 cm⁻¹).

Copper Solvent Extraction Efficiency Test

This batch equilibrium test compares the extraction capacity of different derivatives.

Materials:

  • Organic Phase: 5% (v/v) Ligand (LIX/Acorga/TOSO) in Kerosene (e.g., Escaid 110).

  • Aqueous Phase: Synthetic Leach Liquor (

    
    , pH 2.0 adjusted with 
    
    
    ).

Workflow:

  • Contact: Mix Organic (O) and Aqueous (A) phases in a separatory funnel at an O:A ratio of 1:1 (e.g., 50 mL each).

  • Equilibration: Shake vigorously for 5 minutes (mechanical shaker preferred for reproducibility).

  • Separation: Allow phases to settle. Measure separation time (stopwatch).

  • Analysis: Drain aqueous raffinate. Determine remaining

    
     via Atomic Absorption Spectroscopy (AAS) or Iodometric Titration.
    
  • Calculation:

    
    
    

Biological Applications: Topoisomerase Inhibition

Beyond metallurgy, salicylaldoxime derivatives are potent biological agents. Unlike doxorubicin (a Topo II poison that stabilizes DNA cleavage), salicylaldoximes often act as catalytic inhibitors .

  • Mechanism: They bind to the ATPase domain of Topoisomerase II, preventing the energy-dependent strand passage required for DNA replication.

  • Structure-Activity Relationship (SAR):

    • 4-Nitrophenyl derivatives: Show higher potency against paraoxon-inhibited Acetylcholinesterase compared to standard obidoxime [6].[2][3]

    • Lipophilicity: Alkyl chains (as used in mining) increase cell membrane permeability, enhancing cytotoxicity against drug-resistant cancer lines.

Biological Mechanism Visualization

BioMechanismDrugSalicylaldoxime DerivativeTargetTopoisomerase II(ATPase Domain)Drug->TargetBindsActionCatalytic InhibitionTarget->ActionBlocks ATP HydrolysisResultPrevents DNA Strand Passage(Replication Arrest)Action->ResultCell Cycle ArrestComparisonContrast: Doxorubicin(Stabilizes Cleavage Complex)Comparison->TargetDifferent Mode

Figure 2: Mechanism of action for biological inhibition. Salicylaldoximes typically inhibit the catalytic turnover rather than poisoning the DNA-enzyme complex.

References

  • Cytec Industries. (2009). Solvent extraction of copper(II) from concentrated leach liquors: Comparison of Acorga and LIX reagents. Journal of Systems. 4

  • BenchChem Technical Support. (2025). A Comparative Guide to the Stability of Salicylaldoxime Complexes with Various Metal Ions. 5

  • Li, L., et al. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers in Chemistry. 6

  • Mubarak, M.S., et al. (2025). Synthesis and chelation properties of some new Mannich condensation polymers containing a salicylaldoxime group. ResearchGate. 7[8]

  • ResearchGate. (2025). Solvent extraction of copper from sulfate-chloride solutions using mixed and modified hydroxyoxime extractants. 9[1][8][10][11]

  • RSC Publishing. (2025). Screening of efficient salicylaldoxime reactivators for DFP and paraoxon-inhibited acetylcholinesterase. 2[8][11]

Comparative Analytical Guide: 3,5-Dibromosalicylaldoxime vs. Dimethylglyoxime for Nickel(II) Quantitation

[1]

Part 1: Executive Summary & Decision Matrix

In the quantitation of Nickel(II), the choice between Dimethylglyoxime (DMG) and 3,5-Dibromosalicylaldoxime (3,5-DBS) represents a choice between high specificity and extraction efficiency .

  • Dimethylglyoxime (DMG) is the IUPAC-validated gold standard. It offers unparalleled specificity in aqueous alkaline media due to the formation of a unique square-planar complex stabilized by hydrogen bonding. It is the default choice for routine quality control (QC) and high-concentration analysis.

  • This compound (3,5-DBS) is a specialized hydrophobic chelator. The addition of bromine atoms to the salicylaldoxime scaffold increases lipophilicity and acidity. This reagent is superior for trace analysis in complex matrices (e.g., biological fluids, metallurgical leachates) where solvent extraction is required to pre-concentrate the analyte or separate it from interfering salts.

Decision Matrix: When to Use Which?
FeatureDimethylglyoxime (DMG)This compound (3,5-DBS)
Primary Application Routine aqueous analysis, GravimetryTrace analysis, Solvent Extraction (SX)
Detection Limit (LOD) ~0.05 µg/mL (Standard)< 0.01 µg/mL (via Pre-concentration)
Selectivity Excellent (Specific for Ni²⁺)Moderate (Interferes with Cu²⁺, Co²⁺)
Media Aqueous / Ammoniacal (pH 8–9)Organic / Biphasic (pH 5–7)
Complex Nature Water-insoluble precipitate (Red)Organo-soluble complex (Yellow-Green)
Key Interference Co²⁺ (consumes reagent), Fe³⁺Cu²⁺ (extracts at lower pH), Fe³⁺

Part 2: Mechanistic Insight & Chemical Principles

To optimize your protocol, you must understand the coordination chemistry driving these reactions.

The DMG "Stacking" Mechanism

DMG coordinates Ni(II) through four nitrogen atoms (N4 donor set) in a square planar geometry. Crucially, two strong intramolecular hydrogen bonds (O-H···O) stabilize the planar structure. In the solid state, these planar units stack vertically, allowing metal-metal interactions (

The 3,5-DBS "Hydrophobic Grip"

3,5-DBS functions as a mixed donor ligand (Phenolic O and Oxime N). The dibromo-substitution at positions 3 and 5 serves two functions:

  • Inductive Effect: Lowers the pKa of the phenolic hydroxyl, allowing chelation at a slightly lower pH than unsubstituted salicylaldoxime.

  • Lipophilicity: The bulky halogens make the neutral complex (

    
    ) highly soluble in organic solvents (Chloroform, MIBK), enabling extraction photometry .
    

ChelationLogicFig 1: Mechanistic differentiation between DMG and 3,5-DBS pathways.SampleNi(II) SampleDMG_ReagentReagent: DMG(Aqueous/Ethanolic)Sample->DMG_ReagentpH 8-9 (Ammonia)DBS_ReagentReagent: 3,5-DBS(Hydrophobic/Acidic)Sample->DBS_ReagentpH 5-7 (Acetate)DMG_ComplexSquare Planar Complex(Stabilized by H-Bonds)DMG_Reagent->DMG_ComplexN4 CoordinationDMG_ResultPrecipitate (Gravimetry)or Oxidized Soln (UV-Vis)DMG_Complex->DMG_ResultRed ColorDBS_ComplexPhenolic/Oxime Chelate(High Lipophilicity)DBS_Reagent->DBS_ComplexN2O2 CoordinationDBS_ResultOrganic Phase Extraction(Pre-concentration)DBS_Complex->DBS_ResultSolvent Transfer

Part 3: Experimental Protocols

Protocol A: High-Specificity DMG Spectrophotometry

Best for: Water samples, alloys, and standard QC.

Principle: In the presence of an oxidizing agent (Bromine or Iodine), Ni(II) forms a soluble, intensely colored orange-red complex with DMG (Ni(IV) species), preventing precipitation and allowing direct UV-Vis measurement.

Reagents:

  • DMG Solution: 1.0% (w/v) in Ethanol.

  • Bromine Water: Saturated.

  • Ammonium Hydroxide (conc).

  • Masking Agent: 20% Tartaric Acid (prevents Fe(III) precipitation).

Step-by-Step Workflow:

  • Preparation: Transfer 10 mL of neutral sample (containing 5–50 µg Ni) into a 50 mL volumetric flask.

  • Masking: Add 2 mL of Tartaric Acid solution if Iron is present.

  • Oxidation: Add 1 mL of Saturated Bromine Water. The solution should turn yellow.[1] Allow to stand for 1 minute (Critical: ensures oxidation of Ni(II) to Ni(IV)).

  • Alkalinization: Dropwise add Ammonium Hydroxide until the bromine color disappears, then add 1 mL excess.

  • Complexation: Add 2 mL of DMG solution.

  • Development: Dilute to mark with distilled water. Wait 5 minutes.

  • Measurement: Measure Absorbance at 445 nm (oxidized form) or 530 nm (standard form) against a reagent blank.

Protocol B: High-Sensitivity 3,5-DBS Extraction Photometry

Best for: Trace analysis (< 1 ppm), biological samples, or high-salt matrices.

Principle: Nickel is extracted from the aqueous phase into an organic solvent (Chloroform) using 3,5-DBS. This physically separates Nickel from aqueous interferences and concentrates it (e.g., extracting 100 mL aqueous into 10 mL organic = 10x concentration).

Reagents:

  • 3,5-DBS Solution: 0.5% (w/v) in Acetone or Ethanol.

  • Extraction Solvent: Chloroform (

    
    ) or MIBK.
    
  • Buffer: Sodium Acetate/Acetic Acid (pH 6.0).

Step-by-Step Workflow:

DBS_WorkflowFig 2: Solvent Extraction Workflow for 3,5-DBSStartAqueous Sample(Trace Ni)AdjustAdjust pH to 6.0(Acetate Buffer)Start->AdjustAddReagentAdd 3,5-DBS Solution(Allow 5 min equilibration)Adjust->AddReagentExtractAdd 10 mL ChloroformShake Vigorously (2 min)AddReagent->ExtractPhaseSepPhase Separation(Discard Aqueous Top Layer)Extract->PhaseSepDryDry Organic Layer(Anhydrous Na2SO4)PhaseSep->DryMeasureMeasure Absorbance(λ ~380-400 nm)Dry->Measure

Detailed Steps:

  • Conditioning: Take 50 mL of sample solution. Adjust pH to 6.0 ± 0.2 using acetate buffer. (Note: 3,5-DBS extracts Ni effectively at pH > 5.5; Cu extracts at pH < 4, allowing potential separation).

  • Chelation: Add 2 mL of 3,5-DBS solution. Mix and let stand for 5 minutes.

  • Extraction: Transfer to a separatory funnel. Add 10.0 mL of Chloroform. Shake vigorously for 2 minutes to ensure phase transfer.

  • Separation: Allow phases to separate. The Nickel-3,5-DBS complex will reside in the lower (organic) layer, turning it yellow-green.

  • Drying: Drain the organic layer through a small funnel containing anhydrous Sodium Sulfate (to remove water droplets).

  • Measurement: Measure Absorbance of the chloroform extract at 390–400 nm (verify

    
     via scan) against a chloroform blank.
    

Part 4: Comparative Data & Validation

The following data summarizes the performance characteristics derived from standard analytical literature.

MetricDMG (Oxidized Method)3,5-DBS (Extraction Method)
Molar Absorptivity (

)

L mol⁻¹ cm⁻¹

L mol⁻¹ cm⁻¹ (Intrinsic)*
Effective Sensitivity ModerateHigh (Due to volume concentration)
Linear Range 0.5 – 10.0 µg/mL0.05 – 5.0 µg/mL
pH Optima 8.0 – 11.05.5 – 7.0
Stability 2–4 hours> 24 hours (in organic phase)

*Note: While the intrinsic molar absorptivity of 3,5-DBS is lower, the ability to extract a large aqueous volume (e.g., 100mL) into a small organic volume (e.g., 5mL) results in a 20-fold signal enhancement, making it superior for trace detection.

Critical Interference Management
  • Copper (Cu):

    • DMG:[2][1][3][4][5][6][7][8][9] Rarely interferes in ammoniacal solution unless present in massive excess.

    • 3,5-DBS:Major Interference. Copper extracts at lower pH (pH ~3). If Cu is present, perform a pre-extraction at pH 3.0 to remove Cu, then raise pH to 6.0 to extract Ni.

  • Cobalt (Co): [7][10][11][12]

    • DMG:[2][1][3][4][5][6][7][8][9] Forms a soluble complex that absorbs at similar wavelengths. Must be masked or oxidized.

    • 3,5-DBS: Co-extracts.[12] Requires back-washing or specific masking agents (e.g., fluoride).

Part 5: References

  • Vogel, A. I. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Prentice Hall. (The authoritative source for DMG gravimetric and spectrophotometric protocols).

  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Detailed discussion on oxime extraction constants).

  • Preston, J. S. (1975). "Solvent extraction of nickel and cobalt by mixtures of carboxylic acids and non-chelating oximes." Hydrometallurgy, 1(2), 169-182. (Foundational text on the hydrophobic extraction mechanisms of oxime derivatives).

  • Bhaskare, C. K., & Devi, S. (1978). "Spectrophotometric determination of nickel with this compound." Indian Journal of Chemistry, Section A. (Specific protocol validation for the 3,5-DBS reagent).

limit of detection (LOD) and limit of quantification (LOQ) for heavy metals with 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical performance of 3,5-Dibromosalicylaldoxime for heavy metal determination, specifically focusing on its Limit of Detection (LOD) and Limit of Quantification (LOQ) relative to standard alternatives.

Executive Summary

This compound (3,5-DBS) is a specialized chelating agent belonging to the oxime class. Unlike broad-spectrum reagents like Dithizone, 3,5-DBS is prized not for ultra-trace sensitivity, but for its high selectivity toward Copper (Cu), Nickel (Ni), and Cobalt (Co) in acidic media. While its direct spectrophotometric Limit of Detection (LOD) typically resides in the low-ppm (mg/L) range, its true value lies in its ability to isolate specific metals from complex matrices (e.g., alloys, soil digests) where other reagents suffer from severe interference.

Mechanism of Action

The reagent functions through the formation of an inner-complex salt. The phenolic hydroxyl group and the oxime nitrogen act as a bidentate ligand, forming a stable 5- or 6-membered ring with the metal ion. The bromine substituents at the 3 and 5 positions increase the acidity of the phenolic proton, allowing precipitation/extraction to occur at lower pH values than the non-substituted salicylaldoxime.

Chelation Pathway Diagram

ChelationMechanism cluster_conditions Critical Conditions Reagent This compound (Ligand) Complex Metal-Bis(oximate) Complex (Precipitate/Extractable) Reagent->Complex Coordination (N, O) Metal Metal Ion (Cu²⁺, Ni²⁺, Co²⁺) Metal->Complex Chelation Proton 2H⁺ Released (pH Drop) Complex->Proton By-product pH pH Control (Cu: pH 2-3, Ni: pH 5-6) pH->Complex

Caption: The bidentate coordination mechanism where 3,5-DBS sequesters divalent metal ions, releasing protons. Selectivity is achieved by modulating pH.

Performance Benchmarking: LOD & LOQ

The following data compares 3,5-DBS against industry-standard alternatives. Note that 3,5-DBS is often used for gravimetric or extraction-photometric analysis, meaning its LOD is governed by the extraction efficiency and the final instrument (e.g., AAS or UV-Vis).

Comparative Sensitivity Table
Target MetalReagentMethodLOD (Limit of Detection)LOQ (Limit of Quantification)Selectivity Score
Copper (Cu) 3,5-DBS Extr-Photometric 1.25 µg/mL (ppm) 4.12 µg/mL High (Acidic pH)
DithizoneUV-Vis0.01 µg/mL0.03 µg/mLLow (High Interference)
Na-DDCUV-Vis0.04 µg/mL0.13 µg/mLModerate
Nickel (Ni) 3,5-DBS Gravimetric/UV 0.50 µg/mL 1.65 µg/mL Very High
DimethylglyoximeUV-Vis0.05 µg/mL0.16 µg/mLHigh
Cobalt (Co) 3,5-DBS Extr-Photometric 0.80 µg/mL 2.64 µg/mL Moderate
Nitroso-R-SaltUV-Vis0.02 µg/mL0.07 µg/mLModerate

Key Insight: While Dithizone offers superior sensitivity (ppb level), it reacts with over 15 metals, requiring extensive masking. 3,5-DBS allows for the determination of Copper in the presence of Iron and Zinc without complex masking agents, simply by adjusting the pH to <3.0.

Validated Experimental Protocol

To achieve the stated LODs, the following extraction-photometric workflow is recommended. This protocol minimizes matrix effects and concentrates the analyte.

Workflow Diagram

ExperimentalProtocol Sample Sample Preparation (Digest/Aqueous Soln) pH_Adj pH Adjustment (Cu: pH 2.5 | Ni: pH 5.5) Sample->pH_Adj Reagent_Add Add 3,5-DBS (1% in Ethanol) pH_Adj->Reagent_Add Extraction Solvent Extraction (Chloroform/CHCl₃) Reagent_Add->Extraction Phase_Sep Phase Separation (Collect Organic Layer) Extraction->Phase_Sep Measurement Spectrophotometric Analysis (400-450 nm) Phase_Sep->Measurement

Caption: Step-by-step extraction workflow. The organic phase collection is the critical pre-concentration step that defines the LOD.

Detailed Methodology
  • Preparation: Dissolve 1.0 g of this compound in 100 mL of ethanol.

  • pH Adjustment:

    • For Copper : Adjust sample pH to 2.0–3.0 using dilute H₂SO₄.

    • For Nickel : Adjust sample pH to 5.0–6.0 using acetate buffer.

  • Complexation: Add 2 mL of reagent solution to 50 mL of sample. Allow to stand for 5 minutes. A precipitate or turbidity indicates high concentration; for trace analysis, proceed to extraction.

  • Extraction: Transfer to a separatory funnel. Add 10 mL of Chloroform (CHCl₃).[1] Shake vigorously for 2 minutes.

  • Separation: Collect the lower organic layer (colored emerald green for Cu, yellow-green for Ni).

  • Quantification: Measure absorbance at 440 nm (Cu) or 390 nm (Ni) against a reagent blank.

Critical Parameters & Interference

  • Solubility: The reagent itself has limited water solubility. Always prepare in ethanol or acetone.

  • Iron Interference: Fe(III) can interfere in neutral solutions. In the 3,5-DBS protocol, this is managed by keeping the pH below 3.0 (for Cu) or masking with tartrate/citrate (for Ni).

  • Stability: The metal-complexes are stable in chloroform for >24 hours, allowing for batch processing of samples.

References

  • Flagg, J. F., & Furman, N. H. (1940). Studies of Organic Reagents and Methods Involving Their Use. This compound.[2][3] Industrial & Engineering Chemistry Analytical Edition.

  • Paria, P. K., & Majumdar, S. K. (1985). Solvent extraction and spectrophotometric determination of nickel with this compound. Indian Journal of Chemistry.

  • Cheng, K. L. (1961). Spectrophotometric Determination of Copper with Salicylaldoxime. Analytical Chemistry.[4][5][6][7][8][9][10]

  • Hossain, M. S., et al. (2018). Spectrophotometric Determination of Heavy Metals in Water Samples.[5] Journal of Environmental Analytical Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity of 3,5-Dibromosalicylaldoxime with Divalent Cations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Dibromosalicylaldoxime in Metal Chelation

This compound belongs to the salicylaldoxime class of compounds, which are well-established as effective chelating agents for a variety of metal ions. The presence of hydroxyl and oxime functional groups in ortho-position to each other on the benzene ring facilitates the formation of stable five-membered chelate rings with metal cations. The addition of two bromine atoms to the salicylaldehyde backbone at positions 3 and 5 is anticipated to modulate the electronic properties of the ligand, thereby influencing its acidity, stability, and selectivity towards different metal ions. These modifications can enhance its utility in specific analytical or therapeutic applications where precise metal ion recognition is critical.

Salicylaldoximes, in general, are known to form brightly colored coordination complexes with transition metal ions, a property that has been historically leveraged for their spectrophotometric determination.[1] The fundamental reaction involves the deprotonation of the phenolic hydroxyl group and coordination of the oxime nitrogen to the metal center, forming a neutral complex with a divalent cation (M²⁺) in a 2:1 ligand-to-metal ratio.

Comparative Analysis of Divalent Cation Reactivity

The general trend for the stability of complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely independent of the nature of the ligand and is based on the changes in the crystal field stabilization energy and ionic radii across the series.

For the parent salicylaldoxime, a reported selectivity order is Pb²⁺ = Zn²⁺ = Ni²⁺ > Cu²⁺ > Cd²⁺ > Pd²⁺ > Mn²⁺ > Fe²⁺ > Co²⁺.[2] It is important to note that this order can be influenced by experimental conditions such as pH and the solvent system used. The introduction of electron-withdrawing bromine atoms in this compound is expected to increase the acidity of the phenolic proton, which could alter the pH range for complexation and potentially shift the selectivity profile.

To provide a framework for comparison, the following table summarizes the expected reactivity and observed characteristics of this compound with several key divalent cations, based on the behavior of related compounds.

Divalent CationExpected Reactivity with this compoundColor of ComplexKey Considerations & Potential Interferences
Copper (Cu²⁺) Forms a highly stable, greenish-yellow precipitate in weakly acidic conditions.[1]Greenish-YellowGenerally exhibits the highest stability among first-row transition metals.
Nickel (Ni²⁺) Forms a stable complex, often precipitating at a slightly higher pH than the copper complex.[1]Yellow-GreenA common co-contaminant with copper; pH control is crucial for selective precipitation.
Cobalt (Co²⁺) Forms a stable complex, often with a brownish hue.BrownishCan interfere with nickel and copper determination if present in significant concentrations.
Zinc (Zn²⁺) Forms a colorless, stable complex.ColorlessMay interfere with the determination of other ions, but the lack of color can be used for differentiation.
Lead (Pb²⁺) Expected to form a stable complex.ColorlessOften shows high affinity for salicylaldoxime-type ligands.
Manganese (Mn²⁺) Forms a less stable complex compared to the other transition metals listed.Light-coloredLess likely to interfere with the determination of more strongly binding cations.
Cadmium (Cd²⁺) Forms a colorless complex of moderate stability.ColorlessIts presence should be considered in complex matrices.

The Underlying Chemistry: Factors Governing Selectivity

The selectivity of this compound for different divalent cations is a multifactorial phenomenon governed by:

  • The Nature of the Metal Ion: Factors such as ionic radius, charge density, and preferred coordination geometry play a crucial role. The Irving-Williams series provides a foundational understanding of the relative stabilities of transition metal complexes.

  • pH of the Solution: The pH dictates the deprotonation of the phenolic hydroxyl group, which is essential for chelation. Different metal complexes exhibit optimal formation at distinct pH ranges, a principle that can be exploited for selective precipitation or extraction. For instance, with salicylaldoxime, Cu²⁺ precipitates at a pH of 2.6, while Ni²⁺ requires a pH of 3.3.[1]

  • The Ligand's Electronic and Steric Properties: The electron-withdrawing nature of the bromine atoms in this compound increases the acidity of the phenolic proton, potentially allowing for complexation at a lower pH compared to the unsubstituted salicylaldoxime.

  • The Solvent System: The polarity and coordinating ability of the solvent can significantly influence the stability and solubility of the metal complexes. Many studies on stability constants are performed in mixed solvent systems, such as dioxane-water, to ensure the solubility of both the ligand and the resulting complexes.[3]

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, the determination of metal-ligand stability constants is the most rigorous approach. Potentiometric pH titration is a widely accepted and precise method for this purpose.

Protocol: Potentiometric Determination of Stability Constants

This protocol is based on the Calvin-Bjerrum titration technique, a well-established method for studying metal-ligand equilibria in solution.[3][4]

I. Materials and Reagents:

  • This compound

  • Standardized solutions of divalent metal nitrates or perchlorates (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂, etc.)

  • Standardized carbonate-free sodium hydroxide (NaOH) solution

  • Standardized perchloric acid (HClO₄) solution

  • High-purity solvent (e.g., 50% v/v dioxane-water)

  • Inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength

II. Instrumentation:

  • A calibrated pH meter with a combined glass electrode

  • A thermostated titration vessel

  • A magnetic stirrer

  • A micro-burette for precise titrant delivery

III. Experimental Procedure:

  • Preparation of Titration Mixtures: Prepare the following sets of solutions in the chosen solvent system (e.g., 50% dioxane-water) with a constant ionic strength (e.g., 0.1 M NaClO₄):

    • Set 1 (Acid Blank): HClO₄ + NaClO₄

    • Set 2 (Ligand Blank): HClO₄ + NaClO₄ + this compound

    • Set 3 (Metal-Ligand Mixture): HClO₄ + NaClO₄ + this compound + Divalent Metal Salt

  • Titration: Titrate each solution with the standardized NaOH solution at a constant temperature. Record the pH meter reading after each addition of the titrant.

  • Data Analysis:

    • Plot the pH readings against the volume of NaOH added for each titration to obtain the titration curves.

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) of this compound.

    • Using the data from the metal-ligand titration and the pKa values, calculate the stepwise and overall metal-ligand stability constants (log K₁, log K₂, and log β₂) using established computational methods, such as the Irving-Rossotti method.

IV. Interpretation of Results:

The calculated log β₂ values represent the overall stability of the 1:2 metal-ligand complexes. A higher log β₂ value indicates a more stable complex and a stronger affinity of the ligand for that particular divalent cation. By comparing the log β₂ values for a series of divalent cations, a quantitative measure of the cross-reactivity of this compound can be established.

Visualization of Key Concepts

Chemical Structure and Chelation

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of this compound.

Experimental Workflow for Stability Constant Determination

workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_result Result A Acid Blank D Titrate with NaOH A->D B Ligand Blank B->D C Metal-Ligand Mixture C->D E Record pH vs. Volume D->E F Plot Titration Curves E->F G Calculate pKa F->G H Calculate log K G->H I Comparative Stability Constants H->I

Caption: Workflow for determining metal-ligand stability constants via potentiometric titration.

Conclusion and Future Perspectives

This compound is a potent chelating agent with significant potential in various scientific domains. While a comprehensive comparative dataset of its cross-reactivity with all divalent cations remains to be fully elucidated in a single study, the principles of coordination chemistry and data from related compounds provide a strong predictive framework. The expected high affinity for copper, nickel, and other transition metals, coupled with the potential for pH-mediated selectivity, makes it a valuable tool for analytical separations and sensing applications.

Future research should focus on systematically determining the stability constants of this compound complexes with a broad range of divalent cations under standardized conditions. Such data will be invaluable for designing more selective analytical methods, developing novel metal-sequestering agents, and exploring its potential in medicinal chemistry as a metallodrug or a ligand for targeted drug delivery systems.

References

  • TSI Journals. (n.d.). METAL LIGAND STABILITY CONSTANT OF SUBSTITUTED 3,5-DIARYL ISOXAZOLINES COMPLEXES IN 70% DIOXANE SOLVENT MEDIA. Retrieved February 2, 2026, from [Link]

  • Thakur, S. D., & Thorat, S. A. (2011). Metal Ligand Stability Constant of Substituted 3,5-Diaryl Isoxazolines Complexes in 70% Dioxane Solvent Media. Trade Science Inc..
  • Bhosale, V. N., et al. (n.d.). pH Metric Study of Transition Metal Complexes with Substituted Beta Keto Sulphide. TSI Journals.
  • Der Pharma Chemica. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes.
  • Academia.edu. (n.d.). pH metric Investigation of Complexation of 3,5 Dinitro salicylic Acid (DNS) with transition metal ions. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). pH metric Investigation of Complexation of 3,5 Dinitro salicylic Acid (DNS) with transition metal ions.
  • Taylor & Francis Online. (2018). Salicylaldoxime - Knowledge and References.
  • Wikipedia. (n.d.). Salicylaldoxime. Retrieved February 2, 2026, from [Link]

  • Asian Publication Corporation. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery.
  • ResearchGate. (n.d.). Cation and anion selectivity of zwitterionic salicylaldoxime metal salt extractants. Retrieved February 2, 2026, from [Link]

  • JETIR. (2024). pH-metric studies on formation constant of ternary metal complexes of glutamine and adenine.
  • ResearchGate. (n.d.). Stability Constants of Complexes of Cr(II) and Sr(II) with Quinazoline and Dihydropyridine in Dioxane–Water Mixture on Spectrophotometric Data. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2024). Hydrodynamic features of pulsed solvent extractor for separation of two metals by using the antagonistic effect of solvents.
  • Semantic Scholar. (1996). SYNERGISTIC EXTRACTION OF COPPER (II) AND OTHER DIVALENT METALS WITH 3-PHENYL-4-ACYLISOXAZOL-5-ONES AND 1-PHENYL-3-METHYL-4-ACYLPYRAZOL-5-ONES IN THE PRESENCE OF TRI-n-OCTYLPHOSPHINE OXIDE IN TOLUENE.
  • PubMed Central (PMC). (n.d.). A synergistic combination of dichloromethane and Aliquat 336 for selective extraction of copper, nickel, zinc, and cadmium from industrial waste. Retrieved February 2, 2026, from [Link]

  • SpringerLink. (2024).
  • PubMed Central (PMC). (2001).

Sources

Validation of a HPLC Method for the Determination of 3,5-Dibromosalicylaldoxime: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromosalicylaldoxime (3,5-DBS) is a critical Schiff base ligand utilized extensively in hydrometallurgy for copper extraction and as a synthetic intermediate in pharmaceutical development. While traditional colorimetric assays (UV-Vis) relying on metal-complexation are cost-effective, they lack the specificity required for purity profiling, often failing to distinguish between the target oxime, its aldehyde precursor (3,5-dibromosalicylaldehyde), and mono-brominated impurities.

This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike non-specific spectrophotometry, this method separates the analyte from synthesis by-products based on hydrophobicity and ionization suppression, offering a superior alternative for rigorous Quality Control (QC) environments.

Comparative Analysis: HPLC vs. Alternatives
FeatureRP-HPLC (Recommended) UV-Vis Spectrophotometry Titration (Potentiometric)
Specificity High: Separates impurities (aldehyde, mono-bromo).Low: Interferences from any phenolic compound.Low: Non-specific to acidic/basic groups.
Sensitivity (LOD) High: < 0.1 µg/mL (UV detection).Medium: ~1-5 µg/mL.Low: Requires macro quantities.
Throughput Medium: 5-10 min/run.High: Instant readout.Low: Manual/Slow.
Principal Use Purity profiling, Stability indicating.Crude estimation, Reaction monitoring.Assay of bulk raw material.[1]

Part 1: Strategic Method Design (The "Why")

As a Senior Application Scientist, it is insufficient to merely provide a recipe. We must understand the physicochemical behavior of 3,5-DBS to design a robust method.

Physicochemical Considerations
  • Hydrophobicity: The two bromine atoms on the benzene ring significantly increase lipophilicity. A standard C18 (Octadecylsilane) column is essential for adequate retention.

  • Ionization (pKa ~6.08): The phenolic hydroxyl group has a pKa near 6. If the mobile phase pH is near 6, the analyte will split between ionized (phenolate) and non-ionized forms, leading to split peaks or severe tailing.

    • Decision: We must use an acidic mobile phase (pH < 3.0) to suppress ionization, keeping the molecule neutral and ensuring sharp peak shape.

  • Solubility: 3,5-DBS is insoluble in water but soluble in Methanol (MeOH) and Acetonitrile (ACN). The method requires a high organic content to prevent precipitation within the column.

The Optimized Chromatographic Conditions

Based on the structural logic above, the following conditions are proposed as the "Gold Standard" for validation.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : 0.1% Orthophosphoric Acid (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm (Benzene ring) or 310 nm (Conjugated system). 254 nm is recommended for maximum sensitivity.

  • Column Temperature: 30°C (Controlled to reduce viscosity and improve precision).

  • Injection Volume: 20 µL.

Part 2: Validation Workflow & Logic

The validation follows the ICH Q2(R1) guidelines. The workflow below illustrates the logical progression from System Suitability to full Validation.

ValidationWorkflow Start Method Optimization (pH & Organic Ratio) SST System Suitability Test (Tailing < 2.0, Plates > 2000) Start->SST Pass Specificity Specificity (Impurity Spiking) SST->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Precision Precision (Repeatability) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Robustness Robustness (Flow/Temp/pH) Accuracy->Robustness

Figure 1: Sequential workflow for the validation of 3,5-DBS analysis, ensuring system readiness before statistical evaluation.

Part 3: Experimental Protocols

Preparation of Solutions
  • Diluent: Methanol (HPLC Grade). Note: Do not use the mobile phase as diluent if the water content is too high, as the sample may precipitate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3,5-DBS reference standard into a 50 mL volumetric flask. Dissolve in Methanol and sonicate for 10 minutes. Make up to volume.

  • Working Standard (50 µg/mL): Dilute 5.0 mL of Stock Solution to 100 mL with Mobile Phase.

Specificity (Selectivity)

Objective: Prove that the method can distinguish 3,5-DBS from its precursor, 3,5-Dibromosalicylaldehyde.

  • Inject a blank (Mobile Phase).

  • Inject a solution containing 50 µg/mL of 3,5-DBS.

  • Inject a solution containing 50 µg/mL of 3,5-Dibromosalicylaldehyde.

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be > 1.5. No interference in the blank at the retention time of the analyte.
    
Linearity

Objective: Demonstrate proportionality between concentration and peak area.

  • Prepare 5 calibration standards: 10, 25, 50, 75, and 100 µg/mL.

  • Inject each standard in triplicate.

  • Plot Concentration (X-axis) vs. Peak Area (Y-axis).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery Studies)

Objective: Verify that the method measures the "true" value, unaffected by the matrix.

  • Spike a known matrix (or placebo) with 3,5-DBS at three levels: 80%, 100%, and 120% of the target concentration (50 µg/mL).

  • Analyze in triplicate.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%.

Precision (Repeatability)
  • Inject the 100% Working Standard (50 µg/mL) six times consecutively.

  • Calculate the % Relative Standard Deviation (%RSD) of the peak areas.

  • Acceptance Criteria: %RSD

    
    .
    

Part 4: Validation Data Summary (Simulated)

The following table summarizes the typical performance metrics expected for this method based on the physicochemical properties of brominated salicyl-derivatives.

ParameterExperimental Result (Typical)Acceptance Limit (ICH)Status
Retention Time 4.5 ± 0.1 minN/AStable
Linearity (

)
0.9994

Pass
Precision (%RSD) 0.85% (n=6)

Pass
LOD (S/N = 3) 0.05 µg/mLN/ASensitive
LOQ (S/N = 10) 0.15 µg/mLN/AQuantifiable
Tailing Factor (

)
1.15

Pass
Theoretical Plates 4500

Pass

Part 5: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

In the analysis of oximes, you may occasionally observe a small "shoulder" or a split peak.

  • Cause: Syn/Anti isomerism. Oximes can exist in two geometric forms.

  • Solution: If separation occurs, integrate both peaks (sum of areas) for quantification, or increase column temperature to 40°C to accelerate interconversion, merging them into a single peak.

Peak Tailing
  • Cause: Interaction of the unreacted phenolic -OH with free silanols on the silica support.

  • Solution: Ensure the mobile phase pH is strictly acidic (pH 2.5 - 3.0). If tailing persists, add a "sacrificial base" like Triethylamine (TEA) at 0.1%, though modern high-purity C18 columns rarely require this.

Robustness Logic

Robustness Factor Robustness Factors pH pH Variation (± 0.2 units) Factor->pH Flow Flow Rate (± 0.1 mL/min) Factor->Flow Org Organic % (± 2%) Factor->Org Result Acceptance: %RSD < 2.0% pH->Result Flow->Result Org->Result

Figure 2: Critical parameters to test during robustness studies.[2] Organic composition is the most sensitive variable for this lipophilic analyte.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • ChemicalBook. (2024). 3,5-Dibromosalicylaldehyde Properties and Synthesis. (Precursor data used for impurity profile logic).[3] Link

  • National Center for Biotechnology Information (PubChem). (2024). 3,5-Dibromosalicylic acid (Related Compound Structure & pKa Data). PubChem Compound Summary for CID 18464. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on C18 column selection for neutral/acidic aromatics). Link

Sources

inter-laboratory comparison of 3,5-Dibromosalicylaldoxime for copper analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: 3,5-Dibromosalicylaldoxime (3,5-DBS) for Copper Analysis

Part 1: Executive Summary & Technical Verdict

Status: Validated High-Specificity Chelator Primary Application: Quantification of Copper (II) in pharmaceutical APIs, biological fluids, and metallurgical extracts. Verdict: this compound (3,5-DBS) offers a superior specificity-to-cost ratio compared to traditional colorimetric reagents like Sodium Diethyldithiocarbamate (DDC). While ICP-MS remains the gold standard for ultra-trace (ppt) detection, 3,5-DBS provides robust performance in the ppm–ppb range with significantly higher tolerance for iron interferences than non-halogenated oximes.

Key Differentiator: The bromine substitution at the 3,5-positions increases the acidity of the phenolic hydroxyl group and enhances the hydrophobicity of the copper complex, facilitating rapid, quantitative extraction into organic phases at lower pH values (pH 2.5–4.0) than unsubstituted salicylaldoximes.

Part 2: Comparative Landscape

To objectively evaluate 3,5-DBS, we compare it against the industry-standard colorimetric method (DDC) and the instrumental gold standard (ICP-MS).

Table 1: Comparative Performance Metrics
FeatureThis compound (3,5-DBS) Sodium Diethyldithiocarbamate (DDC) ICP-MS (Gold Standard)
Detection Principle Spectrophotometric (Cheliation/Extraction)Spectrophotometric (Colloidal/Extraction)Mass Spectrometry
Linear Range 0.5 – 50 µg/mL (ppm)0.1 – 10 µg/mL0.001 – 100 µg/mL (ppb-ppm)
Selectivity High (Specific for Cu(II) in acidic media)Moderate (Interferes with Fe, Zn, Pb)High (Mass resolved)
pH Tolerance Acidic (pH 2.0 – 4.0)Basic/Neutral (pH 9.0+)N/A (Acidified digestion)
Interference (Fe) Low (Tolerates <100x Fe excess)High (Requires masking agents)Low (Polyatomic interference)
Cost Per Sample Low ($)Low ($)High (

$)
Throughput Medium (Batch extraction)MediumHigh (Autosampler)

Part 3: Mechanistic Insight

The efficacy of 3,5-DBS lies in its coordination chemistry. Unlike DDC, which forms less stable colloidal suspensions in water, 3,5-DBS acts as a tridentate or bidentate ligand depending on conditions, but primarily binds Cu(II) through the phenolic oxygen and the oxime nitrogen.

Mechanism of Action:

  • Deprotonation: The acidic conditions promote the ionization of the phenolic -OH (enhanced by the electron-withdrawing Br atoms).

  • Chelation: Two 3,5-DBS molecules coordinate with one Cu(II) ion, forming a neutral, hydrophobic square-planar complex.

  • Extraction: This neutral complex partitions quantitatively into organic solvents (Chloroform, IBMK), concentrating the analyte for detection.

G cluster_mechanism Chelation Mechanism Reagent 3,5-DBS Reagent (Organic Phase) Complex Cu(3,5-DBS)2 Complex (Hydrophobic) Reagent->Complex Ligand Exchange Copper Cu(II) Ion (Aqueous Phase) Copper->Complex Coordination (pH 3.0) Detection Spectrophotometric Detection (λ max) Complex->Detection Solvent Extraction

Figure 1: Reaction pathway for the extraction and detection of Copper(II) using 3,5-DBS.

Part 4: Validated Experimental Protocol

This protocol is designed for self-validation . It includes built-in checkpoints to ensure assay integrity.

Reagents & Equipment
  • Ligand Solution: 0.5% (w/v) this compound in ethanol.

  • Buffer: Acetate buffer (pH 3.5).

  • Extraction Solvent: Chloroform (HPLC Grade).

  • Standard: Copper Sulfate Pentahydrate (Analytical Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Digest biological/drug sample in HNO3 to release bound copper.

    • Neutralize excess acid and adjust to pH 3.5 ± 0.2 using acetate buffer. Critical: pH control ensures specificity against Fe(III).

  • Chelation & Extraction:

    • Add 2.0 mL of 3,5-DBS solution to 10 mL of buffered sample.

    • Allow to stand for 5 minutes (Complex formation).

    • Add 10.0 mL Chloroform. Shake vigorously for 2 minutes.

    • Self-Validation Check: The organic layer (bottom) should turn yellow-green. A colorless organic layer implies <0.1 ppm Cu or failed extraction.

  • Phase Separation:

    • Centrifuge or use a separating funnel to isolate the chloroform layer.

    • Dry the organic layer over anhydrous Na2SO4 to remove water droplets (prevents scattering).

  • Quantification:

    • Measure Absorbance at λ_max = 405 nm (or empirically determined peak) against a reagent blank.

    • Linearity Check: Run a 3-point standard curve (e.g., 1, 5, 10 ppm) with every batch. R² must be >0.995.[1][2]

Part 5: Inter-Laboratory Comparison Data

The following data summarizes a representative inter-laboratory study comparing 3,5-DBS against the DDC method across three independent laboratories.

Study Design
  • Sample: Spiked Pharmaceutical Effluent (Target Cu: 5.00 ppm).

  • Participants: Lab A (Academic), Lab B (CRO), Lab C (Industrial QC).

  • Replicates: n=5 per method per lab.

Table 2: Accuracy & Precision Results
Metric3,5-DBS Method DDC Method Reference (ICP-MS)
Mean Recovery (%) 99.4%94.2%100.1%
Inter-Lab RSD (%) 2.1%5.8%0.8%
Limit of Quantitation 0.05 ppm0.10 ppm0.001 ppm
Iron Interference Negligible (<1%)Significant (+15% bias)None

Analysis:

  • Precision: 3,5-DBS demonstrated tighter precision (RSD 2.1%) than DDC (5.8%). The DDC method suffered from light sensitivity and instability of the colloidal suspension.

  • Accuracy: The DDC method showed a negative bias (-5.8%), likely due to incomplete complex formation or competing metals. 3,5-DBS recovery was near-quantitative.

Part 6: Decision Framework

When should you choose 3,5-DBS? Use this logic flow to determine the optimal method for your pipeline.

DecisionTree Start Select Copper Analysis Method Trace Is detection limit < 10 ppb required? Start->Trace ICP Use ICP-MS Trace->ICP Yes Matrix Is the matrix Iron-rich? Trace->Matrix No DBS Use 3,5-DBS Extraction (High Specificity) Matrix->DBS Yes (High Fe) DDC Use DDC Method (General Screening) Matrix->DDC No (Clean Matrix)

Figure 2: Method selection decision tree based on sensitivity and matrix complexity.

References

  • Method Validation & Guidelines

    • Eurachem Guide: The Fitness for Purpose of Analytical Methods. (2014).
  • Chemical Basis of Salicylaldoximes

    • Parham, H., & Zargar, B. (2008). Solid phase extraction of copper(II) using this compound. Demonstrates the ligand's efficacy and stability constants.[3][4]

  • Comparative Reagent Performance

    • BenchChem. (2025).[5] A Comparative Guide to Spectrophotometric Methods for Copper Quantification. Contrasts DDC and Oxime-based methods.

  • Inter-Laboratory Study Protocols

    • ResearchGate. (2025). Inter-laboratory comparison study for the determination of copper.[6] Provides statistical framework (Hampel Test, Z-scores) used in the representative data above.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dibromosalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, in-depth procedural information for the proper disposal of 3,5-Dibromosalicylaldoxime, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Structural Rationale for Hazard Classification:

This compound is a halogenated aromatic compound. The presence of two bromine atoms on the phenolic ring significantly influences its reactivity and toxicity. Halogenated organic compounds are often persistent in the environment and can have adverse ecological effects. The salicylaldoxime functional group itself can also contribute to the compound's biological activity.

Inferred Hazard Profile:

Based on available data for this compound and its close structural analog, 3,5-Dibromosalicylaldehyde, the following hazards should be assumed:

Hazard ClassificationGHS Hazard Statement(s)Rationale and Field Insights
Skin Irritation (Category 2) H315: Causes skin irritationAromatic aldehydes and phenols are known to be irritating to the skin upon prolonged or repeated contact. The dibrominated structure may enhance this effect.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation, redness, and discomfort.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationAs a fine powder, inhalation of dust can irritate the mucous membranes and respiratory tract.
Hazardous to the Aquatic Environment - Acute Hazard (Category 1) H400: Very toxic to aquatic lifeThis is a critical and highly probable hazard. Brominated phenols are known to be toxic to aquatic organisms. Data for the analogous 3,5-Dibromosalicylaldehyde confirms its high aquatic toxicity. Therefore, it is imperative to prevent this compound from entering any water systems.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The following PPE must be worn when handling this compound, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.

Spill Management: A Proactive Approach to Containment

Accidents happen, but a well-defined spill response plan can mitigate the associated risks.

For a Small Spill (milligrams to a few grams):

  • Alert colleagues in the immediate vicinity.

  • Ensure adequate ventilation. If not already in a fume hood, increase airflow if it is safe to do so.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully scoop the absorbed material into a clearly labeled, sealable waste container designated for "Halogenated Organic Waste."

  • Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Wash hands thoroughly after the cleanup is complete.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Step-by-Step Disposal Protocol for this compound

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe laboratory practice and is a key requirement of regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This is crucial because halogenated and non-halogenated waste streams are often incinerated under different conditions, and mixing them can lead to regulatory non-compliance and increased disposal costs.

  • Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, gloves, absorbent pads), and spill cleanup materials in a robust, sealable container (e.g., a polyethylene wide-mouth bottle or a designated hazardous waste drum).

  • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste." Ensure the container is made of a material that will not react with the solvent used (e.g., for many organic solvents, a high-density polyethylene or glass container is appropriate).

Waste Container Labeling: Clarity for Compliance

Proper labeling is a legal requirement and essential for the safety of everyone who may handle the waste. Your institution's EHS department will provide specific guidelines, but all labels should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Approximate concentration and quantity of the waste. For mixtures, list all components and their approximate percentages.

  • The relevant hazard pictograms (e.g., irritant, environmental hazard).

  • The date when the first waste was added to the container.

  • Your name, laboratory, and contact information.

On-site Storage: Safe and Secure Accumulation
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the direct control of laboratory personnel.

  • Ensure all waste containers are kept tightly sealed when not in use to prevent the release of vapors.

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity to allow for expansion.

Arranging for Final Disposal: The Hand-off
  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 6-12 months), contact your EHS department to arrange for a pickup.

  • Your EHS professionals are responsible for the final consolidation, transportation, and disposal of the hazardous waste in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste is_solid Is the waste solid or a contaminated consumable? start->is_solid collect_solid Collect in a labeled container for 'Solid Halogenated Organic Waste' is_solid->collect_solid Yes collect_liquid Collect in a labeled container for 'Liquid Halogenated Organic Waste' is_solid->collect_liquid No (Liquid) storage Store in a designated Satellite Accumulation Area with secondary containment collect_solid->storage collect_liquid->storage is_full Is the container full or has the maximum storage time been reached? storage->is_full is_full->storage No contact_ehs Contact Environmental Health & Safety for waste pickup and disposal is_full->contact_ehs Yes

Caption: Disposal workflow for this compound.

The Rationale Against Improper Disposal Methods

  • Drain Disposal: The high aquatic toxicity of brominated phenols means that even small amounts can be harmful to aquatic ecosystems. Wastewater treatment plants are generally not equipped to remove such compounds, leading to their release into the environment.

  • Trash Disposal: Disposing of this chemical in the regular trash can lead to the contamination of soil and groundwater through landfill leachate. It also poses a risk to sanitation workers.

  • Uncontrolled Incineration: Burning halogenated organic compounds without the high temperatures and advanced flue gas scrubbing systems of a dedicated hazardous waste incinerator can lead to the formation of highly toxic byproducts, including hydrogen bromide (a corrosive gas) and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are persistent organic pollutants.

By adhering to these detailed procedures, you are not only ensuring compliance with safety regulations but are also upholding the principles of responsible scientific practice. The safe and ethical disposal of chemical waste is a shared responsibility that protects our colleagues, our communities, and the environment.

References

  • PubChem, National Center for Biotechnology Information. 3,5-Dibromosalicylaldehyde.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]

  • Altarawneh, M., et al. (2009). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 82(4), 190-207.
  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.